molecular formula C29H33FN2O4 B1682261 Vorapaxar CAS No. 618385-01-6

Vorapaxar

Cat. No.: B1682261
CAS No.: 618385-01-6
M. Wt: 492.6 g/mol
InChI Key: ZBGXUVOIWDMMJE-QHNZEKIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vorapaxar is a first-in-class, potent, and orally active antagonist of the protease-activated receptor-1 (PAR-1), which is the primary thrombin receptor on human platelets . This synthetic himbacine-derived compound acts as a selective and reversible inhibitor to prevent thrombin-mediated platelet activation . Its unique mechanism provides a valuable research tool for investigating platelet function and thrombotic pathways without affecting aggregation induced by other agonists like ADP, collagen, or a thromboxane mimetic, and without interfering with primary hemostasis or coagulation parameters such as prothrombin time (PT) and activated partial thromboplastin time (aPTT) . In research settings, this compound is primarily used to study novel antiplatelet strategies and the role of thrombin signaling in atherothrombosis . Its long effective half-life of 3-4 days and high oral bioavailability make it particularly useful for sustained pharmacodynamic studies in experimental models . This compound is metabolized primarily by the cytochrome P450 enzymes CYP3A4 and CYP2J2, and it is extensively bound (>99%) to human plasma proteins . Researchers should note that this product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34)/b12-9+/t17-,20+,23-,24-,25+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGXUVOIWDMMJE-QHNZEKIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201009336
Record name Vorapaxar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618385-01-6
Record name Vorapaxar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618385-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vorapaxar [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618385016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vorapaxar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09030
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vorapaxar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-fluorophenyl)-2-pyridinyl]ethenyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VORAPAXAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCE93644N2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Grundlegend & Explorativ

Vorapaxar: Ein Technischer Leitfaden zum Wirkmechanismus

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Vorapaxar, vertrieben unter dem Handelsnamen Zontivity®, ist ein potenter, oral bioverfügbarer und selektiver Antagonist des Protease-aktivierten Rezeptors 1 (PAR-1).[1][2][3] Als erster Vertreter seiner Klasse hemmt this compound die Thrombin-vermittelte Thrombozytenaggregation, einen entscheidenden Schritt in der Pathogenese atherothrombotischer Ereignisse.[3][4] Dieses Dokument bietet eine detaillierte technische Übersicht über den Wirkmechanismus von this compound, einschließlich der zugrunde liegenden Signalwege, quantitativer pharmakologischer Daten und der experimentellen Protokolle, die zu seiner Charakterisierung verwendet wurden.

Molekularer Wirkmechanismus: Antagonismus am PAR-1

This compound ist ein kompetitiver und reversibler Antagonist des PAR-1-Rezeptors mit langsamer Dissoziationskinetik, was zu einer anhaltenden Hemmung führt. Der PAR-1, ein Mitglied der Familie der G-Protein-gekoppelten Rezeptoren (GPCRs), wird durch die proteolytische Spaltung seines extrazellulären N-Terminus durch Thrombin aktiviert. Diese Spaltung legt eine neue N-terminale Sequenz (einen "tethered ligand") frei, die an die zweite extrazelluläre Schleife des Rezeptors bindet und eine Konformationsänderung auslöst, die intrazelluläre Signalwege initiiert.

This compound bindet an eine allosterische Stelle auf dem PAR-1 und verhindert so die Konformationsänderung, die für die Rezeptoraktivierung durch den "tethered ligand" erforderlich ist. Dadurch wird die Thrombin-vermittelte Signaltransduktion blockiert, ohne die enzymatische Aktivität von Thrombin selbst zu beeinträchtigen, insbesondere dessen Fähigkeit, Fibrinogen zu Fibrin zu spalten.

Quantitative In-vitro-Pharmakologie

Die Affinität und Wirksamkeit von this compound wurde in verschiedenen In-vitro-Systemen charakterisiert. Die nachstehende Tabelle fasst die wichtigsten quantitativen Daten zusammen.

ParameterWertMethode/ZellsystemQuelle
Ki (Dissoziationskonstante) 8.1 nMRadioliganden-Bindungsassay an menschlichen Thrombozytenmembranen
Kd (Dissoziationskonstante) Niedriger nanomolarer BereichSättigungs-, kinetische und kompetitive Bindungsstudien an intakten menschlichen Thrombozyten
IC50 (Halbmaximale Hemmkonzentration) 0.064 µM (64 nM)Hemmung der haTRAP-induzierten Kalziummobilisierung in HEK293-Zellen, die humanes PAR1 und Gα15 co-exprimieren
IC50 (Halbmaximale Hemmkonzentration) 0.032 µM (32 nM)Hemmung der TFLLRN-NH2-induzierten Kalziummobilisierung in EA.hy926-Endothelzellen

Hemmung der nachgeschalteten PAR-1-Signalwege

Die Aktivierung von PAR-1 durch Thrombin führt zur Kopplung an mehrere heterotrimere G-Proteine, hauptsächlich Gαq/11, Gα12/13 und in geringerem Maße Gαi. This compound hemmt effektiv die durch diese Kopplungen ausgelösten nachgeschalteten Signalwege.

  • Gαq/11-Weg: Führt zur Aktivierung der Phospholipase C (PLC), die Phosphatidylinositol-4,5-bisphosphat (PIP2) in Inositoltrisphosphat (IP3) und Diacylglycerin (DAG) spaltet. IP3 löst die Freisetzung von Kalzium (Ca2+) aus dem endoplasmatischen Retikulum aus, während DAG die Proteinkinase C (PKC) aktiviert. Diese Ereignisse sind entscheidend für die Granulafreisetzung und die Konformationsänderung der Thrombozyten.

  • Gα12/13-Weg: Aktiviert Rho-Guaninnukleotid-Austauschfaktoren (RhoGEFs), was zur Aktivierung von RhoA führt. Dies wiederum aktiviert die Rho-Kinase (ROCK), die die Myosin-Leichtketten-Phosphatase hemmt und so zu einer erhöhten Phosphorylierung der Myosin-Leichtkette und letztendlich zur Thrombozytenformänderung und -aggregation führt.

  • Gαi-Weg: Hemmt die Adenylylcyclase, was zu einer verringerten Produktion von zyklischem Adenosinmonophosphat (cAMP) führt. Ein Abfall der cAMP-Spiegel fördert die Thrombozytenaktivierung.

This compound blockiert als orthosterischer Inhibitor umfassend alle diese nachgeschalteten Signalwege.

Visualisierung des PAR-1-Signalwegs

Das folgende Diagramm veranschaulicht den durch Thrombin aktivierten PAR-1-Signalweg und die Hemmung durch this compound.

PAR1_Signaling_Pathway cluster_extracellular Extrazellulärer Raum cluster_membrane Zellmembran cluster_intracellular Intrazellulärer Raum Thrombin Thrombin PAR1 PAR-1 Rezeptor Thrombin->PAR1 aktiviert durch Spaltung This compound This compound This compound->PAR1 hemmt Gq Gαq/11 PAR1->Gq aktiviert G1213 Gα12/13 PAR1->G1213 aktiviert PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca2 Ca²⁺ Freisetzung IP3->Ca2 PKC PKC Aktivierung DAG->PKC Aggregation Thrombozytenaggregation & Formänderung Ca2->Aggregation PKC->Aggregation ROCK ROCK RhoA->ROCK ROCK->Aggregation

Abbildung 1: Vereinfachter PAR-1-Signalweg und der Angriffspunkt von this compound.

Pharmakodynamik und Pharmakokinetik

Pharmakodynamik

Die Hemmung der Thrombozytenaggregation ist der primäre pharmakodynamische Effekt von this compound. In klinischen Studien führte this compound zu einer raschen, dosisabhängigen und anhaltenden Hemmung der durch Thrombinrezeptor-aktivierendes Peptid (TRAP) induzierten Thrombozytenaggregation.

Dosis% Hemmung der TRAP-induzierten AggregationZeitpunktQuelle
20 mg Einzeldosis >80%1 Stunde nach Einnahme, anhaltend für ≥72 Stunden
40 mg Einzeldosis >80%1 Stunde nach Einnahme, anhaltend für ≥72 Stunden
1 mg/Tag (Mehrfachdosis) >80% (vollständige Hemmung)Tag 7
2.5 mg/Tag (Erhaltungsdosis) 100%Tag 30 und 60
5 mg/Tag (Mehrfachdosis) >80% (vollständige Hemmung)Tag 1

Wichtig ist, dass this compound die durch andere Agonisten wie Adenosindiphosphat (ADP), Kollagen oder einen Thromboxan-Mimetikum induzierte Thrombozytenaggregation nicht hemmt, was seine hohe Selektivität für den PAR-1-Weg unterstreicht.

Pharmakokinetik

Die pharmakokinetischen Eigenschaften von this compound tragen zu seiner einmal täglichen Dosierung und seiner anhaltenden Wirkung bei.

ParameterWertAnmerkungenQuelle
Bioverfügbarkeit Nahezu vollständigOrale Verabreichung
Tmax (Zeit bis zur max. Plasmakonzentration) 1-2 StundenNach oraler Ladedosis
Effektive Halbwertszeit 3-4 Tage
Terminale Eliminationshalbwertszeit 8 Tage
Metabolismus Hauptsächlich über Cytochrom P450 (CYP) 3A4 und CYP2J2
Ausscheidung Überwiegend fäkal (als Metabolit M19)
Steady State Erreicht nach ca. 21 TagenBei einmal täglicher Gabe

Detaillierte experimentelle Protokolle

Intrazelluläre Kalziummobilisierungs-Assay

Dieser Assay wird verwendet, um die Fähigkeit eines Wirkstoffs zu quantifizieren, die durch PAR-1-Aktivierung ausgelöste Freisetzung von intrazellulärem Kalzium zu hemmen.

  • Zelllinie: Humane Endothelzelllinie (z.B. EA.hy926) oder humane embryonale Nierenzellen (HEK293), die stabil humanes PAR-1 exprimieren.

  • Protokoll:

    • Die Zellen werden in 96-Well-Platten bis zur Konfluenz kultiviert.

    • Die Zellen werden mit einem kalziumempfindlichen Fluoreszenzfarbstoff (z.B. Fluo-4/AM) für eine definierte Zeit (z.B. 1 Stunde) bei 37°C inkubiert.

    • Nach dem Waschen der Zellen zur Entfernung von überschüssigem Farbstoff werden die Zellen mit verschiedenen Konzentrationen von this compound oder Vehikel für eine bestimmte Zeit (z.B. 15-30 Minuten) vorinkubiert.

    • Die PAR-1-Aktivierung wird durch Zugabe eines spezifischen PAR-1-Agonisten, wie Thrombin oder das synthetische Peptid TFLLRN-NH2 oder haTRAP, eingeleitet.

    • Die Veränderung der Fluoreszenzintensität, die direkt proportional zur intrazellulären Kalziumkonzentration ist, wird in Echtzeit mit einem Fluoreszenz-Plattenleser (z.B. FLIPR®) gemessen.

    • Die Daten werden normalisiert und zur Berechnung von IC50-Werten verwendet.

Thrombozytenaggregations-Assay (Lichttransmissions-Aggregometrie)

Dieser Assay misst die Thrombozytenaggregation in vitro als Reaktion auf verschiedene Agonisten.

  • Probenvorbereitung:

    • Frisches menschliches Vollblut wird mit einem Antikoagulans (z.B. Natriumcitrat) entnommen.

    • Thrombozytenreiches Plasma (PRP) wird durch Zentrifugation bei niedriger Geschwindigkeit (z.B. 200 x g für 10 Minuten) gewonnen. Thrombozytenarmes Plasma (PPP) wird durch eine zweite Zentrifugation des verbleibenden Blutes bei hoher Geschwindigkeit (z.B. 2000 x g für 15 Minuten) hergestellt und dient als Referenz (100% Transmission).

  • Protokoll:

    • Eine definierte Menge PRP wird in eine Küvette eines Aggregometers gegeben und bei 37°C unter ständigem Rühren inkubiert.

    • PRP wird mit verschiedenen Konzentrationen von this compound oder Vehikel vorinkubiert.

    • Die Aggregation wird durch Zugabe eines Agonisten (z.B. TRAP, ADP, Kollagen) eingeleitet.

    • Die Zunahme der Lichttransmission durch die PRP-Suspension wird gemessen, während sich die Thrombozyten zu Aggregaten zusammenlagern. Die maximale Aggregation wird als prozentuale Veränderung der Lichttransmission im Vergleich zu PPP aufgezeichnet.

Visualisierung des experimentellen Workflows

Das folgende Diagramm zeigt einen allgemeinen Workflow für die In-vitro-Charakterisierung von this compound.

Experimental_Workflow cluster_preparation Probenvorbereitung cluster_treatment Behandlung cluster_assay Assay-Durchführung cluster_analysis Datenauswertung Blood Humane Blutprobe (Citrat) Centrifuge1 Zentrifugation (niedrige Geschwindigkeit) Blood->Centrifuge1 PRP Thrombozytenreiches Plasma (PRP) Centrifuge1->PRP Incubate_V_PRP Inkubation PRP + this compound PRP->Incubate_V_PRP Cells Zellkultur (z.B. EA.hy926) Dye Inkubation mit Fluo-4/AM Cells->Dye LoadedCells Farbstoff-beladene Zellen Dye->LoadedCells Incubate_V_Cells Inkubation Zellen + this compound LoadedCells->Incubate_V_Cells Add_Agonist_A Zugabe Agonist (z.B. TRAP) Incubate_V_PRP->Add_Agonist_A Add_Agonist_C Zugabe Agonist (z.B. TFLLRN) Incubate_V_Cells->Add_Agonist_C Aggregometer Aggregometrie Data_A Aggregationskurven Aggregometer->Data_A FLIPR FLIPR-Messung Data_C Fluoreszenz-Kinetik FLIPR->Data_C Add_Agonist_A->Aggregometer Add_Agonist_C->FLIPR Calc_A % Hemmung Data_A->Calc_A Calc_C IC50-Wert Data_C->Calc_C

Abbildung 2: Allgemeiner experimenteller Workflow zur In-vitro-Charakterisierung von this compound.

Schlussfolgerung

This compound ist ein hochselektiver und potenter Antagonist des PAR-1-Rezeptors. Sein Wirkmechanismus beruht auf der allosterischen Hemmung der Thrombin-induzierten Rezeptoraktivierung, was zu einer umfassenden Blockade der nachgeschalteten G-Protein-vermittelten Signalwege (Gαq, Gα12/13) und damit der Thrombozytenaggregation führt. Die gut charakterisierte Pharmakologie, die robuste Hemmung der Thrombozytenfunktion und die lange Halbwertszeit machen this compound zu einem wichtigen Werkzeug in der Sekundärprävention atherothrombotischer Ereignisse bei ausgewählten Patientengruppen. Die in diesem Dokument zusammengefassten technischen Daten und Protokolle bieten eine Grundlage für weiterführende Forschungen und ein tieferes Verständnis seiner molekularen Wirkungsweise.

References

Vorapaxar PAR-1-Antagonist Forschungsstudien

Author: BenchChem Technical Support Team. Date: November 2025

Ein technischer Leitfaden zu den Forschungsstudien über Vorapaxar, einen PAR-1-Antagonisten

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

This compound ist ein oral wirksamer, reversibler Antagonist des Protease-aktivierten Rezeptors 1 (PAR-1), des primären Thrombinrezeptors auf menschlichen Blutplättchen.[1][2][3] Durch die Hemmung der Thrombin-vermittelten Thrombozytenaggregation stellt es einen neuartigen Mechanismus zur Reduzierung atherothrombotischer Ereignisse dar.[4][5] Dieser Leitfaden fasst die wichtigsten Erkenntnisse aus entscheidenden Forschungsstudien zusammen, beschreibt detailliert die experimentellen Protokolle und stellt quantitative Daten und Signalwege in einem klaren, technischen Format dar. This compound ist für die Reduzierung thrombotischer kardiovaskulärer Ereignisse bei Patienten mit Herzinfarkt (MI) in der Vorgeschichte oder peripherer arterieller Verschlusskrankheit (pAVK) zugelassen.

Wirkmechanismus und Pharmakologie

This compound hemmt selektiv und kompetitiv den PAR-1-Rezeptor und verhindert so dessen Aktivierung durch Thrombin. Diese Hemmung blockiert die Thrombin-induzierte und die durch das Thrombinrezeptor-Agonist-Peptid (TRAP) induzierte Thrombozytenaggregation. Wichtig ist, dass this compound die durch andere Agonisten wie Adenosindiphosphat (ADP) oder Kollagen induzierte Thrombozytenaggregation nicht beeinträchtigt.

Die Signalübertragung des PAR-1, eines G-Protein-gekoppelten Rezeptors, erfolgt über die Aktivierung der Phospholipase C, was zur Produktion von Inositoltrisphosphat (InsP3) und anschließender Freisetzung von Kalzium aus intrazellulären Speichern führt. This compound blockiert diesen Weg an seiner Entstehung.

PAR1_Signaling_Pathway cluster_cytosol Zytosol Thrombin Thrombin PAR1 PAR-1 Rezeptor Thrombin->PAR1 aktiviert Gq Gq-Protein PAR1->Gq aktiviert This compound This compound This compound->PAR1 hemmt PLC Phospholipase C (PLC) Gq->PLC aktiviert PIP2 PIP2 PLC->PIP2 hydrolysiert IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER/SR (Ca²⁺ Speicher) IP3->Ca_Store bindet an Rezeptor Ca_Release Ca²⁺ Freisetzung Ca_Store->Ca_Release führt zu Platelet_Activation Thrombozyten- aktivierung & -aggregation Ca_Release->Platelet_Activation löst aus

Signalweg der PAR-1-vermittelten Thrombozytenaktivierung.

Pharmakokinetik und Pharmakodynamik

  • Metabolismus: this compound wird hauptsächlich durch CYP3A4 und in geringerem Maße durch CYP2J2 zu seinem aktiven Hauptmetaboliten (M20) verstoffwechselt.

  • Wechselwirkungen mit anderen Medikamenten: Die gleichzeitige Anwendung mit starken CYP3A4-Inhibitoren (z. B. Ketoconazol) kann die this compound-Exposition erhöhen, während starke CYP3A4-Induktoren (z. B. Rifampicin) sie verringern können.

  • Halbwertszeit: Es hat eine effektive Halbwertszeit von 3-4 Tagen und eine scheinbare terminale Halbwertszeit von 8 Tagen.

  • Thrombozytenaggregationshemmung: Eine Ladedosis von 40 mg hemmt die TRAP-induzierte Thrombozytenaggregation bei über 80 % der Patienten innerhalb einer Stunde. Eine Erhaltungsdosis von 2,5 mg täglich hält dieses Hemmungsniveau aufrecht.

Zentrale klinische Studien: TRACER und TRA 2°P-TIMI 50

Zwei große Phase-III-Studien lieferten die entscheidenden Daten zur Wirksamkeit und Sicherheit von this compound.

TRACER (Thrombin Receptor Antagonist for Clinical Event Reduction in Acute Coronary Syndrome)

Die TRACER-Studie untersuchte this compound bei Patienten mit akuten Koronarsyndromen ohne ST-Hebung (NSTE-ACS).

Experimentelles Protokoll: TRACER

  • Studiendesign: Randomisierte, doppelblinde, placebokontrollierte Multizenterstudie.

  • Teilnehmer: 12.944 Patienten mit NSTE-ACS, die innerhalb von 24 Stunden nach Auftreten der Symptome vorgestellt wurden.

  • Behandlungsschema: Die Patienten wurden randomisiert und erhielten entweder this compound (40 mg Aufsättigungsdosis, gefolgt von 2,5 mg einmal täglich) oder ein Placebo, zusätzlich zur Standardtherapie.

  • Hintergrundtherapie: Zum Zeitpunkt der Randomisierung erhielten über 85 % der Patienten sowohl Aspirin als auch einen P2Y12-Inhibitor (hauptsächlich Clopidogrel).

  • Primärer Endpunkt: Ein zusammengesetzter Endpunkt aus kardiovaskulärem Tod, Myokardinfarkt (MI), Schlaganfall, rezidivierender Ischämie mit Rehospitalisierung und dringender koronarer Revaskularisation.

  • Wichtiger sekundärer Endpunkt: Ein zusammengesetzter Endpunkt aus kardiovaskulärem Tod, MI oder Schlaganfall.

  • Nachbeobachtungszeit: Die mediane Nachbeobachtungszeit betrug 502 Tage.

TRACER_Workflow cluster_screening Patientenrekrutierung cluster_randomization Randomisierung & Behandlung cluster_followup Nachbeobachtung & Analyse P 12,944 Patienten mit NSTE-ACS R Randomisierung (1:1) P->R V_Group This compound Gruppe (n=6,473) 40mg LD + 2.5mg MD + Standardtherapie R->V_Group Zuweisung P_Group Placebo Gruppe (n=6,471) Placebo + Standardtherapie R->P_Group Zuweisung FU Mediane Nachbeobachtung: 502 Tage V_Group->FU P_Group->FU Endpoints Analyse der primären & sekundären Endpunkte (Wirksamkeit & Sicherheit) FU->Endpoints

Experimenteller Arbeitsablauf der TRACER-Studie.

Ergebnisse der TRACER-Studie

Die TRACER-Studie erreichte ihren primären Endpunkt nicht. Es gab jedoch eine Reduktion beim wichtigen sekundären Endpunkt, die hauptsächlich auf eine Reduktion von Myokardinfarkten zurückzuführen war. Die Behandlung mit this compound war mit einem erhöhten Blutungsrisiko verbunden, einschließlich eines dreifachen Anstiegs der intrakraniellen Blutungen (ICH).

EndpunktThis compoundPlaceboHazard Ratio (95% CI)p-WertReferenz
Primärer Wirksamkeitsendpunkt (KV-Tod, MI, Schlaganfall, rezidiv. Ischämie mit Rehospitalisierung, dringende Revask.)---0.072
Wichtiger sekundärer Endpunkt (KV-Tod, MI, Schlaganfall)14.7%16.4%0.89 (0.81-0.98)0.02
GUSTO mäßige/schwere Blutung--1.42 (1.21-1.66)<0.001
Intrakranielle Blutung (ICH)1.07%0.24%-<0.001
Hämorrhagischer Schlaganfall0.45%0.14%2.74 (1.22-6.15)-
Gesamtschlaganfall1.93%2.13%0.94 (0.71-1.24)-
TRA 2°P-TIMI 50 (Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events)

Die TRA 2°P-TIMI 50-Studie untersuchte this compound zur langfristigen Sekundärprävention bei stabilen Patienten mit etablierter Atherosklerose.

Experimentelles Protokoll: TRA 2°P-TIMI 50

  • Studiendesign: Randomisierte, doppelblinde, placebokontrollierte Multizenterstudie.

  • Teilnehmer: 26.449 stabile Patienten mit einer Vorgeschichte von MI, ischämischem Schlaganfall oder symptomatischer pAVK. Aufgrund eines erhöhten Risikos für intrakranielle Blutungen wurden Patienten mit Schlaganfall in der Vorgeschichte während der Studie von der Behandlung ausgeschlossen.

  • Behandlungsschema: Die Patienten erhielten randomisiert entweder this compound (2,5 mg einmal täglich) oder ein Placebo, zusätzlich zur Standardtherapie. Es wurde keine Aufsättigungsdosis verwendet.

  • Hintergrundtherapie: Die Standardtherapie umfasste Aspirin und/oder ein Thienopyridin (z. B. Clopidogrel).

  • Primärer Endpunkt: Ein zusammengesetzter Endpunkt aus kardiovaskulärem Tod, MI oder Schlaganfall.

  • Nachbeobachtungszeit: Die mediane Nachbeobachtungszeit betrug 30 Monate (2,5 Jahre).

TRA2P_Workflow cluster_screening Patientenrekrutierung cluster_randomization Randomisierung & Behandlung cluster_followup Nachbeobachtung & Analyse P 26,449 stabile Patienten mit Atherosklerose (MI, Schlaganfall oder pAVK) R Randomisierung (1:1) P->R V_Group This compound Gruppe 2.5mg MD + Standardtherapie R->V_Group Zuweisung P_Group Placebo Gruppe Placebo + Standardtherapie R->P_Group Zuweisung FU Mediane Nachbeobachtung: 30 Monate V_Group->FU P_Group->FU Endpoints Analyse der primären & Sicherheitsendpunkte FU->Endpoints

Experimenteller Arbeitsablauf der TRA 2°P-TIMI 50-Studie.

Ergebnisse der TRA 2°P-TIMI 50-Studie

Im Gegensatz zur TRACER-Studie erreichte die TRA 2°P-TIMI 50-Studie ihren primären Wirksamkeitsendpunkt und zeigte eine signifikante Reduktion ischämischer Ereignisse. Dieses Ergebnis war konsistent bei Patienten mit vorherigem MI, unabhängig davon, ob sie gleichzeitig ein Thienopyridin erhielten oder nicht. Ähnlich wie bei TRACER erhöhte this compound das Risiko für mäßige oder schwere Blutungen.

Ergebnisse bei Patienten mit MI oder pAVK in der Vorgeschichte (ohne Schlaganfall/TIA)

Endpunkt (3-Jahres-Raten)This compound (n=10,082)Placebo (n=10,088)Hazard Ratio (95% CI)p-WertReferenz
Primärer Wirksamkeitsendpunkt (KV-Tod, MI, Schlaganfall)7.9%9.5%0.80 (0.73-0.89)<0.001
KV-Tod, MI, Schlaganfall, dringende Revask.10.1%11.8%0.83 (0.76-0.90)<0.001
Myokardinfarkt (MI)5.4%6.4%-<0.001
Ischämischer Schlaganfall--0.57<0.001
GUSTO mäßige/schwere Blutung3.7%2.4%1.55 (1.30-1.86)<0.001
Intrakranielle Blutung (ICH)0.6%0.4%-0.10

Analysen von Untergruppen und weitere Erkenntnisse

  • Patienten mit Diabetes: Bei Patienten mit Diabetes und vorherigem MI reduzierte this compound den primären Endpunkt (KV-Tod, MI oder Schlaganfall) um 27 % (HR = 0,73; p = 0,002).

  • Patienten mit peripherer arterieller Verschlusskrankheit (pAVK): Bei pAVK-Patienten reduzierte this compound signifikant die periphere Revaskularisation (15,4 % vs. 19,3 % mit Placebo; HR: 0,82; p = 0,003) und die Hospitalisierung aufgrund akuter Extremitätenischämie.

  • Patienten mit Koronarstents: Bei stabilen Patienten mit Koronarstents reduzierte this compound signifikant die Rate der definitiven Stentthrombose (1,1 % vs. 1,4 %; HR: 0,71; p = 0,037), einschließlich sehr später Stentthrombosen.

  • Patienten, die sich einer Koronararterien-Bypass-Operation (CABG) unterziehen: In einer Untergruppenanalyse der TRACER-Studie reduzierte this compound bei Patienten, die sich einer CABG unterzogen, ischämische Ereignisse signifikant, ohne die CABG-bedingten Blutungen signifikant zu erhöhen.

Schlussfolgerung

This compound hemmt als PAR-1-Antagonist wirksam die Thrombin-vermittelte Thrombozytenaktivierung. Die entscheidenden klinischen Studien, TRACER und TRA 2°P-TIMI 50, haben die Rolle von this compound bei der Sekundärprävention von atherothrombotischen Ereignissen definiert. Während die TRACER-Studie bei Hochrisikopatienten mit ACS ihren primären Endpunkt nicht erreichte, zeigte die TRA 2°P-TIMI 50-Studie einen klaren klinischen Nutzen bei stabilen Patienten mit vorherigem MI oder pAVK. Der Nutzen einer reduzierten Rate an ischämischen Ereignissen muss sorgfältig gegen das erhöhte Risiko von Blutungskomplikationen abgewogen werden. Die Daten deuten darauf hin, dass eine sorgfältige Patientenauswahl entscheidend ist, um den Nettonutzen von this compound als Ergänzung zur Standard-Thrombozytenaggregationshemmer-Therapie zu maximieren.

References

Pharmakologische Eigenschaften von Vorapaxar: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Übersicht über die pharmakologischen Eigenschaften von Vorapaxar (Zontivity®), einem potenten, oral wirksamen Thrombozytenaggregationshemmer. Der Schwerpunkt liegt auf dem Wirkmechanismus, den pharmakokinetischen und pharmakodynamischen Profilen, den wichtigsten experimentellen Protokollen und den Ergebnissen der zulassungsrelevanten klinischen Studien.

Einleitung

This compound ist der erste Vertreter einer neuen Klasse von Thrombozytenaggregationshemmern, den Antagonisten des Protease-aktivierten Rezeptors 1 (PAR-1).[1] Es ist für die Reduktion von thrombotischen kardiovaskulären Ereignissen bei Patienten mit anamnestischem Myokardinfarkt (MI) oder peripherer arterieller Verschlusskrankheit (pAVK) indiziert.[1][2] Seine einzigartige Wirkungsweise, die auf den Thrombin-Signalweg auf Thrombozyten abzielt, unterscheidet es von anderen Thrombozytenaggregationshemmern wie Acetylsalicylsäure oder P2Y12-Inhibitoren.[3]

Wirkmechanismus

This compound wirkt als selektiver und kompetitiver Antagonist am Protease-aktivierten Rezeptor 1 (PAR-1), dem primären Rezeptor für Thrombin auf menschlichen Thrombozyten.[4] Thrombin ist der stärkste Aktivator der Thrombozytenaggregation und spielt eine zentrale Rolle bei der Entstehung von arteriellen Thrombosen.

Normalerweise spaltet Thrombin die extrazelluläre N-terminale Domäne des PAR-1, wodurch eine neue N-terminale Sequenz ("tethered ligand") freigelegt wird, die an den Rezeptor selbst bindet und eine Signalkaskade auslöst. This compound bindet reversibel an PAR-1 und verhindert so diese Konformationsänderung und die nachfolgende rezeptorvermittelte Signaltransduktion, was zu einer Hemmung der Thrombin-induzierten Thrombozytenaggregation führt. Wichtig ist, dass this compound die enzymatische Aktivität von Thrombin bei der Spaltung von Fibrinogen zu Fibrin nicht beeinträchtigt.

PAR-1-Signalweg

Die Aktivierung von PAR-1 durch Thrombin führt zur Kopplung an verschiedene G-Proteine, vor allem Gq/11 und G12/13, was zu einer robusten Thrombozytenaktivierung führt.

  • Gq/11-Weg: Führt zur Aktivierung der Phospholipase C (PLC), was die Bildung von Inositoltrisphosphat (IP3) und Diacylglycerin (DAG) zur Folge hat. Dies führt zu einer Erhöhung der intrazellulären Kalziumkonzentration und zur Aktivierung der Proteinkinase C (PKC), was wiederum die Granulafreisetzung und die Konformationsänderung des Glykoprotein-IIb/IIIa-Rezeptors fördert.

  • G12/13-Weg: Aktiviert die Rho-Guaninnukleotid-Austauschfaktoren (RhoGEFs), was zur Aktivierung von RhoA führt. Dies ist entscheidend für die Veränderung der Thrombozytenform (shape change).

This compound blockiert diese nachgeschalteten Signalwege, indem es die initiale Aktivierung des PAR-1-Rezeptors durch Thrombin verhindert.

PAR1_Signaling_Pathway cluster_extracellular Extrazellulärer Raum cluster_membrane Zellmembran cluster_intracellular Intrazellulärer Raum Thrombin Thrombin PAR1 PAR-1 Rezeptor Thrombin->PAR1 aktiviert This compound This compound This compound->PAR1 blockiert Gq Gq/11 PAR1->Gq G1213 G12/13 PAR1->G1213 PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 PKC PKC Aktivierung IP3_DAG->PKC Aggregation Thrombozyten- aggregation & -formänderung Ca2->Aggregation PKC->Aggregation RhoA RhoA Aktivierung RhoGEF->RhoA RhoA->Aggregation

Abbildung 1: Vereinfachter PAR-1-Signalweg und die Hemmung durch this compound.

Pharmakodynamische Eigenschaften

Die pharmakodynamische Wirkung von this compound ist durch eine potente und spezifische Hemmung der Thrombin-vermittelten Thrombozytenaggregation gekennzeichnet.

Rezeptorbindungsaffinität und In-vitro-Wirksamkeit

This compound zeigt eine hohe Affinität zum PAR-1-Rezeptor mit langsamer Dissoziationskinetik. Die Bindungsaffinität (Ki) und die halbmaximale Hemmkonzentration (IC50) wurden in verschiedenen In-vitro-Systemen bestimmt.

ParameterWert (nM)TestsystemQuelle
Ki 8.1Menschliche Thrombozytenmembranen
Ki 1.1Thrombin-induzierter Kalziumeinstrom (HCASMC)
IC50 47Thrombin-induzierte Thrombozytenaggregation
IC50 25TRAP-induzierte Thrombozytenaggregation
IC50 64haTRAP-induzierte Kalziummobilisierung (HEK293-Zellen)

Tabelle 1: In-vitro-Bindungsaffinität und funktionelle Wirksamkeit von this compound. TRAP: Thrombin Receptor-Activating Peptide; HCASMC: Human Coronary Artery Smooth Muscle Cells; HEK293: Human Embryonic Kidney 293 cells.

Pharmakokinetische Eigenschaften

Die Pharmakokinetik von this compound ist durch eine hohe orale Bioverfügbarkeit und eine außergewöhnlich lange terminale Halbwertszeit gekennzeichnet.

ParameterWertAnmerkungenQuelle
Tmax (Zeit bis Cmax) ~1-2 StundenSchnelle Resorption nach oraler Gabe.
Absolute Bioverfügbarkeit ~100%Hohe orale Bioverfügbarkeit.
Plasmaproteinbindung >99%Hauptsächlich an Albumin.
Metabolismus CYP3A4, CYP2J2Umwandlung in den aktiven Metaboliten M20 und den inaktiven Metaboliten M19.
Terminaleliminations-HWZ 3-4 Tage (effektiv), 8 Tage (terminal)Ermöglicht eine einmal tägliche Dosierung.
Ausscheidung ~58% Fäzes, ~25% UrinHauptsächlich als Metaboliten.

Tabelle 2: Pharmakokinetische Parameter von this compound.

Experimentelle Protokolle

Radioliganden-Bindungsassay (zur Bestimmung von Ki)

Dieses Protokoll beschreibt eine allgemeine Methode zur Bestimmung der Bindungsaffinität eines nicht-markierten Liganden (z.B. This compound) an den PAR-1-Rezeptor.

  • Membranpräparation: Membranen, die den PAR-1-Rezeptor exprimieren (z.B. aus menschlichen Thrombozyten oder rekombinanten Zelllinien), werden durch Homogenisierung und Zentrifugation isoliert. Die Proteinkonzentration wird bestimmt.

  • Inkubation: Die Membranpräparation wird mit einer festen Konzentration eines radioaktiv markierten PAR-1-Liganden (z.B. [3H]haTRAP) und ansteigenden Konzentrationen des nicht-markierten Testliganden (this compound) in einem geeigneten Puffer inkubiert.

  • Separation: Nach Erreichen des Bindungsgleichgewichts wird die Mischung schnell über Glasfaserfilter filtriert, um gebundenen von freiem Radioliganden zu trennen. Die Filter werden mehrmals mit eiskaltem Puffer gewaschen.

  • Detektion: Die auf den Filtern zurückgehaltene Radioaktivität wird mittels Flüssigszintillationszählung gemessen.

  • Datenanalyse: Die spezifische Bindung wird berechnet, indem die unspezifische Bindung (gemessen in Gegenwart einer sättigenden Konzentration eines nicht-markierten Liganden) von der Gesamtbindung abgezogen wird. Die IC50-Werte werden durch nicht-lineare Regression der Konzentrations-Bindungs-Kurven ermittelt. Die Ki-Werte werden dann mit der Cheng-Prusoff-Gleichung berechnet.

Lichttransmissionsturbidimetrie (LTA) (zur Bestimmung der IC50 der Thrombozytenaggregation)

LTA ist der Goldstandard zur Messung der Thrombozytenaggregation in vitro.

  • Probenvorbereitung: Aus einer mit Citrat antikoagulierten Vollblutprobe wird durch Zentrifugation bei niedriger Geschwindigkeit plättchenreiches Plasma (PRP) gewonnen. Plättchenarmes Plasma (PPP) wird durch Zentrifugation bei hoher Geschwindigkeit hergestellt und dient als Referenz (100% Transmission).

  • Testdurchführung: Eine definierte Menge PRP wird in eine Küvette eines Aggregometers gegeben und bei 37°C unter ständigem Rühren inkubiert.

  • Messung: Nach Zugabe eines Agonisten (z.B. Thrombin oder TRAP) wird die Zunahme der Lichttransmission durch die Probe gemessen, die durch die Bildung von Thrombozytenaggregaten verursacht wird.

  • Inhibitions-Assay: Um die IC50 von this compound zu bestimmen, wird das PRP vor der Zugabe des Agonisten mit verschiedenen Konzentrationen von this compound vorinkubiert.

  • Datenanalyse: Die maximale Aggregation wird als prozentuale Änderung der Lichttransmission im Vergleich zu PPP ausgedrückt. Die IC50 ist die Konzentration von this compound, die eine 50%ige Hemmung der durch den Agonisten induzierten maximalen Aggregation bewirkt.

Drug_Development_Workflow cluster_invitro In-vitro-Phase cluster_preclinical Präklinische Phase cluster_clinical Klinische Phase Target Target-Identifizierung (PAR-1 auf Thrombozyten) Binding Rezeptorbindungs-Assays (Bestimmung von Ki) Target->Binding Functional Funktionelle Assays (Thrombozytenaggregation, LTA) (Bestimmung von IC50) Binding->Functional Animal Tiermodelle (Wirksamkeit & Pharmakokinetik) Functional->Animal Tox Toxikologie-Studien Animal->Tox Phase1 Phase I (Sicherheit, PK/PD an Gesunden) Tox->Phase1 Phase2 Phase II (Dosisfindung, Wirksamkeit) Phase1->Phase2 Phase3 Phase III (TRA 2°P-TIMI 50, TRACER) (Bestätigung der Wirksamkeit & Sicherheit) Phase2->Phase3 Approval Zulassung & Marktüberwachung Phase3->Approval

Abbildung 2: Allgemeiner Workflow der Arzneimittelentwicklung für einen PAR-1-Antagonisten.

Klinische Wirksamkeit und Sicherheit

Die klinische Entwicklung von this compound umfasste zwei große Phase-III-Studien: TRA 2°P–TIMI 50 und TRACER.

TRA 2°P–TIMI 50 Studie

Diese Studie untersuchte die Wirksamkeit und Sicherheit von this compound bei Patienten mit stabiler Atherosklerose (anamnestischer MI, ischämischer Schlaganfall oder pAVK).

  • Studiendesign: Randomisierte, doppelblinde, placebokontrollierte, multinationale Studie mit 26.449 Patienten.

  • Behandlung: this compound (2,5 mg einmal täglich) oder Placebo zusätzlich zur Standardtherapie.

  • Primärer Endpunkt: Kombination aus kardiovaskulärem Tod, Myokardinfarkt, Schlaganfall oder dringender koronarer Revaskularisation.

  • Ergebnisse: In der für die Zulassung relevanten Population (Patienten mit anamnestischem MI oder pAVK) reduzierte this compound den primären Endpunkt signifikant.

  • Sicherheit: this compound erhöhte das Risiko für moderate oder schwere Blutungen (nach GUSTO-Klassifikation) und für intrakranielle Blutungen.

TRACER-Studie

Die TRACER-Studie untersuchte this compound bei Patienten mit akutem Koronarsyndrom ohne ST-Hebung (NSTE-ACS).

  • Studiendesign: Randomisierte, doppelblinde, placebokontrollierte Studie mit 12.944 Patienten.

  • Behandlung: this compound (40 mg Ladedosis, gefolgt von 2,5 mg täglich) oder Placebo zusätzlich zur Standardtherapie.

  • Primärer Endpunkt: Kombination aus kardiovaskulärem Tod, Myokardinfarkt, Schlaganfall, rezidivierender Ischämie mit Rehospitalisierung oder dringender koronarer Revaskularisation.

  • Ergebnisse: Der primäre Endpunkt wurde nicht signifikant reduziert.

  • Sicherheit: Ein signifikant erhöhtes Risiko für schwere Blutungen, einschließlich intrakranieller Blutungen, führte zum vorzeitigen Abbruch der Studie.

StudiePatientenpopulationPrimärer EndpunktErgebnis WirksamkeitErgebnis Sicherheit (Blutungen)Quelle
TRA 2°P–TIMI 50 Stabile Atherosklerose (n=26.449)KV-Tod, MI, Schlaganfall, dringende Revask.Signifikant reduziert (in MI/pAVK-Subgruppe)Signifikant erhöht
TRACER NSTE-ACS (n=12.944)KV-Tod, MI, Schlaganfall, rezid. Ischämie, dringende Revask.Nicht signifikant reduziertSignifikant erhöht

Tabelle 3: Zusammenfassung der Ergebnisse der zulassungsrelevanten Phase-III-Studien mit this compound.

Zusammenfassung und Schlussfolgerung

This compound ist ein neuartiger Thrombozytenaggregationshemmer, der selektiv den PAR-1-Rezeptor blockiert und so die Thrombin-vermittelte Thrombozytenaktivierung hemmt. Seine pharmakokinetischen Eigenschaften, insbesondere die lange Halbwertszeit, ermöglichen eine bequeme einmal tägliche Einnahme. Klinische Studien haben gezeigt, dass this compound zusätzlich zur Standardtherapie das Risiko atherothrombotischer Ereignisse bei Patienten mit anamnestischem Myokardinfarkt oder pAVK wirksam senkt. Dieser Nutzen geht jedoch mit einem erhöhten Blutungsrisiko einher, was eine sorgfältige Patientenauswahl erfordert. This compound ist kontraindiziert bei Patienten mit anamnestischem Schlaganfall, TIA oder intrakranieller Blutung. Die detaillierte Kenntnis seiner pharmakologischen Eigenschaften ist für Forscher und Kliniker entscheidend, um sein therapeutisches Potenzial zu maximieren und die Risiken zu minimieren.

References

Technischer Leitfaden zu Vorapaxar und dem Thrombin-Rezeptor-Antagonismus

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Vorapaxar (Handelsname Zontivity®) ist ein oral wirksamer, selektiver und kompetitiver Antagonist des Protease-aktivierten Rezeptors 1 (PAR-1), der eine Schlüsselrolle in der durch Thrombin vermittelten Thrombozytenaggregation spielt.[1][2][3] Als erster Vertreter seiner Klasse hemmt this compound die Thrombozytenaggregation, ohne die enzymatische Aktivität von Thrombin auf Fibrinogen zu beeinflussen.[4][5] Dieser Leitfaden bietet eine detaillierte technische Übersicht über den Wirkmechanismus, die pharmakologischen Eigenschaften, wichtige experimentelle Protokolle und die klinische Evidenz von this compound.

Wirkmechanismus: PAR-1-Antagonismus

Thrombin, eine Serinprotease, ist der potenteste Aktivator von Thrombozyten. Es aktiviert Thrombozyten hauptsächlich durch die Spaltung des extrazellulären N-Terminus des G-Protein-gekoppelten Rezeptors PAR-1. Diese Spaltung legt eine neue N-terminale Sequenz (einen "tethered ligand") frei, die an den Rezeptor selbst bindet und eine Konformationsänderung auslöst. Dies führt zur Aktivierung von G-Proteinen und nachgeschalteten Signalkaskaden, die in einer erhöhten intrazellulären Kalziumkonzentration, einer Formänderung der Thrombozyten und schließlich deren Aggregation münden.

This compound bindet reversibel, aber mit einer sehr langsamen Dissoziationsrate an den PAR-1-Rezeptor und verhindert so dessen Aktivierung durch Thrombin. Diese effektive Hemmung der Thrombin-induzierten Thrombozytenaggregation ist der primäre Mechanismus, durch den this compound seine antithrombotische Wirkung entfaltet. Wichtig ist, dass this compound die durch andere Agonisten wie Adenosindiphosphat (ADP) oder Kollagen induzierte Thrombozytenaggregation nicht hemmt.

Signalweg des PAR-1-Rezeptors

Die Aktivierung des PAR-1-Rezeptors durch Thrombin initiiert eine komplexe intrazelluläre Signalkaskade. Nach der Spaltung des N-Terminus koppelt der aktivierte Rezeptor an verschiedene heterotrimere G-Proteine, vor allem Gq und G12/13.

  • Gq-Aktivierung: Führt zur Aktivierung der Phospholipase C (PLC), die Phosphatidylinositol-4,5-bisphosphat (PIP2) in Inositoltrisphosphat (IP3) und Diacylglycerin (DAG) spaltet. IP3 bewirkt die Freisetzung von Kalzium aus dem endoplasmatischen Retikulum, während DAG die Proteinkinase C (PKC) aktiviert.

  • G12/13-Aktivierung: Löst die Aktivierung der Rho-GTPase und der Rho-Kinase (ROCK) aus, was zur Phosphorylierung der Myosin-Leichtkette führt und für die Formänderung der Thrombozyten entscheidend ist.

Diese Signalwege konvergieren und führen zur Aktivierung des Glykoprotein-IIb/IIIa-Rezeptors, der die Bindung von Fibrinogen vermittelt und so die Thrombozyten miteinander vernetzt.

PAR1_Signaling_Pathway cluster_extracellular Extrazellulärer Raum cluster_membrane Zellmembran cluster_intracellular Intrazellulärer Raum Thrombin Thrombin PAR1 PAR-1 Rezeptor Thrombin->PAR1 aktiviert durch Spaltung This compound This compound This compound->PAR1 blockiert Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ShapeChange Formänderung RhoA->ShapeChange Ca2 Ca²⁺ Freisetzung IP3->Ca2 PKC PKC Aktivierung DAG->PKC Aggregation Thrombozyten- aggregation Ca2->Aggregation PKC->Aggregation ShapeChange->Aggregation

PAR-1-Signalweg und Inhibition durch this compound.

Quantitative Pharmakologische Daten

Die pharmakologische Aktivität von this compound wurde in einer Reihe von In-vitro- und In-vivo-Studien charakterisiert.

Tabelle 1: In-vitro-Aktivität von this compound

ParameterWertSpezies/ZelltypAgonistReferenz
Ki (PAR-1-Rezeptorbindung) 8.1 nMMenschliche Thrombozyten[³H]-haTRAP
IC₅₀ (Thrombozytenaggregation) 47 nMMenschliches plättchenreiches PlasmaThrombin
IC₅₀ (Thrombozytenaggregation) 25 nMMenschliches plättchenreiches PlasmaTRAP
Ki (Kalzium-Mobilisierung) 1.1 nMMenschliche Koronararterien-MuskelzellenThrombin

Tabelle 2: Pharmakokinetische Parameter von this compound beim Menschen

ParameterWertAnmerkungenReferenz
Tmax (Zeit bis zur max. Plasmakonzentration) 1 - 2 StundenNüchterne Einnahme einer Einzeldosis von 2,08 mg
Absolute Bioverfügbarkeit ~100%
Plasmaproteinbindung >99%This compound und aktiver Metabolit M20
Apparente terminale Halbwertszeit 173 - 269 Stunden (~8 Tage)
Metabolismus Primär über CYP3A4 und CYP2J2
Ausscheidung Hauptsächlich über Fäzes (~58%) und Urin (~25%)

Experimentelle Protokolle

Protokoll 1: PAR-1-Rezeptor-Bindungsassay (Radioligand-Kompetition)

Dieses Protokoll beschreibt die Bestimmung der Bindungsaffinität (Ki) von this compound an den PAR-1-Rezeptor mittels eines Radioligand-Bindungsassays.

  • Ziel: Quantifizierung der Affinität von this compound für den humanen PAR-1-Rezeptor.

  • Materialien:

    • Membranpräparationen aus humanen Thrombozyten (Quelle für PAR-1).

    • Radioligand: [³H]-haTRAP (ein hochaffines Analogon des Thrombin-Rezeptor-aktivierenden Peptids).

    • Testsubstanz: this compound in verschiedenen Konzentrationen.

    • Bindungspuffer: z.B. 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.

    • Waschpuffer: Bindungspuffer ohne BSA.

    • Glasfaserfilter (z.B. GF/C, vorgetränkt in 0.3% Polyethylenimin).

    • Szintillationsflüssigkeit und Szintillationszähler.

  • Durchführung:

    • Inkubation von Thrombozytenmembranen mit einer festen Konzentration des Radioliganden [³H]-haTRAP und variierenden Konzentrationen von unmarkiertem this compound in Bindungspuffer.

    • Inkubation für 60 Minuten bei 30°C, um das Bindungsgleichgewicht zu erreichen.

    • Schnelle Filtration der Inkubationsansätze durch Glasfaserfilter, um gebundenen von freiem Radioliganden zu trennen.

    • Mehrmaliges Waschen der Filter mit eiskaltem Waschpuffer.

    • Messung der Radioaktivität auf den Filtern mittels Flüssigszintillationszählung.

  • Datenauswertung:

    • Die spezifische Bindung wird durch Subtraktion der unspezifischen Bindung (gemessen in Gegenwart einer sättigenden Konzentration eines unmarkierten Liganden) von der Gesamtbindung berechnet.

    • Die IC₅₀-Werte (Konzentration der Testsubstanz, die 50% der spezifischen Radioligandenbindung hemmt) werden durch nichtlineare Regressionsanalyse der Kompetition-Bindungsdaten ermittelt.

    • Der Ki-Wert wird aus dem IC₅₀-Wert unter Verwendung der Cheng-Prusoff-Gleichung berechnet.

Binding_Assay_Workflow A Präparation der Thrombozytenmembranen B Inkubation (Membranen + [³H]-haTRAP + this compound) A->B C Schnelle Filtration B->C D Waschen der Filter C->D E Szintillationszählung D->E F Datenauswertung (IC₅₀, Ki) E->F

Workflow für den PAR-1-Rezeptor-Bindungsassay.
Protokoll 2: In-vitro-Thrombozytenaggregationsassay (Lichttransmissionaggregometrie)

Dieses Protokoll beschreibt die Messung der hemmenden Wirkung von this compound auf die Thrombozytenaggregation mittels Lichttransmissionaggregometrie (LTA).

  • Ziel: Bestimmung der konzentrationsabhängigen Hemmung der Thrombozytenaggregation durch this compound.

  • Materialien:

    • Plättchenreiches Plasma (PRP), gewonnen durch Zentrifugation von mit Citrat versetztem Vollblut.

    • Plättchenarmes Plasma (PPP) als Referenz (100% Transmission).

    • Agonisten: Thrombin oder Thrombin-Rezeptor-aktivierendes Peptid (TRAP).

    • Testsubstanz: this compound in verschiedenen Konzentrationen.

    • Lichttransmissionaggregometer.

  • Durchführung:

    • Kalibrierung des Aggregometers mit PRP (0% Lichttransmission) und PPP (100% Lichttransmission).

    • Vorinkubation einer definierten Menge PRP mit verschiedenen Konzentrationen von this compound oder Vehikelkontrolle für eine spezifische Zeit (z.B. 5-10 Minuten) bei 37°C unter ständigem Rühren.

    • Zugabe des Agonisten (Thrombin oder TRAP) zur Küvette, um die Aggregation zu induzieren.

    • Aufzeichnung der Änderung der Lichttransmission durch die PRP-Suspension über die Zeit. Die Aggregation der Thrombozyten führt zu einer Zunahme der Lichttransmission.

  • Datenauswertung:

    • Berechnung des prozentualen Ausmaßes der Aggregation im Vergleich zur Kontrolle.

    • Ermittlung des IC₅₀-Wertes für this compound durch Auftragung der prozentualen Hemmung gegen die Log-Konzentration von this compound.

Aggregation_Assay_Workflow A Gewinnung von PRP und PPP B Kalibrierung des Aggregometers A->B C Vorinkubation von PRP mit this compound B->C D Induktion der Aggregation mit Agonist C->D E Messung der Lichttransmission D->E F Datenauswertung (% Hemmung, IC₅₀) E->F

Workflow für den Thrombozytenaggregationsassay.

Klinische Studien: Wirksamkeit und Sicherheit

Die klinische Wirksamkeit und Sicherheit von this compound wurden hauptsächlich in zwei großen Phase-III-Studien untersucht: TRACER und TRA-2°P-TIMI 50.

TRACER-Studie (Thrombin Receptor Antagonist for Clinical Event Reduction in Acute Coronary Syndrome)

Die TRACER-Studie untersuchte this compound bei 12.944 Patienten mit Nicht-ST-Hebungs-Akutem Koronarsyndrom (NSTE-ACS). Die Patienten erhielten zusätzlich zur Standardtherapie (meist Aspirin und Clopidogrel) entweder this compound (40 mg Ladedosis, gefolgt von 2,5 mg täglich) oder Placebo.

Tabelle 3: Ergebnisse der TRACER-Studie (2-Jahres-Kaplan-Meier-Raten)

EndpunktThis compound (n=6.473)Placebo (n=6.471)Hazard Ratio (95% CI)p-WertReferenz
Primärer Wirksamkeitsendpunkt¹ 18.5%19.9%0.92 (0.85 - 1.01)0.07
Sekundärer Wirksamkeitsendpunkt² 14.7%16.4%0.89 (0.81 - 0.98)0.02
GUSTO moderate/schwere Blutung 7.2%5.2%1.35 (1.16 - 1.58)<0.001
Intrakranielle Blutung (ICH) 1.1%0.2%3.39 (1.78 - 6.45)<0.001

¹Kardiovaskulärer Tod, Myokardinfarkt, Schlaganfall, rekurrente Ischämie mit Rehospitalisierung oder dringende Koronarrevaskularisation. ²Kardiovaskulärer Tod, Myokardinfarkt oder Schlaganfall.

Die Studie erreichte ihren primären Endpunkt nicht, zeigte aber eine Reduktion des wichtigen sekundären Endpunkts. Dies ging jedoch mit einem signifikant erhöhten Risiko für schwere Blutungen, insbesondere intrakranielle Blutungen, einher.

TRA-2°P-TIMI 50-Studie (Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events)

Die TRA-2°P-TIMI 50-Studie schloss 26.449 stabile Patienten mit einer Vorgeschichte von Myokardinfarkt, ischämischem Schlaganfall oder peripherer arterieller Verschlusskrankheit (pAVK) ein. Die Patienten erhielten this compound 2,5 mg täglich oder Placebo zusätzlich zur Standardtherapie.

Aufgrund eines erhöhten Risikos für intrakranielle Blutungen wurde die Behandlung von Patienten mit vorangegangenem Schlaganfall abgebrochen. Die folgenden Daten beziehen sich auf die für die Zulassung relevante Population von Patienten mit Myokardinfarkt oder pAVK in der Anamnese ohne vorangegangenen Schlaganfall oder TIA (n=20.170).

Tabelle 4: Ergebnisse der TRA-2°P-TIMI 50-Studie in der Zulassungspopulation (3-Jahres-Kaplan-Meier-Raten)

EndpunktThis compoundPlaceboHazard Ratio (95% CI)p-WertReferenz
Kardiovaskulärer Tod, MI oder Schlaganfall 7.9%9.5%0.80 (0.73 - 0.89)<0.001
Kardiovaskulärer Tod, MI, Schlaganfall oder UCR³ 10.1%11.8%0.83 (0.76 - 0.90)<0.001
GUSTO moderate/schwere Blutung 3.7%2.4%1.55 (1.30 - 1.86)<0.001
Intrakranielle Blutung (ICH) 0.6%0.4%-0.10
TIMI schwere Blutung 2.5%1.9%-0.015

³UCR: Dringende Koronarrevaskularisation.

In dieser ausgewählten Population reduzierte this compound signifikant das Risiko für atherothrombotische Ereignisse, erhöhte aber weiterhin das Risiko für moderate bis schwere Blutungen.

Definitionen der Blutungsskalen

Tabelle 5: GUSTO- und TIMI-Blutungsklassifikationen

KlassifikationSchweregradDefinitionReferenz
GUSTO Schwer/Lebensbedrohlich Intrakranielle Blutung oder Blutung, die eine hämodynamische Beeinträchtigung verursacht und eine Behandlung erfordert.
Moderat Blutung, die eine Bluttransfusion erfordert, aber keine hämodynamische Beeinträchtigung zur Folge hat.
Mild Andere Blutungen, die weder eine Transfusion erfordern noch eine hämodynamische Beeinträchtigung verursachen.
TIMI (Non-CABG) Schwer (Major) Jede intrakranielle Blutung; klinisch manifeste Blutung mit einem Hämoglobinabfall von ≥5 g/dL; tödliche Blutung.
Gering (Minor) Klinisch manifeste Blutung mit einem Hämoglobinabfall von 3 bis <5 g/dL.
Minimal Jede klinisch manifeste Blutung, die nicht die Kriterien für eine schwere oder geringe Blutung erfüllt.

Zusammenfassung und Schlussfolgerung

This compound stellt durch seinen einzigartigen Wirkmechanismus als PAR-1-Antagonist eine wichtige Ergänzung der antithrombotischen Therapiemöglichkeiten dar. Es hemmt selektiv und potent die durch Thrombin vermittelte Thrombozytenaggregation. Die klinischen Studien TRACER und TRA-2°P-TIMI 50 haben die Wirksamkeit von this compound bei der Reduzierung atherothrombotischer Ereignisse in Hochrisikopopulationen nachgewiesen. Dieser Nutzen muss jedoch sorgfältig gegen das inhärente und signifikant erhöhte Risiko von Blutungen, einschließlich intrakranieller Blutungen, abgewogen werden. Die Auswahl geeigneter Patienten, insbesondere solcher ohne Schlaganfall in der Anamnese, ist für eine positive Nutzen-Risiko-Bilanz von entscheidender Bedeutung. Dieser Leitfaden liefert die grundlegenden technischen Daten und experimentellen Kontexte, die für das Verständnis und die weitere Forschung an this compound und dem Thrombin-Rezeptor-Antagonismus wesentlich sind.

References

Grundlagenforschung zu Vorapaxar: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet einen detaillierten technischen Überblick über die Grundlagenforschung zu Vorapaxar, einem potenten und selektiven Antagonisten des Protease-aktivierten Rezeptors 1 (PAR-1). Der Schwerpunkt liegt auf dem Wirkmechanismus, den wichtigsten Signalwegen und den experimentellen Protokollen, die zur Aufklärung seiner pharmakologischen Eigenschaften verwendet wurden.

Wirkmechanismus

This compound ist ein reversibler, kompetitiver Antagonist des PAR-1-Rezeptors, der auch als Thrombinrezeptor bekannt ist. PAR-1 gehört zur Familie der G-Protein-gekoppelten Rezeptoren (GPCRs) und wird durch die Serinprotease Thrombin aktiviert. Thrombin spaltet die extrazelluläre N-terminale Domäne des PAR-1-Rezeptors und legt eine neue N-terminale Sequenz frei, die als "tethered ligand" fungiert. Dieser gebundene Ligand aktiviert den Rezeptor intramolekular, was zu einer Konformationsänderung und der anschließenden Aktivierung von intrazellulären G-Proteinen führt.

This compound bindet an die gleiche Stelle wie der "tethered ligand" und verhindert so die durch Thrombin oder den Thrombinrezeptor-Agonisten-Peptid (TRAP) induzierte Aktivierung des PAR-1-Rezeptors und die nachgeschaltete Signalgebung, die zur Thrombozytenaggregation führt. Eine wichtige Eigenschaft von this compound ist seine hohe Selektivität für PAR-1. Präklinische Studien haben gezeigt, dass es die durch andere Agonisten wie Adenosindiphosphat (ADP), Kollagen oder ein Thromboxan-Mimetikum induzierte Thrombozytenaggregation nicht hemmt.

Quantitative pharmakologische Daten

Die pharmakologischen Eigenschaften von this compound wurden in verschiedenen In-vitro-Studien quantifiziert. Die folgende Tabelle fasst die wichtigsten quantitativen Daten zusammen.

ParameterWertMethodeAnmerkungen
Bindungsaffinität (Ki) 8.1 nMRadioliganden-BindungsassayKompetitiver Antagonist am PAR-1-Rezeptor.
IC50 (Thrombin-induzierte Thrombozytenaggregation) 47 nMPlättchenaggregometrieHemmung der durch Thrombin ausgelösten Thrombozytenaggregation.
IC50 (TRAP-induzierte Thrombozytenaggregation) 25 nMPlättchenaggregometrieHemmung der durch TRAP ausgelösten Thrombozytenaggregation.
Effektive Halbwertszeit 3-4 TagePharmakokinetische Studien
Apparente terminale Halbwertszeit 8 TagePharmakokinetische Studien

PAR-1-Signalweg und die Rolle von this compound

Die Aktivierung des PAR-1-Rezeptors durch Thrombin löst eine Kaskade von intrazellulären Signalereignissen aus, die letztendlich zur Thrombozytenaggregation führen. This compound unterbricht diese Kaskade am Anfangspunkt.

PAR1_Signaling_Pathway cluster_extracellular Extrazellulärer Raum cluster_membrane Zellmembran cluster_intracellular Intrazellulärer Raum Thrombin Thrombin PAR1_inactive PAR-1 (inaktiv) Thrombin->PAR1_inactive aktiviert This compound This compound This compound->PAR1_inactive blockiert PAR1_active PAR-1 (aktiv) G_Proteins Gαq, Gα12/13, Gαi PAR1_active->G_Proteins aktiviert beta_Arrestin β-Arrestin PAR1_active->beta_Arrestin rekrutiert PLC Phospholipase C G_Proteins->PLC aktiviert PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 spaltet in DAG DAG PIP2->DAG spaltet in Ca_Release Ca²⁺ Freisetzung IP3->Ca_Release PKC_Activation PKC Aktivierung DAG->PKC_Activation Platelet_Aggregation Thrombozytenaggregation Ca_Release->Platelet_Aggregation PKC_Activation->Platelet_Aggregation

PAR-1-Signalweg und die Hemmung durch this compound.

Detaillierte experimentelle Protokolle

Die Charakterisierung von this compound stützte sich auf eine Reihe von Schlüssel-In-vitro-Assays.

PAR-1-Rezeptor-Bindungsassay

Dieser Assay wurde verwendet, um die Affinität von this compound zum PAR-1-Rezeptor zu bestimmen.

Prinzip: Ein Radioliganden-Bindungsassay misst die Fähigkeit einer unmarkierten Verbindung (this compound), einen radioaktiv markierten Liganden mit bekannter Affinität von seinem Rezeptor zu verdrängen.

Detailliertes Protokoll:

  • Präparation der Membranen: Humane Thrombozytenmembranen, die den PAR-1-Rezeptor exprimieren, werden durch Zentrifugation und Lyse von aus menschlichem Blut isolierten Thrombozyten hergestellt.

  • Bindungsreaktion: In einem typischen Assay werden die Thrombozytenmembranen mit einer festen Konzentration des radioaktiv markierten PAR-1-Agonisten, wie z.B. [³H]-haTRAP (ein hochaffines Thrombinrezeptor-aktivierendes Peptid-Analogon), und einer Reihe von Konzentrationen von this compound inkubiert.

  • Inkubation: Die Reaktion wird in einem geeigneten Puffer (z. B. 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EGTA, 0,1 % BSA, pH 7,4) bei Raumtemperatur für eine definierte Zeit (z. B. 60 Minuten) inkubiert, um das Bindungsgleichgewicht zu erreichen.

  • Trennung von gebundenem und freiem Radioliganden: Die Reaktion wird durch schnelle Filtration über Glasfaserfilter gestoppt. Die Filter halten die Membranen mit dem gebundenen Radioliganden zurück, während der ungebundene Radioligand durchgewaschen wird.

  • Messung der Radioaktivität: Die Radioaktivität, die auf den Filtern zurückgehalten wird, wird mittels Flüssigszintillationszählung gemessen.

  • Datenanalyse: Die Daten werden verwendet, um eine Verdrängungskurve zu erstellen, aus der der IC50-Wert (die Konzentration von this compound, die 50 % des spezifisch gebundenen Radioliganden verdrängt) bestimmt wird. Der Ki-Wert (Dissoziationskonstante des Inhibitors) kann dann mit der Cheng-Prusoff-Gleichung berechnet werden.

Binding_Assay_Workflow Start Start Membrane_Prep Präparation der Thrombozytenmembranen Start->Membrane_Prep Incubation Inkubation: Membranen + [³H]-haTRAP + this compound (verschiedene Konzentrationen) Membrane_Prep->Incubation Filtration Schnelle Filtration (Trennung von gebundenem und freiem Liganden) Incubation->Filtration Scintillation_Counting Flüssigszintillationszählung (Messung der Radioaktivität) Filtration->Scintillation_Counting Data_Analysis Datenanalyse: Erstellung der Verdrängungskurve, Bestimmung von IC50 und Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Workflow des PAR-1-Rezeptor-Bindungsassays.
Thrombozytenaggregationsassay

Dieser funktionelle Assay misst die Fähigkeit von this compound, die durch PAR-1-Agonisten induzierte Thrombozytenaggregation zu hemmen.

Prinzip: Die Lichttransmissionsaggregometrie (LTA) misst die Zunahme der Lichttransmission durch eine Suspension von plättchenreichem Plasma (PRP), wenn die Thrombozyten aggregieren.

Detailliertes Protokoll:

  • Probenvorbereitung: Aus frischem menschlichem Vollblut wird durch Zentrifugation plättchenreiches Plasma (PRP) und plättchenarmes Plasma (PPP) gewonnen.

  • Kalibrierung: Das Aggregometer wird mit PRP (0 % Transmission) und PPP (100 % Transmission) kalibriert.

  • Inkubation mit dem Inhibitor: PRP wird mit verschiedenen Konzentrationen von this compound oder einer Vehikelkontrolle für eine bestimmte Zeit (z. B. 5-10 Minuten) bei 37 °C unter Rühren inkubiert.

  • Induktion der Aggregation: Ein PAR-1-Agonist wie Thrombin oder TRAP (Thrombinrezeptor-aktivierendes Peptid) wird zugegeben, um die Thrombozytenaggregation auszulösen.

  • Messung: Die Veränderung der Lichttransmission wird über die Zeit aufgezeichnet, um eine Aggregationskurve zu erstellen.

  • Datenanalyse: Die maximale Aggregation wird für jede Konzentration von this compound bestimmt und zur Erstellung einer Dosis-Wirkungs-Kurve verwendet, aus der der IC50-Wert berechnet wird.

Aggregation_Assay_Workflow Start Start Sample_Prep Vorbereitung von plättchenreichem Plasma (PRP) Start->Sample_Prep Incubation Inkubation: PRP + this compound (verschiedene Konzentrationen) Sample_Prep->Incubation Aggregation_Induction Induktion der Aggregation (Zugabe von TRAP oder Thrombin) Incubation->Aggregation_Induction Measurement Messung der Lichttransmission (Lichttransmissionsaggregometrie) Aggregation_Induction->Measurement Data_Analysis Datenanalyse: Erstellung der Dosis-Wirkungs-Kurve, Bestimmung des IC50-Wertes Measurement->Data_Analysis End End Data_Analysis->End

Workflow des Thrombozytenaggregationsassays.
β-Arrestin-Rekrutierungsassay

Dieser zellbasierte Assay wird verwendet, um die funktionelle Kopplung des PAR-1-Rezeptors an den β-Arrestin-Signalweg nach der Stimulation mit einem Agonisten und die Hemmung durch einen Antagonisten zu untersuchen.

Prinzip: Viele GPCRs rekrutieren nach ihrer Aktivierung β-Arrestine, was zur Desensibilisierung des Rezeptors und zur Initiierung von G-Protein-unabhängigen Signalwegen führt. Dieser Assay misst die Interaktion zwischen dem PAR-1-Rezeptor und β-Arrestin.

Detailliertes Protokoll:

  • Zelllinien: Es werden gentechnisch veränderte Zelllinien verwendet, die den humanen PAR-1-Rezeptor und ein β-Arrestin-Fusionsprotein exprimieren. Oft wird eine Reportergen-Technologie wie die Enzymfragment-Komplementation (EFC) verwendet, bei der der Rezeptor und β-Arrestin jeweils mit einem inaktiven Fragment eines Reporterenzyms (z. B. β-Galactosidase) markiert sind.

  • Assay-Durchführung: Die Zellen werden in Mikrotiterplatten ausgesät. Anschließend werden sie mit verschiedenen Konzentrationen von this compound vorinkubiert, gefolgt von der Stimulation mit einem PAR-1-Agonisten (z. B. Thrombin).

  • Reportergen-Aktivierung: Die Rekrutierung von β-Arrestin an den aktivierten Rezeptor bringt die beiden Enzymfragmente in räumliche Nähe, was zur Rekonstitution eines aktiven Enzyms führt.

  • Detektion: Nach Zugabe eines Substrats erzeugt das rekonstituierte Enzym ein detektierbares Signal (z. B. Lumineszenz oder Fluoreszenz), das proportional zur β-Arrestin-Rekrutierung ist.

  • Datenanalyse: Die Hemmung der agonist-induzierten β-Arrestin-Rekrutierung durch this compound wird quantifiziert, um eine Dosis-Wirkungs-Beziehung und einen IC50-Wert zu bestimmen.

Schlussfolgerung

Die Grundlagenforschung zu this compound hat seinen Wirkmechanismus als hochselektiver, kompetitiver Antagonist des PAR-1-Rezeptors eindeutig etabliert. Durch die detaillierte Charakterisierung mittels Bindungs- und funktioneller Assays konnte seine Potenz und Selektivität quantifiziert werden. Das Verständnis der zugrunde liegenden Signalwege und die Anwendung robuster experimenteller Protokolle waren entscheidend für die Entwicklung dieses neuartigen Thrombozytenaggregationshemmers. Die hier vorgestellten Daten und Methoden bilden die wissenschaftliche Grundlage für die klinische Anwendung von this compound zur Reduktion thrombotischer kardiovaskulärer Ereignisse bei Patienten mit Myokardinfarkt in der Anamnese oder peripherer arterieller Verschlusskrankheit.

Vorapaxar in der Atherosklerose-Forschung: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute der Arzneimittelentwicklung

Einleitung

Vorapaxar (Handelsname Zontivity®) ist ein oral wirksamer, reversibler Antagonist des Protease-aktivierten Rezeptors-1 (PAR-1) und stellt eine neuartige Klasse von Thrombozytenaggregationshemmern dar.[1][2] Seine Hauptindikation ist die Reduktion thrombotischer kardiovaskulärer Ereignisse bei Patienten mit anamnestischem Myokardinfarkt (MI) oder peripherer arterieller Verschlusskrankheit (pAVK).[2][3] Im Gegensatz zu traditionellen Thrombozytenaggregationshemmern, die auf ADP- oder Thromboxan-Signalwege abzielen, hemmt this compound spezifisch die durch Thrombin, den stärksten Aktivator der Thrombozytenaggregation, vermittelte Aktivierung.[4] Diese gezielte Wirkungsweise hat intensive Forschungen angestoßen, die nicht nur die antithrombotischen, sondern auch die potenziell pleiotropen, anti-atherosklerotischen Effekte von this compound untersuchen.

Detaillierter Wirkmechanismus: Die PAR-1-Signalkaskade

Thrombin spielt eine zentrale Rolle in der Hämostase und Thrombose. Es aktiviert Thrombozyten durch die Spaltung und Aktivierung von PARs auf deren Oberfläche. This compound wirkt als kompetitiver Antagonist am PAR-1-Rezeptor und verhindert so dessen Aktivierung durch Thrombin. Dies unterbindet die nachgeschaltete G-Protein-gekoppelte Signalkaskade, die letztlich zur Thrombozytenaggregation führt. Wichtig ist, dass this compound die Thrombozytenaggregation, die durch andere Agonisten wie ADP, Kollagen oder Thromboxanmimetika induziert wird, nicht hemmt. Ebenso hat es keinen Einfluss auf die Spaltung von Fibrinogen zu Fibrin.

PAR1_Signaling cluster_membrane Zellmembran des Thrombozyten PAR1 PAR-1 Rezeptor G_Proteins G-Protein-Kopplung (Gαq, Gα12/13) PAR1->G_Proteins Thrombin Thrombin Thrombin->PAR1 spaltet & aktiviert This compound This compound This compound->PAR1 blockiert kompetitiv Signaling Intrazelluläre Signalkaskaden G_Proteins->Signaling Aggregation Thrombozyten- aggregation Signaling->Aggregation

Abbildung 1: Hemmung des PAR-1-Signalwegs durch this compound.

Pleiotrope Effekte in der Atherosklerose-Forschung

Neuere Forschungen deuten darauf hin, dass die Wirkung von this compound über die reine Thrombozytenaggregation hinausgeht und direkt in den Pathomechanismus der Atherosklerose eingreift. PAR-1 wird nicht nur auf Thrombozyten, sondern auch auf Endothelzellen, glatten Gefäßmuskelzellen und Immunzellen exprimiert.

Schlüsselbefunde aus präklinischen Studien:

  • Reduktion der vaskulären Inflammation: In Mausmodellen (ApoE-Knockout-Mäuse) führte die Behandlung mit this compound zu einer signifikanten Reduktion der atherosklerotischen Läsionsgröße. Dies war mit einer verringerten Expression von vaskulären Adhäsionsmolekülen (z. B. VCAM-1) und einer reduzierten Infiltration von pro-inflammatorischen Zellen in die Plaques assoziiert.

  • Modulation der Immunantwort: this compound bewirkte eine Verschiebung des Makrophagen-Phänotyps hin zu einem anti-inflammatorischen M2-Zustand und verringerte die Transkription von pro-inflammatorischen Zytokinen wie TNF-α und IL-1β.

  • Hemmung der Schaumzellbildung: Die durch Thrombin induzierte Aufnahme von oxidiertem LDL (oxLDL) in Makrophagen, ein entscheidender Schritt zur Bildung von Schaumzellen, wurde durch this compound gehemmt.

  • Interaktion mit Toll-like-Rezeptoren (TLR): Studien haben eine Kolokalisation und einen funktionellen Zusammenhang zwischen PAR-1 und den angeborenen Immunrezeptoren TLR2 und TLR4 in atherosklerotischen Plaques gezeigt. Die PAR-1-Hemmung durch this compound reduzierte die Expression von TLR2 und TLR4, was auf eine Unterbrechung der Thrombo-Inflammation hindeutet.

Pleiotropic_Effects PAR1_EC PAR-1 (Endothelzelle) Endo_Activation Endotheliale Aktivierung PAR1_EC->Endo_Activation TLR TLR2/4-Signalweg PAR1_EC->TLR PAR1_MAC PAR-1 (Makrophage) Inflammation Inflammation (TNF-α, IL-1β) PAR1_MAC->Inflammation oxLDL oxLDL-Aufnahme PAR1_MAC->oxLDL Thrombin Thrombin Thrombin->PAR1_EC Thrombin->PAR1_MAC This compound This compound This compound->PAR1_EC This compound->PAR1_MAC Adhesion Adhäsionsmoleküle (VCAM-1) Endo_Activation->Adhesion Foam_Cell Schaumzellbildung oxLDL->Foam_Cell TLR->Inflammation

Abbildung 2: Pleiotrope, anti-inflammatorische Effekte von this compound.

Zusammenfassung der klinischen Studien

Die klinische Wirksamkeit und Sicherheit von this compound wurden hauptsächlich in zwei großen Phase-III-Studien untersucht: TRA 2°P-TIMI 50 bei Patienten mit stabiler Atherosklerose und TRACER bei Patienten mit akutem Koronarsyndrom.

TRA 2°P-TIMI 50 Studie

Diese Studie untersuchte die Gabe von this compound zusätzlich zur Standardtherapie bei Patienten mit anamnestischem Herzinfarkt, ischämischem Schlaganfall oder pAVK.

Endpunkt (nach 3 Jahren)This compound (n=13.225)Placebo (n=13.224)Hazard Ratio (95% CI)p-Wert
Primärer Wirksamkeitsendpunkt
Kardiovaskulärer Tod, MI oder Schlaganfall9,3%10,5%0.87 (0.80-0.94)<0.001
Sekundärer Wirksamkeitsendpunkt
Kardiovaskulärer Tod, MI, Schlaganfall oder dringende koronare Revaskularisation11,2%12,4%0.88 (0.82-0.95)0.001
Sicherheitsendpunkte
Moderate oder schwere GUSTO-Blutung4,2%2,5%1.66 (1.43-1.93)<0.001
Intrakranielle Blutung (ICH)1,0%0,5%1.94 (p<0.001)<0.001
Daten aus der TRA 2°P-TIMI 50 Studie.

In einer vordefinierten Subgruppenanalyse von Patienten mit anamnestischem Myokardinfarkt (ohne Schlaganfall/TIA) war der Nutzen von this compound besonders ausgeprägt.

Endpunkt (Patienten mit MI-Anamnese)This compound (n=8.898)Placebo (n=8.881)Hazard Ratio (95% CI)p-Wert
Kardiovaskulärer Tod, MI oder Schlaganfall8,1%9,7%0.80 (0.72-0.89)<0.0001
Moderate oder schwere GUSTO-Blutung3,4%2,1%1.61 (1.31-1.97)<0.0001
Daten aus der TRA 2°P-TIMI 50 Subgruppenanalyse.
TRACER Studie

Diese Studie untersuchte this compound bei Patienten mit Nicht-ST-Hebungs-Akutem-Koronarsyndrom (NSTE-ACS). Die Studie wurde aufgrund eines erhöhten Blutungsrisikos vorzeitig beendet.

EndpunktThis compound (n=6.473)Placebo (n=6.371)Hazard Ratio (95% CI)p-Wert
Kardiovaskulärer Tod, MI, Schlaganfall, rekurrente Ischämie mit Hospitalisierung oder dringende koronare Revaskularisation18,5%19,9%0.92 (0.85-1.01)0.07
Kardiovaskulärer Tod, MI oder Schlaganfall14,7%16,4%0.89 (0.81-0.98)0.02
TIMI-Major-Blutung (nicht-CABG)1,6%0,9%1.69 (1.12-2.55)0.01
Intrakranielle Blutung (ICH)0,6%0,2%3.39 (1.09-10.51)0.02
Daten aus der TRACER Studie.

Experimentelle Protokolle: Methodische Übersicht

Die detaillierten, schrittweisen Protokolle für die zitierten Experimente sind in der Regel in den vollständigen Publikationen und deren Zusatzmaterialien zu finden. Die vorliegenden Quellen ermöglichen jedoch eine Zusammenfassung der angewandten Kernmethoden.

Tiermodell: Atherosklerose in ApoE-Knockout-Mäusen
  • Modell: Apolipoprotein E-Knockout (ApoE-/-) Mäuse, ein etabliertes Modell für die Atheroskleroseforschung.

  • Diät: Die Tiere erhielten über einen Zeitraum von typischerweise 16 Wochen eine atherogene "Western Diet" (WD) mit hohem Cholesteringehalt (z.B. 0,21%).

  • Behandlungsgruppen: Eine Gruppe erhielt die WD mit this compound (z.B. 10 mg/kg), die Kontrollgruppe erhielt nur die WD.

  • Analyse der Atherosklerose:

    • Quantifizierung der Läsionen: Nach dem Studienzeitraum wurden Aorten entnommen. Die Plaquegröße im Aortenbogen wurde mittels Oil-Red-O-Färbung (zur Lipiddarstellung) quantifiziert. Im Aortensinus wurden histologische Schnitte (HE-Färbung) zur Bestimmung der Plaquefläche angefertigt.

  • Immunhistochemie und Genexpressionsanalyse:

    • Zelluläre Zusammensetzung: Plaque-infiltrierende Zellen wurden durch Färbung spezifischer Marker identifiziert, z.B. CD68 für Makrophagen, CD80 (M1-Marker) und CD206 (M2-Marker).

    • Genexpression: Die Expression von Zytokinen (TNF-α, IL-1β), Adhäsionsmolekülen (VCAM-1) und Rezeptoren (TLR2, TLR4) wurde in Aortengewebe oder isolierten Endothelzellen mittels quantitativer Real-Time-PCR (qRT-PCR) gemessen.

Experimental_Workflow cluster_setup Studiendesign cluster_groups Behandlungsgruppen cluster_analysis Analyse der Endpunkte ApoE_Mice ApoE-Knockout Mäuse Diet Atherogene Diät (16 Wochen) ApoE_Mice->Diet Control Kontrollgruppe (nur Diät) This compound This compound-Gruppe (Diät + this compound) Plaque Plaque-Quantifizierung (Oil-Red-O, HE) Control->Plaque IHC Immunhistochemie (CD68, M1/M2) Control->IHC qPCR Genexpression (qRT-PCR für Zytokine, TLRs) Control->qPCR Biomarker Plasma-Biomarker (P-Selektin, TAT) Control->Biomarker This compound->Plaque This compound->IHC This compound->qPCR This compound->Biomarker

Abbildung 3: Allgemeiner experimenteller Workflow in präklinischen Studien.

In-vitro-Analyse der Thrombozytenaggregation
  • Probenvorbereitung: Für die Lichttransmissionsaggregometrie (LTA), einen Goldstandard, wird plättchenreiches Plasma (PRP) aus mit Citrat antikoaguliertem Vollblut durch Zentrifugation gewonnen.

  • Messprinzip (LTA): PRP wird in eine Küvette gegeben und ein Agonist (z.B. Thrombin-Rezeptor-aktivierendes Peptid, TRAP) hinzugefügt. Während die Thrombozyten aggregieren, wird die Suspension klarer, was zu einer erhöhten Lichttransmission führt, die über die Zeit gemessen wird.

  • Anwendung: Zur Untersuchung von this compound wird die Aggregationsantwort auf TRAP in Gegenwart und Abwesenheit von this compound verglichen, um dessen inhibitorische Potenz (z.B. IC50-Wert) zu bestimmen.

Zusammenfassung und zukünftige Richtungen

This compound stellt durch seinen einzigartigen Wirkmechanismus als PAR-1-Antagonist eine wichtige Ergänzung im anti-thrombotischen Armamentarium dar. Klinische Studien haben seine Wirksamkeit bei der Sekundärprävention bei Patienten mit stabiler Atherosklerose, insbesondere nach Myokardinfarkt, belegt, allerdings bei einem erhöhten Blutungsrisiko.

Die präklinische Forschung enthüllt zunehmend die pleiotropen, anti-inflammatorischen und potenziell anti-atherogenen Eigenschaften von this compound, die unabhängig von seiner Wirkung auf Thrombozyten sind. Diese Erkenntnisse eröffnen neue Forschungsfelder, um die Rolle der Thrombo-Inflammation bei Atherosklerose besser zu verstehen und könnten zukünftig zu gezielteren therapeutischen Strategien führen. Die Herausforderung bleibt, jene Patienten zu identifizieren, bei denen der ischämische Nutzen die Blutungsrisiken überwiegt, um den klinischen Einsatz dieses potenten Wirkstoffs zu maximieren.

References

Die Rolle von PAR-1 bei der Thrombozytenaktivierung: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet einen detaillierten technischen Überblick über die zentrale Rolle des Protease-aktivierten Rezeptors 1 (PAR-1) bei der Aktivierung von Thrombozyten. Es beleuchtet die molekularen Mechanismen, Signalwege und die funktionelle Bedeutung von PAR-1 und dient als Ressource für die wissenschaftliche Forschung und die Entwicklung antithrombotischer Therapien.

Einführung in PAR-1

Der Protease-aktivierte Rezeptor 1 (PAR-1), auch als Thrombinrezeptor bekannt, ist ein Mitglied der Familie der G-Protein-gekoppelten Rezeptoren (GPCRs). [1]Er spielt eine entscheidende Rolle bei der Hämostase und Thrombose. Thrombin, das potenteste aktivierende Agens für Thrombozyten, ist der primäre Aktivator von PAR-1. [2][3]Auf menschlichen Thrombozyten koexistiert PAR-1 mit einem weiteren Thrombinrezeptor, PAR-4, wobei PAR-1 bei niedrigen Thrombin-Konzentrationen die primäre Antwort auslöst. [4][5]Die Aktivierung von PARs erfolgt über einen einzigartigen Mechanismus, bei dem eine Protease ein N-terminales extrazelluläres Segment des Rezeptors spaltet, um einen neuen N-Terminus freizulegen, der als "gebundener Ligand" (tethered ligand) fungiert und den Rezeptor intramolekular aktiviert.

Aktivierungsmechanismus von PAR-1

Die Aktivierung von PAR-1 ist ein irreversibler proteolytischer Prozess:

  • Bindung von Thrombin: Thrombin bindet an die extrazelluläre Domäne von PAR-1. Diese Interaktion wird durch eine Hirudin-ähnliche Sequenz in der N-terminalen Domäne von PAR-1 erleichtert, die mit hoher Affinität an die Anionen-bindende Exosite-1 von Thrombin bindet.

  • Proteolytische Spaltung: Thrombin spaltet die Peptidbindung zwischen den Aminosäuren Arginin 41 und Serin 42 des Rezeptors.

  • Freilegung des gebundenen Liganden: Durch die Spaltung wird ein neuer N-Terminus mit der Sequenz SFLLRN (Serin-Phenylalanin-Leucin-Leucin-Arginin-Asparagin) freigelegt.

  • Intramolekulare Aktivierung: Dieser neu entstandene "gebundene Ligand" bindet an eine Bindungstasche im Körper des Rezeptors, was eine Konformationsänderung der transmembranären Domänen auslöst. Diese Konformationsänderung initiiert die intrazelluläre Signaltransduktion.

Synthetische Peptide, die die Sequenz des gebundenen Liganden nachahmen, wie SFLLRN oder TRAP-6 (H2N-Ser-Phe-Leu-Leu-Arg-Asn-COOH), können PAR-1 unabhängig von der proteolytischen Spaltung aktivieren und werden häufig in experimentellen Studien verwendet.

Intrazelluläre Signalwege der PAR-1-Aktivierung

Nach seiner Aktivierung koppelt PAR-1 an mehrere heterotrimere G-Proteine, hauptsächlich Gq, G12/13 und Gi, um eine Kaskade von intrazellulären Ereignissen auszulösen, die zur vollständigen Thrombozytenaktivierung führen.

  • Gq-Signalweg: Die Aktivierung von Gq führt zur Stimulation der Phospholipase Cβ (PLCβ). PLCβ hydrolysiert Phosphatidylinositol-4,5-bisphosphat (PIP2) in die sekundären Botenstoffe Inositol-1,4,5-trisphosphat (IP3) und Diacylglycerin (DAG). IP3 bindet an seine Rezeptoren auf dem dichten tubulären System der Thrombozyten, was zu einer schnellen Mobilisierung von Kalzium (Ca2+) in das Zytosol führt. DAG aktiviert zusammen mit Ca2+ die Proteinkinase C (PKC). Diese Kaskade ist entscheidend für die Granulasekretion (sowohl dichte als auch α-Granula) und die Thrombozytenaggregation.

  • G12/G13-Signalweg: Die Kopplung an G12/G13 aktiviert Rho-Guaninnukleotid-Austauschfaktoren (RhoGEFs), die wiederum die kleine GTPase RhoA aktivieren. RhoA stimuliert die Rho-Kinase (ROCK), was zur Phosphorylierung der leichten Kette des Myosins (MLC) führt. Dies induziert eine Reorganisation des Aktin-Zytoskeletts, was den für die Thrombozytenaktivierung charakteristischen Formwandel ("shape change") von einer diskoiden zu einer sphärischen Form mit Pseudopodien zur Folge hat.

  • Gi-Signalweg: Die Aktivierung von Gi-Proteinen hemmt die Adenylylzyklase, was zu einer Abnahme der intrazellulären Konzentration von zyklischem Adenosinmonophosphat (cAMP) führt. Ein Abfall des cAMP-Spiegels reduziert die Aktivität der Proteinkinase A (PKA), wodurch hemmende Phosphorylierungen aufgehoben werden und die Thrombozytenaktivierung gefördert wird.

Diese Signalwege sind eng miteinander verknüpft und führen gemeinsam zu den charakteristischen Merkmalen der Thrombozytenaktivierung: Formwandel, Granulafreisetzung und Aggregation.

PAR1_Signaling_Pathway cluster_membrane Zellmembran cluster_cytosol Zytosol cluster_response Zelluläre Antwort PAR1 PAR-1 Gq Gq PAR1->Gq aktiviert G1213 G12/13 PAR1->G1213 aktiviert Gi Gi PAR1->Gi aktiviert Thrombin Thrombin Thrombin->PAR1 spaltet PLC PLCβ Gq->PLC RhoGEF RhoGEF G1213->RhoGEF AC Adenylyl- zyklase Gi->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA cAMP ↓ cAMP AC->cAMP Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC DAG->PKC Ca->PKC Secretion Granula- sekretion PKC->Secretion Aggregation Aggregation PKC->Aggregation ROCK ROCK RhoA->ROCK MLC MLC-Phosphorylierung ROCK->MLC ShapeChange Formwandel MLC->ShapeChange ShapeChange->Aggregation Secretion->Aggregation ADP, TxA₂

Signalwege der PAR-1-vermittelten Thrombozytenaktivierung.

Quantitative Aspekte der PAR-1-Aktivierung

Die Reaktion der Thrombozyten auf Thrombin ist konzentrationsabhängig, wobei PAR-1 eine entscheidende Rolle bei niedrigen Konzentrationen spielt. Die simultane Hemmung von PAR-1 und PAR-4 ist erforderlich, um die durch hohe Thrombin-Konzentrationen (z. B. 30 nM) ausgelöste Thrombozytenaggregation und -sekretion vollständig zu blockieren.

Tabelle 1: Einfluss von PAR-1- und PAR-4-Inhibition auf die Thrombin-induzierte Thrombozytenaggregation

Thrombin-Konzentration Inhibitor Effekt auf Aggregation Referenz
1 nM PAR-1-Antagonist/Antikörper Vollständige Blockade
1 nM PAR-4-Antikörper Geringer bis kein Effekt
30 nM PAR-1-Antagonist/Antikörper Mäßige Abschwächung
30 nM PAR-4-Antikörper Geringer Effekt

| 30 nM | PAR-1 + PAR-4-Inhibition | Nahezu vollständige Aufhebung | |

Die Aktivierung von PAR-1 durch seinen spezifischen Agonisten SFLLRN führt zu einer starken prokoagulatorischen Aktivität, gemessen an der Bindung von Annexin V (ein Marker für die Exposition von Phosphatidylserin) und der Verkürzung der Gerinnungszeit.

Tabelle 2: Vergleich der prokoagulatorischen Aktivität verschiedener Agonisten

Agonist Annexin-V-Bindung Effekt auf Gerinnungszeit Referenz
Thrombin Stark erhöht Stark verkürzt
SFLLRN (PAR-1-Agonist) Stark erhöht Stark verkürzt
GYPGQV (PAR-4-Agonist) Geringfügig erhöht Geringer Effekt

| Kollagen | Stark erhöht | Stark verkürzt | |

Detaillierte experimentelle Protokolle

Die Untersuchung der PAR-1-Funktion in Thrombozyten stützt sich auf etablierte In-vitro-Methoden.

Die LTA ist der Goldstandard zur Messung der Thrombozytenaggregation.

  • Prinzip: Aggregierende Thrombozyten in plättchenreichem Plasma (PRP) bilden größere Aggregate, wodurch die Trübung der Suspension abnimmt und die Lichttransmission zunimmt.

  • Methodik:

    • Probenvorbereitung: Venöses Blut wird mit einem Antikoagulans (z. B. Natriumcitrat) versetzt. Durch Zentrifugation bei niedriger Geschwindigkeit wird plättchenreiches Plasma (PRP) gewonnen.

    • Messung: Eine PRP-Probe wird in eine Küvette eines Aggregometers gegeben und bei 37 °C konstant gerührt.

    • Aktivierung: Ein Agonist (z. B. Thrombin, ADP, Kollagen oder TRAP-6) wird zugegeben.

    • Datenerfassung: Die prozentuale Änderung der Lichttransmission wird über die Zeit aufgezeichnet, woraus Parameter wie die maximale Aggregation und die Aggregationsgeschwindigkeit (Slope) abgeleitet werden.

LTA_Workflow cluster_prep Probenvorbereitung cluster_measurement Messung cluster_analysis Analyse Blood Vollblut (+ Citrat) Centrifuge Zentrifugation (niedrige g) Blood->Centrifuge PRP PRP-Gewinnung Centrifuge->PRP Cuvette PRP in Küvette (37°C) Agonist Agonist- Zugabe Cuvette->Agonist Measure Messung der Lichttransmission Agonist->Measure Curve Aggregations- kurve Measure->Curve

Workflow der Lichttransmissionsaggregometrie (LTA).

Die Durchflusszytometrie ermöglicht die Analyse einzelner Thrombozyten und ihrer Oberflächenmarker.

  • Prinzip: Fluoreszenz-markierte Antikörper binden spezifisch an Oberflächenproteine aktivierter Thrombozyten, was eine quantitative Analyse ermöglicht.

  • Methodik:

    • Probenvorbereitung: Vollblut oder PRP wird mit einem PAR-1-Agonisten (z. B. TRAP-6) für eine definierte Zeit inkubiert.

    • Färbung: Fluoreszenz-konjugierte Antikörper werden zugegeben. Gängige Marker sind:

      • P-Selektin (CD62P): Ein Marker für die α-Granula-Sekretion.

      • PAC-1: Bindet an die aktivierte Konformation des GPIIb/IIIa-Rezeptors (Fibrinogen-Rezeptor).

      • Annexin V: Bindet an exponiertes Phosphatidylserin auf der prokoagulatorischen Thrombozytenoberfläche.

    • Fixierung & Analyse: Die Proben werden fixiert und in einem Durchflusszytometer analysiert, um den Prozentsatz positiver Zellen und die mittlere Fluoreszenzintensität zu bestimmen.

Flow_Cytometry_Workflow Blood Vollblut / PRP Activation Aktivierung (z.B. TRAP-6) Blood->Activation Staining Antikörper- Färbung Activation->Staining Analysis Analyse im Durchflusszytometer Staining->Analysis Result Quantifizierung (z.B. % P-Selektin+) Analysis->Result

Workflow der durchflusszytometrischen Analyse.

Pharmakologische Implikationen: PAR-1-Antagonismus

Aufgrund seiner zentralen Rolle bei der thrombinvermittelten Thrombozytenaktivierung ist PAR-1 ein wichtiges Ziel für antithrombotische Medikamente. PAR-1-Antagonisten wie Vorapaxar wirken als kompetitive Inhibitoren, die an den Rezeptor binden und die Interaktion mit dem gebundenen Liganden verhindern, wodurch die Signaltransduktion blockiert wird. Diese Medikamente werden zur Sekundärprävention von atherothrombotischen Ereignissen eingesetzt.

Fazit

PAR-1 ist der primäre hochaffine Thrombinrezeptor auf menschlichen Thrombozyten und ein entscheidender Initiator der Thrombozytenaktivierung. Seine einzigartige Aktivierung durch proteolytische Spaltung löst eine komplexe Signalkaskade über die G-Proteine Gq, G12/13 und Gi aus, die in Formwandel, Granulasekretion und Aggregation mündet. Das detaillierte Verständnis dieser Mechanismen ist fundamental für die Erforschung der Hämostase und die Entwicklung gezielter antithrombotischer Strategien. Die Kombination verschiedener experimenteller Methoden wie LTA und Durchflusszytometrie ist unerlässlich, um die vielfältigen Aspekte der PAR-1-Funktion umfassend zu charakterisieren.

References

Vorapaxar: Eine umfassende technische Monographie zur chemischen Struktur und den pharmakologischen Eigenschaften

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese technische Monographie bietet eine detaillierte Untersuchung von Vorapaxar, einem neuartigen Thrombozytenaggregationshemmer. Der Schwerpunkt liegt auf seiner chemischen Struktur, seinen physikochemischen Eigenschaften, seinem Wirkmechanismus, seiner Pharmakokinetik und den wichtigsten experimentellen Protokollen, die für seine Charakterisierung verwendet werden. Dieses Dokument soll als umfassende Ressource für Wissenschaftler dienen, die an der Erforschung und Entwicklung von Antithrombotika beteiligt sind.

Chemische Struktur und Eigenschaften

This compound ist ein synthetisches, tricyclisches 3-Phenylpyridin-Derivat von Himbacin, einem Naturprodukt.[1] Seine komplexe Struktur ist die Grundlage für seine hohe Affinität und Selektivität für den Protease-aktivierten Rezeptor 1 (PAR-1).

Chemische und physikalische Eigenschaften

Die grundlegenden chemischen und physikalischen Eigenschaften von this compound sind in Tabelle 1 zusammengefasst. Diese Daten sind entscheidend für das Verständnis seines Verhaltens in biologischen Systemen und für die pharmazeutische Formulierung.

EigenschaftWertReferenz
Chemische Bezeichnung Ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamat[PubChem CID: 10077130]
Summenformel C₂₉H₃₃FN₂O₄[1]
Molekulargewicht 492.6 g/mol [1]
Schmelzpunkt 278 °C[Wikipedia]
Löslichkeit DMSO: ≥24.65 mg/mLEthanol: ≥10.64 mg/mL (mit Ultraschall)Wasser: Unlöslich[ApexBio]
pKa Keine Daten verfügbar
logP 5.3[PubChem CID: 10077130]
Ki (PAR-1) 8.1 nM[Selleck Chemicals]
IC₅₀ (TRAP-induziertePlättchenaggregation) 25 nM[Selleck Chemicals]
IC₅₀ (Thrombin-induziertePlättchenaggregation) 47 nM[Selleck Chemicals]

Tabelle 1: Zusammenfassung der chemischen und physikalischen Eigenschaften von this compound.

Wirkmechanismus: PAR-1-Antagonismus

This compound übt seine antithrombotische Wirkung durch einen hochselektiven und kompetitiven Antagonismus am Protease-aktivierten Rezeptor 1 (PAR-1) aus.[2] PAR-1 ist ein G-Protein-gekoppelter Rezeptor, der auf der Oberfläche von Thrombozyten exprimiert wird und eine Schlüsselrolle bei der durch Thrombin vermittelten Thrombozytenaktivierung und -aggregation spielt.

Thrombin spaltet die extrazelluläre N-terminale Domäne von PAR-1, wodurch eine neue N-terminale Sequenz freigelegt wird, die als "gebundener Ligand" fungiert. Dieser gebundene Ligand aktiviert den Rezeptor intramolekular, was eine Konformationsänderung auslöst und nachgeschaltete Signalwege initiiert. This compound bindet an PAR-1 und verhindert diese Konformationsänderung, wodurch die Thrombozytenaktivierung als Reaktion auf Thrombin blockiert wird.

Signalweg des PAR-1-Antagonismus

Die Hemmung von PAR-1 durch this compound unterbricht eine Kaskade von intrazellulären Ereignissen, die zur Thrombozytenaggregation führen. Das folgende Diagramm veranschaulicht den vereinfachten Signalweg.

PAR1_Signaling_Pathway cluster_extracellular Extrazellulärer Raum cluster_membrane Zellmembran cluster_intracellular Intrazellulärer Raum Thrombin Thrombin PAR1 PAR-1 Rezeptor Thrombin->PAR1 aktiviert This compound This compound This compound->PAR1 hemmt Gq Gq PAR1->Gq aktiviert PLC PLC Gq->PLC aktiviert PIP2 PIP2 PLC->PIP2 spaltet IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Freisetzung IP3->Ca2_Release induziert PKC_Activation PKC Aktivierung DAG->PKC_Activation aktiviert Aggregation Thrombozyten- aggregation Ca2_Release->Aggregation PKC_Activation->Aggregation

Abbildung 1: Vereinfachter Signalweg der PAR-1-Aktivierung und Hemmung durch this compound.

Pharmakokinetische Eigenschaften

Die pharmakokinetischen Parameter von this compound sind entscheidend für sein Dosierungsschema und seine klinische Anwendung. Eine Zusammenfassung dieser Eigenschaften ist in Tabelle 2 aufgeführt.

ParameterWertReferenz
Bioverfügbarkeit ~100%[FDA]
Tmax (Zeit bis zurmaximalen Konzentration) 1 Stunde (nüchtern)[FDA]
Proteinbindung >99%[FDA]
Metabolismus Hauptsächlich über CYP3A4 und CYP2J2[FDA]
Hauptmetaboliten M19 (Amin-Metabolit), M20 (Monohydroxy-Metabolit, aktiv)[FDA]
Eliminationshalbwertszeit ~8 Tage (effektiv 3-4 Tage)[FDA, DrugBank]
Ausscheidung Hauptsächlich über den Stuhl (~58%)[FDA]

Tabelle 2: Zusammenfassung der pharmakokinetischen Eigenschaften von this compound.

Experimentelle Protokolle

Die charakteristischen Eigenschaften von this compound wurden durch eine Reihe von In-vitro- und In-vivo-Assays bestimmt. Nachfolgend werden die detaillierten Methoden für zwei Schlüssel-Experimente beschrieben.

Thrombin-Rezeptor-Agonisten-Peptid (TRAP)-induzierte Thrombozytenaggregations-Assay

Dieser Assay misst die Fähigkeit von this compound, die durch einen spezifischen PAR-1-Agonisten (TRAP) induzierte Thrombozytenaggregation zu hemmen.

Materialien:

  • Frisch entnommenes humanes Vollblut in Natriumcitrat-Röhrchen

  • Thrombin-Rezeptor-Agonisten-Peptid (TRAP-6, SFLLRN)

  • This compound-Stammlösung in DMSO

  • Phosphat-gepufferte Salzlösung (PBS)

  • Plättchenreiches Plasma (PRP) und plättchenarmes Plasma (PPP)

  • Aggregometer

  • Zentrifuge

Protokoll:

  • PRP- und PPP-Herstellung:

    • Zentrifugieren Sie das Vollblut bei 150-200 x g für 15 Minuten bei Raumtemperatur, um PRP zu erhalten.

    • Überführen Sie das PRP vorsichtig in ein neues Röhrchen.

    • Zentrifugieren Sie das verbleibende Blut bei 2000 x g für 20 Minuten, um PPP zu erhalten.

    • Passen Sie die Thrombozytenzahl im PRP mit PPP auf 250.000-300.000 Thrombozyten/µL an.

  • Assay-Durchführung:

    • Inkubieren Sie Aliquots von PRP mit verschiedenen Konzentrationen von this compound (oder Vehikelkontrolle) für 15 Minuten bei 37°C.

    • Überführen Sie 450 µL des inkubierten PRP in eine Aggregometer-Küvette mit einem Rührstab.

    • Stellen Sie die Baseline-Transmission mit PRP (0% Aggregation) und PPP (100% Aggregation) ein.

    • Initiieren Sie die Aggregation durch Zugabe von 50 µL TRAP-6 (Endkonzentration typischerweise 5-20 µM).

    • Zeichnen Sie die prozentuale Aggregation über 5-10 Minuten auf.

  • Datenanalyse:

    • Bestimmen Sie die maximale Aggregation für jede this compound-Konzentration.

    • Berechnen Sie die prozentuale Hemmung im Vergleich zur Vehikelkontrolle.

    • Erstellen Sie eine Dosis-Wirkungs-Kurve und berechnen Sie den IC₅₀-Wert.

Workflow des Thrombozytenaggregations-Assays

Aggregation_Workflow cluster_prep Probenvorbereitung cluster_assay Assay cluster_analysis Datenanalyse A Blutentnahme (Natriumcitrat) B Zentrifugation (niedrige g) -> PRP A->B C Zentrifugation (hohe g) -> PPP B->C D Thrombozytenzahl anpassen B->D C->D E Inkubation von PRP mit this compound D->E F Übertragung in Aggregometer-Küvette E->F G Baseline-Einstellung (PRP/PPP) F->G H Zugabe von TRAP-6 G->H I Aufzeichnung der Aggregation H->I J Bestimmung der maximalen Aggregation I->J K Berechnung der prozentualen Hemmung J->K L Erstellung der Dosis-Wirkungs-Kurve K->L M IC₅₀-Berechnung L->M

Abbildung 2: Workflow des TRAP-induzierten Thrombozytenaggregations-Assays.

PAR-1-Radioliganden-Bindungsassay

Dieser Assay wird verwendet, um die Affinität (Ki) von this compound an den PAR-1-Rezeptor zu bestimmen.

Materialien:

  • Humane Thrombozytenmembran-Präparationen

  • Radiomarkierter PAR-1-Antagonist (z.B., [³H]-haTRAP)

  • This compound in verschiedenen Konzentrationen

  • Bindungspuffer (z.B., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA)

  • Nicht-spezifischer Ligand (hohe Konzentration eines unmarkierten PAR-1-Antagonisten)

  • Glasfaserfilter

  • Szintillationszähler und Szintillationsflüssigkeit

Protokoll:

  • Reaktionsansatz:

    • In einem Gesamtvolumen von 200 µL werden Thrombozytenmembranen (20-40 µg Protein) mit einer festen Konzentration von [³H]-haTRAP (z.B., 1-5 nM) und unterschiedlichen Konzentrationen von this compound (oder Puffer für die totale Bindung und nicht-spezifischem Liganden für die unspezifische Bindung) gemischt.

  • Inkubation:

    • Inkubieren Sie die Reaktionsmischungen für 60-90 Minuten bei Raumtemperatur, um das Bindungsgleichgewicht zu erreichen.

  • Filtration:

    • Beenden Sie die Reaktion durch schnelle Filtration durch Glasfaserfilter (z.B., GF/B), die mit dem Bindungspuffer vorbefeuchtet wurden.

    • Waschen Sie die Filter schnell mit eiskaltem Bindungspuffer, um ungebundenen Radioliganden zu entfernen.

  • Messung:

    • Überführen Sie die Filter in Szintillationsfläschchen, fügen Sie Szintillationsflüssigkeit hinzu und messen Sie die Radioaktivität mittels Flüssigszintillationszählung.

  • Datenanalyse:

    • Berechnen Sie die spezifische Bindung, indem Sie die unspezifische Bindung von der totalen Bindung subtrahieren.

    • Erstellen Sie eine Verdrängungskurve, indem Sie die spezifische Bindung gegen die Log-Konzentration von this compound auftragen.

    • Bestimmen Sie den IC₅₀-Wert aus der Kurve.

    • Berechnen Sie die Inhibitionskonstante (Ki) unter Verwendung der Cheng-Prusoff-Gleichung: Ki = IC₅₀ / (1 + [L]/Kd), wobei [L] die Konzentration des Radioliganden und Kd seine Dissoziationskonstante ist.

Spektrale Daten

Detaillierte experimentelle Spektraldaten (NMR, IR, MS) für this compound sind in der öffentlich zugänglichen Literatur nicht umfassend verfügbar und werden oft als proprietäre Informationen von Pharmaunternehmen betrachtet. Kommerzielle Anbieter von chemischen Standards können auf Anfrage charakteristische Daten wie NMR-Spektren zur Verfügung stellen. Die Massenspektrometrie-Daten für this compound und seinen deuterierten Standard sind mit Übergängen von m/z 591.4/447.2 bzw. 498.6/447.2 beschrieben worden.

Fazit

This compound stellt eine wichtige Ergänzung im Arsenal der antithrombotischen Therapien dar. Sein einzigartiger Wirkmechanismus, der auf die Hemmung der durch Thrombin vermittelten Thrombozytenaktivierung über PAR-1 abzielt, bietet einen alternativen Ansatz zur Reduzierung atherothrombotischer Ereignisse. Die in dieser Monographie zusammengefassten detaillierten chemischen, pharmakologischen und experimentellen Daten bieten eine solide Grundlage für weitere Forschungen und die Entwicklung zukünftiger PAR-1-Antagonisten. Das Verständnis seiner Struktur-Wirkungs-Beziehungen, seines pharmakokinetischen Profils und der Methoden zu seiner Charakterisierung ist für Wissenschaftler auf diesem Gebiet von entscheidender Bedeutung.

References

Präklinische Studien zu Vorapaxar: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Übersicht über die präklinischen Studien zu Vorapaxar, einem potenten und selektiven Antagonisten des Protease-aktivierten Rezeptors 1 (PAR-1). Der Schwerpunkt liegt auf der Darstellung quantitativer Daten, detaillierten Versuchsprotokollen und der Visualisierung von Signalwegen und Arbeitsabläufen, um ein umfassendes Verständnis der präklinischen Pharmakologie von this compound zu ermöglichen.

Einleitung

This compound ist ein oral wirksamer, reversibler Antagonist des Thrombinrezeptors PAR-1, der eine Schlüsselrolle bei der Thrombin-vermittelten Thrombozytenaggregation spielt.[1] Die Entwicklung von this compound zielte darauf ab, thrombotische kardiovaskuläre Ereignisse zu reduzieren, indem es selektiv den primären Signalweg der Thrombin-induzierten Thrombozytenaktivierung hemmt, ohne die durch andere Agonisten wie ADP oder Kollagen ausgelöste Aggregation zu beeinträchtigen.[1] Dieser Leitfaden fasst die wesentlichen präklinischen Daten zusammen, die die Grundlage für die klinische Entwicklung von this compound bildeten.

Quantitative Daten zur In-vitro-Wirksamkeit

Die präklinische Charakterisierung von this compound umfasste eine Reihe von In-vitro-Assays zur Bestimmung seiner Affinität und funktionellen antagonistischen Aktivität am PAR-1-Rezeptor. Die Ergebnisse dieser Studien sind in der folgenden Tabelle zusammengefasst.

ParameterWertMethodeSpezies/ZelltypReferenz
Ki 8.1 nMRadioliganden-BindungsassayMenschliche Thrombozyten[2]
IC50 (Thrombin-induzierte Aggregation) 47 nMLichttransmissionsaggregometrieMenschliches plättchenreiches Plasma[2]
IC50 (TRAP-induzierte Aggregation) 25 nMLichttransmissionsaggregometrieMenschliches plättchenreiches Plasma[2]
Kd Niedriger nanomolarer BereichSättigungs-, kinetische und kompetitive BindungsstudienMenschliche Thrombozyten

TRAP (Thrombin Receptor-Activating Peptide) ist ein synthetisches Peptid, das zur Aktivierung von PAR-1 in experimentellen Assays verwendet wird.

Detaillierte Versuchsprotokolle

PAR-1-Rezeptor-Bindungsassay

Ziel: Bestimmung der Bindungsaffinität von this compound an den menschlichen PAR-1-Rezeptor.

Materialien:

  • Menschliche Thrombozytenmembranen

  • Radioligand: [³H]-haTRAP (ein hochaffines Thrombinrezeptor-aktivierendes Peptid-Analogon)

  • Testverbindung: this compound in verschiedenen Konzentrationen

  • Bindungspuffer

Protokoll:

  • Inkubieren Sie die menschlichen Thrombozytenmembranen mit dem Radioliganden [³H]-haTRAP in Gegenwart von ansteigenden Konzentrationen von this compound.

  • Lassen Sie die Reaktion bei Raumtemperatur für eine definierte Zeit inkubieren, um das Bindungsgleichgewicht zu erreichen.

  • Trennen Sie die membrangebundenen von den freien Radioliganden durch schnelle Filtration über Glasfaserfilter.

  • Messen Sie die Radioaktivität auf den Filtern mittels Flüssigszintillationszählung.

  • Analysieren Sie die Daten, um die Konzentration von this compound zu bestimmen, die 50 % der spezifischen Bindung des Radioliganden hemmt (IC50), und berechnen Sie daraus die Inhibitionskonstante (Ki).

Thrombozytenaggregationsassay (Lichttransmissionsaggregometrie)

Ziel: Messung der hemmenden Wirkung von this compound auf die Thrombozytenaggregation, die durch verschiedene Agonisten induziert wird.

Materialien:

  • Frisch gewonnenes menschliches plättchenreiches Plasma (PRP) und plättchenarmes Plasma (PPP)

  • Agonisten: Thrombin oder Thrombinrezeptor-aktivierendes Peptid (TRAP)

  • Testverbindung: this compound in verschiedenen Konzentrationen

  • Aggregometer

Protokoll:

  • Kalibrieren Sie das Aggregometer mit PRP (0 % Lichttransmission) und PPP (100 % Lichttransmission).

  • Inkubieren Sie eine bekannte Menge PRP in einer Küvette mit verschiedenen Konzentrationen von this compound oder einer Vehikelkontrolle für eine festgelegte Zeit bei 37 °C unter Rühren.

  • Fügen Sie den Agonisten (Thrombin oder TRAP) hinzu, um die Thrombozytenaggregation auszulösen.

  • Messen Sie die Veränderung der Lichttransmission über die Zeit, die die Aggregation der Thrombozyten widerspiegelt.

  • Bestimmen Sie die Konzentration von this compound, die eine 50%ige Hemmung der maximalen Aggregation (IC50) bewirkt.

In-vivo-Modell der arteriellen Thrombose (Folts-Modell im Cynomolgus-Affen)

Ziel: Bewertung der antithrombotischen Wirksamkeit von this compound in einem relevanten Tiermodell.

Tierart: Cynomolgus-Affe

Protokoll:

  • Anästhesieren Sie die Tiere und legen Sie eine Koronararterie frei.

  • Induzieren Sie eine endotheliale Verletzung, typischerweise durch Anlegen einer Klemme, um eine Stenose zu erzeugen und den Blutfluss zu stören.

  • Platzieren Sie einen elektromagnetischen Flusssensor distal der Stenose, um den koronaren Blutfluss zu überwachen.

  • Verabreichen Sie this compound oral in verschiedenen Dosierungen vor der Induktion der Verletzung.

  • Überwachen Sie die Bildung von zyklischen Flussreduktionen (CFRs), die auf die Bildung und Embolisation von Thrombozytenthromben hinweisen.

  • Bewerten Sie die Wirkung von this compound auf die Frequenz und den Schweregrad der CFRs im Vergleich zu einer Kontrollgruppe.

Blutungzeit-Assay (Cynomolgus-Affe)

Ziel: Untersuchung der Auswirkungen von this compound auf die primäre Hämostase.

Tierart: Cynomolgus-Affe

Protokoll:

  • Anästhesieren Sie die Tiere und rasieren Sie eine Stelle am Unterarm.

  • Platzieren Sie eine Blutdruckmanschette am Oberarm und pumpen Sie sie auf einen konstanten Druck (z. B. 40 mmHg) auf.

  • Führen Sie mit einer standardisierten Schablone (Template) einen oder mehrere präzise Schnitte in die Haut des Unterarms durch.

  • Starten Sie eine Stoppuhr und tupfen Sie das austretende Blut alle 30 Sekunden vorsichtig mit Filterpapier ab, ohne die sich bildende Wunde zu berühren.

  • Stoppen Sie die Zeit, wenn die Blutung vollständig aufgehört hat (kein Blut mehr auf dem Filterpapier).

  • Vergleichen Sie die Blutungszeiten vor und nach der Verabreichung von this compound.

Signalwege und experimentelle Arbeitsabläufe

PAR-1-vermittelter Signalweg der Thrombozytenaggregation

This compound hemmt kompetitiv die Bindung von Thrombin an den PAR-1-Rezeptor auf Thrombozyten. Dies verhindert die proteolytische Spaltung des Rezeptors und die anschließende Aktivierung von G-Proteinen (hauptsächlich Gq und G12/13), was wiederum die nachgeschalteten Signalereignisse wie die Aktivierung der Phospholipase C, die Mobilisierung von intrazellulärem Kalzium und letztendlich die Thrombozytenaggregation blockiert.

PAR1_Signaling Thrombin Thrombin PAR1 PAR-1 Rezeptor Thrombin->PAR1 This compound This compound This compound->Block Gq Gq PAR1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Freisetzung IP3->Ca2 PKC Proteinkinase C (PKC) DAG->PKC Aggregation Thrombozyten- aggregation Ca2->Aggregation PKC->Aggregation

Abbildung 1: Vereinfachter Signalweg der PAR-1-vermittelten Thrombozytenaggregation und der Angriffspunkt von this compound.

Experimenteller Arbeitsablauf zur Untersuchung der Signaltransduktion

Die Untersuchung der Auswirkungen von this compound auf intrazelluläre Signalwege umfasst typischerweise die Stimulation von Zellen in Kultur mit einem PAR-1-Agonisten in Gegenwart oder Abwesenheit des Inhibitors, gefolgt von der Analyse spezifischer nachgeschalteter Moleküle.

Experimental_Workflow start Zellkultur (z.B. Endothelzellen, Fibroblasten) treatment Behandlung mit this compound oder Vehikelkontrolle start->treatment stimulation Stimulation mit PAR-1 Agonist (z.B. Thrombin, TRAP) treatment->stimulation lysis Zelllyse und Proteinextraktion stimulation->lysis analysis Analyse der Zielproteine lysis->analysis wb Western Blot (z.B. p-JAK2, p-STAT3, p-AKT) analysis->wb qpcr qPCR (z.B. Genexpression von pro-inflammatorischen Zytokinen) analysis->qpcr end Datenauswertung und Interpretation wb->end qpcr->end

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Untersuchung der Wirkung von this compound auf zelluläre Signalwege.

PAR1/JAK2/STAT1/3-Signalweg bei Lungenfibrose

Präklinische Studien haben gezeigt, dass this compound die durch Bleomycin (BLM) induzierte Lungenfibrose in einem Mausmodell abschwächen kann. Der vorgeschlagene Mechanismus beinhaltet die Hemmung des PAR1/JAK2/STAT1/3-Signalwegs, was zu einer verringerten Fibroblastenaktivierung führt.

Fibrosis_Pathway Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 This compound This compound This compound->Block JAK2 JAK2 PAR1->JAK2 STAT1_3 STAT1/3 JAK2->STAT1_3 Phosphorylierung p_STAT1_3 p-STAT1/3 Fibroblast Fibroblasten- aktivierung p_STAT1_3->Fibroblast Fibrosis Lungenfibrose Fibroblast->Fibrosis

Abbildung 3: Vereinfachte Darstellung des PAR1/JAK2/STAT1/3-Signalwegs bei Lungenfibrose und der hemmenden Wirkung von this compound.

AKT/JNK/NF-κB-Signalweg in Endothelzellen

Studien deuten darauf hin, dass this compound eine schützende Rolle in Endothelzellen spielen kann, indem es den durch Cholesterin-Stimulation beeinflussten AKT/JNK-Signalweg und die NF-κB-Aktivität moduliert. Dies deutet auf potenzielle entzündungshemmende und die Endothelbarriere stabilisierende Wirkungen hin.

Endothelial_Pathway Cholesterol Cholesterin- Stimulation PAR1_Activation PAR-1 Aktivierung Cholesterol->PAR1_Activation AKT AKT PAR1_Activation->AKT JNK JNK PAR1_Activation->JNK NFkB NF-κB PAR1_Activation->NFkB This compound This compound This compound->Block Barrier Endotheliale Barrierestabilität AKT->Barrier Inflammation Entzündungs- reaktion JNK->Inflammation NFkB->Inflammation Inflammation->Barrier

Abbildung 4: Schematische Darstellung der Modulation des AKT/JNK/NF-κB-Signalwegs in Endothelzellen durch this compound.

Schlussfolgerung

Die präklinischen Studien zu this compound belegen eindeutig seine hohe Affinität und Selektivität für den PAR-1-Rezeptor. Die In-vitro- und In-vivo-Daten zeigen eine potente Hemmung der Thrombin-vermittelten Thrombozytenaggregation, ohne die durch andere physiologische Agonisten ausgelösten Signalwege oder die Gerinnungskaskade wesentlich zu beeinträchtigen. Darüber hinaus deuten neuere präklinische Erkenntnisse auf pleiotrope Wirkungen von this compound hin, die über die reine Thrombozytenhemmung hinausgehen, einschließlich entzündungshemmender und fibrosehemmender Potenziale. Diese umfassenden präklinischen Daten bildeten eine solide Grundlage für die erfolgreiche klinische Entwicklung und Zulassung von this compound zur Sekundärprävention atherothrombotischer Ereignisse bei ausgewählten Patientengruppen.

References

Fehlerbehebung & Optimierung

Probleme bei der Löslichkeit von Vorapaxar in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Willkommen im technischen Support-Center für Vorapaxar. Dieses Handbuch soll Forschern, Wissenschaftlern und Fachleuten aus der Arzneimittelentwicklung bei der Lösung von Problemen im Zusammenhang mit der Löslichkeit von this compound in DMSO helfen.

Häufig gestellte Fragen (FAQs)

F1: Wie hoch ist die Löslichkeit von this compound in DMSO?

A1: this compound ist in Dimethylsulfoxid (DMSO) löslich. Die genaue Löslichkeit kann je nach Anbieter und Reinheit des Reagenzes leicht variieren. Im Allgemeinen wird die Löslichkeit im Bereich von 24,65 mg/ml bis 100 mg/ml angegeben.[1][2][3] Es wird empfohlen, frisches, wasserfreies DMSO zu verwenden, da die Aufnahme von Feuchtigkeit die Löslichkeit verringern kann.[1]

F2: Wie sollte ich eine this compound-Stammlösung in DMSO vorbereiten?

A2: Um eine Stammlösung herzustellen, lösen Sie das this compound-Pulver in wasserfreiem DMSO in der gewünschten Konzentration auf. Um die Auflösung zu unterstützen, kann Vortexen oder eine Behandlung im Ultraschallbad hilfreich sein.[4] Bei Bedarf kann die Stammlösung durch einen 0,22-µm-Spritzenfilter sterilisiert werden.

F3: Wie sollten this compound-Stammlösungen gelagert werden und wie stabil sind sie?

A3: this compound-Stammlösungen in DMSO sollten aliquotiert und bei niedrigen Temperaturen gelagert werden, um wiederholte Gefrier-Auftau-Zyklen zu vermeiden. Die Stabilität hängt von der Lagertemperatur ab:

  • -80 °C: Bis zu 1 Jahr

  • -20 °C: Bis zu 1 Monat

F4: Kann DMSO die Versuchsergebnisse beeinflussen?

A4: Ja, DMSO kann die zelluläre Funktion beeinträchtigen und mit einigen Assays interferieren. Für Zellkulturexperimente sollte die Endkonzentration von DMSO im Kulturmedium typischerweise unter 0,5 % gehalten werden, um zytotoxische Effekte zu minimieren. Es ist wichtig, eine Vehikelkontrolle (Medium mit der gleichen DMSO-Konzentration ohne this compound) in Ihre Experimente einzubeziehen.

Leitfaden zur Fehlerbehebung

Problem 1: Mein this compound löst sich nicht vollständig in DMSO.

Mögliche UrsacheLösungsvorschlag
Qualität des DMSO Verwenden Sie frisches, wasserfreies DMSO von hoher Qualität. DMSO ist hygroskopisch und die Aufnahme von Wasser kann die Löslichkeit von this compound verringern.
Unzureichende Solubilisierung Vortexen Sie die Lösung kräftig. Wenden Sie Ultraschall an, um die Auflösung zu unterstützen. Ein leichtes Erwärmen der Lösung kann ebenfalls helfen, sollte aber mit Vorsicht erfolgen, um einen Abbau der Verbindung zu vermeiden.
Konzentration zu hoch Überprüfen Sie die Konzentration Ihrer Stammlösung. Wenn sie die Löslichkeitsgrenze überschreitet, reduzieren Sie die Konzentration.
Reinheit von this compound Verunreinigungen in der this compound-Probe können die Löslichkeit beeinträchtigen. Stellen Sie sicher, dass Sie ein Reagenz von hoher Reinheit verwenden.

Problem 2: Nach dem Verdünnen meiner DMSO-Stammlösung in wässrigem Puffer oder Zellkulturmedium fällt this compound aus.

Mögliche UrsacheLösungsvorschlag
Geringe wässrige Löslichkeit This compound hat eine geringe Löslichkeit in wässrigen Lösungen. Das Ausfällen beim Verdünnen einer DMSO-Stammlösung ist ein häufiges Problem bei hydrophoben Verbindungen.
Zu schnelle Verdünnung Führen Sie eine schrittweise Verdünnung durch. Anstatt die DMSO-Stammlösung direkt in das gesamte Volumen des wässrigen Mediums zu geben, fügen Sie das Medium langsam zur Stammlösung hinzu, während Sie kontinuierlich mischen.
Verwendung von Co-Lösungsmitteln Für In-vivo-Anwendungen kann die Verwendung von Co-Lösungsmitteln wie PEG300, Tween-80 oder Maisöl helfen, die Löslichkeit zu erhalten.

Quantitative Daten

Tabelle 1: Löslichkeit von this compound in verschiedenen Lösungsmitteln

LösungsmittelLöslichkeitAnmerkungen
DMSO ≥24.65 mg/mL
DMSO 99 mg/mL (200.98 mM)Die Verwendung von frischem DMSO wird empfohlen.
DMSO 100 mg/mL (203.01 mM)Die Verwendung von frischem DMSO wird empfohlen.
Ethanol ≥10.64 mg/mLUltraschallbehandlung erforderlich.
Wasser Unlöslich

Tabelle 2: Empfohlene Lagerbedingungen für this compound-Stammlösungen in DMSO

TemperaturDauerQuelle
-80 °C 1 Jahr
-20 °C 1 Monat

Experimentelle Protokolle

Protokoll 1: Herstellung einer 10 mM this compound-Stammlösung in DMSO

  • Materialien:

    • This compound-Pulver (Molekulargewicht: 492,58 g/mol )

    • Wasserfreies DMSO

    • Sterile Mikrozentrifugenröhrchen

    • Präzisionswaage

    • Vortexer

    • Ultraschallbad (optional)

  • Vorgehensweise:

    • Wägen Sie 4,93 mg this compound-Pulver genau ab.

    • Geben Sie das Pulver in ein steriles Mikrozentrifugenröhrchen.

    • Fügen Sie 1 ml wasserfreies DMSO hinzu.

    • Vortexen Sie die Lösung kräftig für 1-2 Minuten, bis sich das Pulver vollständig aufgelöst hat.

    • Falls sich das Pulver nicht vollständig löst, behandeln Sie das Röhrchen für 5-10 Minuten in einem Ultraschallwasserbad.

    • Aliquoten Sie die Stammlösung in kleinere, für den einmaligen Gebrauch bestimmte Volumina, um wiederholte Gefrier-Auftau-Zyklen zu vermeiden.

    • Lagern Sie die Aliquots bei -20 °C (kurzfristig) oder -80 °C (langfristig).

Visualisierungen

Vorapaxar_Signaling_Pathway cluster_extracellular Extrazellulärer Raum cluster_membrane Zellmembran cluster_intracellular Intrazellulärer Raum Thrombin Thrombin PAR1 PAR-1 Rezeptor Thrombin->PAR1 Aktivierung durch Spaltung G_Protein G-Protein (Gq, G12/13) PAR1->G_Protein Aktivierung This compound This compound This compound->PAR1 Kompetitive Antagonisierung PLC Phospholipase C (PLC) G_Protein->PLC RhoGEF RhoGEF G_Protein->RhoGEF Platelet_Activation Thrombozytenaktivierung & Aggregation PLC->Platelet_Activation RhoGEF->Platelet_Activation

Abbildung 1: Vereinfachter Signalweg der this compound-Wirkung. This compound blockiert kompetitiv den Protease-aktivierten Rezeptor 1 (PAR-1) und hemmt so die durch Thrombin ausgelöste Thrombozytenaktivierung.

Experimental_Workflow start Start weigh This compound abwiegen start->weigh dissolve In wasserfreiem DMSO auflösen weigh->dissolve sonicate Vortexen/ Ultraschallbad dissolve->sonicate sonicate->dissolve Nicht gelöst aliquot Aliquots herstellen sonicate->aliquot Vollständig gelöst store Bei -20°C / -80°C lagern aliquot->store dilute In Medium/ Puffer verdünnen store->dilute experiment Experiment durchführen dilute->experiment end Ende experiment->end

Abbildung 2: Allgemeiner Arbeitsablauf zur Vorbereitung und Verwendung von this compound in experimentellen Assays.

References

Technisches Support-Zentrum: Optimierung von Vorapaxar-Konzentrationen in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Dieses technische Support-Zentrum bietet Forschern, Wissenschaftlern und Fachleuten aus der Arzneimittelentwicklung detaillierte Anleitungen und Antworten auf häufig gestellte Fragen zur Optimierung von Vorapaxar-Konzentrationen in In-vitro-Experimenten.

Inhaltsverzeichnis

  • Fehlerbehebung (Troubleshooting)

  • Häufig gestellte Fragen (FAQs)

  • Experimentelle Protokolle

    • Thrombozytenaggregationsassay

    • Kalziummobilisierungsassay

  • Quantitative Datenzusammenfassung

  • Signalwege und Arbeitsabläufe

Fehlerbehebung (Troubleshooting)

Hier finden Sie Lösungen für spezifische Probleme, die während Ihrer In-vitro-Experimente mit this compound auftreten können.

FrageMögliche Ursache(n)Lösungsvorschlag(e)
Warum beobachte ich eine geringere als die erwartete Hemmung der Thrombozytenaggregation? 1. Anwesenheit von Plasma: Die Bindung von this compound an Plasmaproteine reduziert seine freie, wirksame Konzentration.[1] 2. Falscher Agonist: this compound ist hochselektiv für den PAR-1-Rezeptor und hemmt nicht die durch andere Agonisten wie ADP oder Kollagen induzierte Aggregation.[2][3] 3. Abbau des Wirkstoffs: Unsachgemäße Lagerung oder wiederholte Einfrier-Auftau-Zyklen der this compound-Stammlösung.1. Erhöhen Sie die this compound-Konzentration, wenn Sie in plättchenreichem Plasma (PRP) arbeiten, um die Plasmabindung zu kompensieren. Führen Sie Experimente, wenn möglich, in gewaschenen Thrombozyten oder Pufferlösungen durch. 2. Stellen Sie sicher, dass Sie einen spezifischen PAR-1-Agonisten wie Thrombin oder Thrombinrezeptor-aktivierendes Peptid (TRAP) verwenden.[4] 3. Bereiten Sie frische Aliquots der Stammlösung vor und lagern Sie diese bei -80°C für die Langzeitlagerung oder bei -20°C für die kurzfristige Lagerung.
Meine Ergebnisse der Kalziummobilisierung sind inkonsistent. 1. Zellzustand: Unterschiedliche Passage-Zahlen oder schlechte Konfluenz der verwendeten Zellen (z. B. vaskuläre glatte Muskelzellen) können die Signalantwort beeinflussen. 2. Farbstoffbeladung: Ungleichmäßige Beladung der Zellen mit kalziumempfindlichen Farbstoffen (z. B. Fluo-4). 3. Agonistenkonzentration: Die verwendete Konzentration des PAR-1-Agonisten ist möglicherweise suboptimal und führt zu einer variablen Rezeptoraktivierung.1. Verwenden Sie Zellen innerhalb eines konsistenten Passagenbereichs und stellen Sie eine optimale Zellgesundheit und -dichte sicher. 2. Optimieren Sie das Protokoll zur Farbstoffbeladung, um eine gleichmäßige Aufnahme zu gewährleisten, und waschen Sie die Zellen sorgfältig, um überschüssigen Farbstoff zu entfernen. 3. Führen Sie eine Titration des Agonisten durch, um die EC50-Konzentration zu bestimmen und eine reproduzierbare Aktivierung zu gewährleisten.
This compound zeigt in meinem Assay eine unerwartet hohe Toxizität für die Zellen. 1. Hohe Konzentrationen: Insbesondere bei nanomolaren Konzentrationen kann this compound bei längerer Exposition in Endothelzellen Apoptose und eine Störung der Barrierefunktion induzieren. 2. Lösungsmittel-Toxizität: Das zur Solubilisierung von this compound verwendete Lösungsmittel (z. B. DMSO) kann in hohen Konzentrationen zelltoxisch sein.1. Führen Sie Dosis-Wirkungs-Experimente durch, um die niedrigste wirksame Konzentration zu ermitteln. Begrenzen Sie die Inkubationszeit auf das notwendige Minimum. 2. Stellen Sie sicher, dass die Endkonzentration des Lösungsmittels im Assay-Medium unterhalb der toxischen Schwelle liegt (typischerweise <0,5 % für DMSO). Führen Sie eine Lösungsmittelkontrolle durch.

Häufig gestellte Fragen (FAQs)

FrageAntwort
Was ist der Wirkmechanismus von this compound? This compound ist ein potenter, selektiver und kompetitiver Antagonist des Protease-aktivierten Rezeptors 1 (PAR-1). Es bindet reversibel, aber mit einer langsamen Dissoziationsrate (Off-Rate) an den Rezeptor und hemmt so die durch Thrombin vermittelte Aktivierung der Thrombozyten.
In welchem Konzentrationsbereich ist this compound in vitro wirksam? Die wirksamen Konzentrationen von this compound liegen typischerweise im niedrigen nanomolaren Bereich. Die Affinität (Ki) für den PAR-1-Rezeptor liegt bei etwa 8,1 nM. Die IC50-Werte für die Hemmung der Thrombin-induzierten Thrombozytenaggregation liegen bei etwa 47 nM und für die TRAP-induzierte Aggregation bei etwa 25 nM.
Wie sollte ich eine this compound-Stammlösung vorbereiten und lagern? Lösen Sie this compound in einem geeigneten organischen Lösungsmittel wie DMSO. Für die Langzeitlagerung wird empfohlen, die Stammlösung bei -80°C (bis zu 2 Jahre) oder -20°C (bis zu 1 Jahr) in Aliquots aufzubewahren, um wiederholte Einfrier-Auftau-Zyklen zu vermeiden.
Beeinflusst this compound die durch andere Agonisten als Thrombin induzierte Plättchenaktivierung? Nein, this compound ist hochselektiv für PAR-1. Es hemmt nicht die Thrombozytenaggregation, die durch Agonisten wie ADP, Kollagen oder Thromboxan-Mimetika induziert wird.
Ist die Wirkung von this compound reversibel? Ja, die Bindung von this compound an PAR-1 ist reversibel, zeichnet sich jedoch durch eine langsame Dissoziationskinetik aus, was zu einer anhaltenden Hemmung der Rezeptorfunktion führt.

Experimentelle Protokolle

Thrombozytenaggregationsassay mittels Lichttransmission-Aggregometrie (LTA)

Dieses Protokoll beschreibt die Messung der this compound-Wirkung auf die durch einen PAR-1-Agonisten induzierte Thrombozytenaggregation.

Materialien:

  • Frisch entnommenes humanes Vollblut (antikoaguliert mit Natriumcitrat)

  • This compound-Stammlösung (in DMSO)

  • PAR-1-Agonist: Thrombin oder Thrombinrezeptor-aktivierendes Peptid (TRAP, z.B. SFLLRN)

  • Phosphatgepufferte Salzlösung (PBS)

  • Lichttransmission-Aggregometer

  • Zentrifuge

Protokoll:

  • Herstellung von plättchenreichem Plasma (PRP) und plättchenarmem Plasma (PPP):

    • Zentrifugieren Sie das Vollblut bei 150-200 x g für 15-20 Minuten bei Raumtemperatur ohne Bremse.

    • Sammeln Sie den Überstand (PRP).

    • Zentrifugieren Sie das verbleibende Blut bei 1500-2000 x g für 15 Minuten, um PPP (Überstand) zu erhalten.

    • Stellen Sie die Thrombozytenzahl im PRP bei Bedarf mit PPP ein.

  • Vorbereitung des Assays:

    • Stellen Sie das Aggregometer auf 37°C ein.

    • Kalibrieren Sie das Gerät mit PPP als Referenz für 100 % Transmission und PRP für 0 % Transmission.

  • Inkubation mit this compound:

    • Inkubieren Sie Aliquots von PRP (typischerweise 400-500 µL) mit verschiedenen Konzentrationen von this compound oder dem Lösungsmittel (Vehikelkontrolle) für eine definierte Zeit (z. B. 15-30 Minuten) bei 37°C.

  • Induktion der Aggregation:

    • Geben Sie den PAR-1-Agonisten (z. B. TRAP in einer Endkonzentration, die eine submaximale Aggregation bewirkt) in die Küvette.

    • Zeichnen Sie die Änderung der Lichttransmission über die Zeit (typischerweise 5-10 Minuten) auf.

  • Datenauswertung:

    • Bestimmen Sie die maximale Aggregation (%) für jede Konzentration.

    • Erstellen Sie eine Dosis-Wirkungs-Kurve und berechnen Sie den IC50-Wert für this compound.

Kalziummobilisierungsassay in adhärenten Zellen

Dieses Protokoll dient der Messung der Hemmung des intrazellulären Kalziumanstiegs durch this compound nach PAR-1-Aktivierung.

Materialien:

  • Adhärente Zellen, die PAR-1 exprimieren (z. B. humane Koronararterien-glatte Muskelzellen, HCASMC)

  • Zellkulturmedium, Puffer (z. B. HBSS)

  • This compound-Stammlösung

  • PAR-1-Agonist (Thrombin oder TRAP)

  • Kalziumempfindlicher Fluoreszenzfarbstoff (z. B. Fluo-4 AM)

  • Pluronsäure F-127

  • Fluoreszenz-Plattenlesegerät (z. B. FLIPR)

Protokoll:

  • Zellaussaat:

    • Säen Sie die Zellen in einer 96- oder 384-Well-Platte mit schwarzem Boden und klarem Boden aus und kultivieren Sie sie bis zur Konfluenz.

  • Farbstoffbeladung:

    • Entfernen Sie das Kulturmedium.

    • Beladen Sie die Zellen mit Fluo-4 AM (typischerweise 2-5 µM) in Puffer, der Pluronsäure F-127 enthält, für 45-60 Minuten bei 37°C.

    • Waschen Sie die Zellen 2-3 Mal mit Puffer, um überschüssigen Farbstoff zu entfernen.

  • Inkubation mit this compound:

    • Fügen Sie verschiedene Konzentrationen von this compound (in Puffer) zu den Wells hinzu und inkubieren Sie für 15-30 Minuten bei Raumtemperatur.

  • Messung der Fluoreszenz:

    • Platzieren Sie die Platte im Fluoreszenz-Plattenlesegerät.

    • Messen Sie die basale Fluoreszenz.

    • Fügen Sie den PAR-1-Agonisten hinzu und messen Sie die Änderung der Fluoreszenzintensität über die Zeit in Echtzeit.

  • Datenauswertung:

    • Quantifizieren Sie die Spitzenfluoreszenz als Reaktion auf den Agonisten.

    • Normalisieren Sie die Daten zur Basalfluoreszenz.

    • Erstellen Sie eine Dosis-Wirkungs-Kurve und berechnen Sie den IC50-Wert für die Hemmung der Kalziummobilisierung durch this compound.

Quantitative Datenzusammenfassung

Die folgenden Tabellen fassen wichtige quantitative Parameter für this compound in vitro zusammen.

Tabelle 1: Bindungsaffinität und Hemmkonzentrationen von this compound

ParameterWertZelltyp / SystemAnmerkungenQuelle
Ki (PAR-1) 8.1 nMRekombinante ZellenKompetitiver Antagonist
IC50 (Thrombin-induzierte Aggregation) 47 nMHumanes PRPHemmung der Thrombozytenaggregation
IC50 (TRAP-induzierte Aggregation) 25 nMHumanes PRPTRAP = Thrombinrezeptor-aktivierendes Peptid
Ki (Thrombin-induzierter Ca2+-Anstieg) 1.1 nMHCASMCHemmung der Kalziummobilisierung

PRP: Platelet-Rich Plasma (plättchenreiches Plasma); HCASMC: Human Coronary Artery Smooth Muscle Cells (humane Koronararterien-glatte Muskelzellen).

Tabelle 2: Pharmakodynamik von this compound in vitro

AssayEndpunktEffekt von this compoundSelektivitätQuelle
Thrombozytenaggregation Hemmung der AggregationDosisabhängige HemmungSelektiv für PAR-1-Agonisten (Thrombin, TRAP); keine Wirkung gegen ADP, Kollagen
Kalziummobilisierung Aufhebung des Ca2+-EinstromsVollständige BlockadeBlockiert Thrombin-stimulierten Ca2+-Einstrom
β-Arrestin-Assoziation Hemmung der InteraktionVollständige BlockadeBlockiert Thrombin-stimulierte PAR-1/β-Arrestin-Assoziation

Signalwege und Arbeitsabläufe

Die folgenden Diagramme visualisieren den PAR-1-Signalweg und einen typischen experimentellen Arbeitsablauf.

PAR1_Signaling_Pathway cluster_extracellular Extrazellulärer Raum cluster_membrane Zellmembran cluster_intracellular Intrazellulärer Raum Thrombin Thrombin PAR1_inactive PAR-1 (inaktiv) Thrombin->PAR1_inactive Spaltung PAR1_active PAR-1 (aktiv) PAR1_inactive->PAR1_active Aktivierung This compound This compound This compound->PAR1_inactive Blockade Gq Gαq PAR1_active->Gq Kopplung PLC PLC Gq->PLC Aktivierung PIP2 PIP2 PLC->PIP2 Spaltung IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Freisetzung (ER/SR) IP3->Ca_Release Stimulation PKC PKC DAG->PKC Aktivierung Platelet_Activation Thrombozyten- aktivierung & Aggregation Ca_Release->Platelet_Activation PKC->Platelet_Activation

Abbildung 1: Vereinfachter PAR-1-Signalweg und der Angriffspunkt von this compound.

Experimental_Workflow cluster_prep Vorbereitung cluster_exp Experiment cluster_readout Messung & Analyse A1 1. Zellkultur / Isolierung von Thrombozyten B1 3. Inkubation: Zellen/Thrombozyten + this compound A1->B1 A2 2. Vorbereitung der This compound-Verdünnungen A2->B1 B2 4. Stimulation mit PAR-1-Agonist B1->B2 C1 5. Datenerfassung (Aggregation / Ca2+-Signal) B2->C1 C2 6. Datenanalyse (IC50-Berechnung) C1->C2

Abbildung 2: Allgemeiner Arbeitsablauf für In-vitro-Experimente mit this compound.

References

Stabilität von Vorapaxar in Versuchslösungen: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. Date: November 2025

Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten aus der Arzneimittelentwicklung detaillierte Anleitungen und Antworten auf häufig gestellte Fragen zur Stabilität von Vorapaxar in experimentellen Lösungen. Hier finden Sie Fehlerbehebungshandbücher, experimentelle Protokolle und wichtige Stabilitätsdaten, um die Genauigkeit und Reproduzierbarkeit Ihrer Forschung zu gewährleisten.

Häufig gestellte Fragen (FAQs) und Fehlerbehebung

F1: Meine experimentellen Ergebnisse mit this compound sind inkonsistent. Könnte die Stabilität der Lösung ein Faktor sein?

A1: Ja, die Stabilität von this compound in Lösung kann ein entscheidender Faktor für die experimentelle Variabilität sein. This compound ist in wässrigen Pufferlösungen unter bestimmten Bedingungen anfällig für den Abbau. Insbesondere saure, basische und oxidative Bedingungen können die Integrität der Verbindung beeinträchtigen.[1][2] Für konsistente Ergebnisse ist es unerlässlich, frisch bereitete Lösungen zu verwenden und die Lagerungsbedingungen sorgfältig zu kontrollieren.

F2: Welches sind die besten Lösungsmittel, um this compound aufzulösen und zu lagern?

A2: this compound ist in Wasser praktisch unlöslich.[1][2] Die besten Lösungsmittel für die Herstellung von this compound-Stammlösungen sind Dimethylsulfoxid (DMSO) und Ethanol. Die Löslichkeit ist in DMSO deutlich höher (≥ 24,65 mg/ml) als in Ethanol (≥ 10,64 mg/ml bei Ultraschallbehandlung).[1] Für die Langzeitlagerung werden Stammlösungen in der Regel bei -20 °C aufbewahrt.

F3: Wie beeinflussen pH, Temperatur und Licht die Stabilität von this compound in meiner Versuchslösung?

A3:

  • pH-Wert: this compound zeigt eine Instabilität unter sauren und basischen Bedingungen. Experimente sollten idealerweise in einem neutralen pH-Bereich durchgeführt werden, es sei denn, der experimentelle Aufbau erfordert etwas anderes. In diesem Fall sollten die Lösungen unmittelbar vor Gebrauch frisch zubereitet werden.

  • Temperatur: Während this compound im festen Zustand thermisch relativ stabil ist, kann eine längere Exposition gegenüber hohen Temperaturen in Lösung den Abbau beschleunigen. Es wird empfohlen, Lösungen gekühlt zu lagern und bei Raumtemperatur nur für die Dauer des Experiments zu belassen.

  • Licht: Studien zur Zersetzung unter Lichteinwirkung deuten darauf hin, dass this compound im festen Zustand relativ photostabil ist. Um jedoch jegliches Risiko des lichtinduzierten Abbaus in Lösung zu minimieren, wird empfohlen, mit lichtgeschützten Röhrchen (z. B. bernsteinfarbene Röhrchen) zu arbeiten oder die Proben mit Aluminiumfolie abzudecken.

F4: Ich beobachte eine verminderte Aktivität von this compound in meinen zellbasierten Assays. Was könnte die Ursache sein?

A4: Eine verminderte Aktivität kann auf mehrere Faktoren zurückzuführen sein:

  • Abbau: Überprüfen Sie die Zubereitungs- und Lagerungsbedingungen Ihrer this compound-Lösungen. Ein Abbau aufgrund von pH-Extremen oder oxidativem Stress im Kulturmedium ist möglich.

  • Adsorption: this compound kann unspezifisch an Kunststoffoberflächen von Laborgeräten adsorbieren. Die Verwendung von Röhrchen mit geringer Proteinbindung oder die Silanisierung von Glaswaren kann helfen, dieses Problem zu minimieren.

  • Metabolismus: In zellbasierten Systemen könnte this compound durch zelluläre Enzyme, wie z. B. Cytochrom-P450-Enzyme (CYP3A4), metabolisiert werden, was zu einer verringerten Konzentration der aktiven Verbindung führt.

Quantitative Stabilitätsdaten

Die folgenden Tabellen fassen die Ergebnisse von Zersetzungsstudien unter Stressbedingungen zusammen, um einen schnellen Überblick über die Stabilität von this compound zu geben.

Tabelle 1: Stabilität von this compound in Lösung unter verschiedenen Stressbedingungen

StressbedingungReagenzTemperaturDauerAbbau (%)Inferenz
Sauer0.1 M HCl60°C24 StundenSignifikantInstabil in saurer Lösung
Basisch0.1 M NaOH60°C24 StundenSignifikantInstabil in basischer Lösung
Oxidativ3% H₂O₂Raumtemp.24 StundenSignifikantInstabil bei oxidativem Stress
Wässrig (Hydrolyse)Wasser60°C24 StundenGeringfügigRelativ stabil in neutralem Wasser

Daten extrahiert aus Studien zur Zersetzung unter Stressbedingungen von Tammisetty et al. (2020).

Tabelle 2: Stabilität von festem this compound unter thermischen und photolytischen Stressbedingungen

StressbedingungBedingungenDauerAbbau (%)Inferenz
Thermisch105°C24 StundenMinimalRelativ stabil im festen Zustand bei Hitze
PhotolytischUV-Licht (254 nm)24 StundenMinimalRelativ stabil im festen Zustand bei Lichteinwirkung

Daten extrahiert aus Studien zur Zersetzung unter Stressbedingungen von Tammisetty et al. (2020).

Experimentelle Protokolle

Protokoll 1: Durchführung von Zersetzungsstudien zur Stabilitätsprüfung von this compound

Dieses Protokoll beschreibt eine allgemeine Methode zur Untersuchung der Stabilität von this compound unter Stressbedingungen, wie sie in der pharmazeutischen Entwicklung üblich ist.

  • Probenvorbereitung: Bereiten Sie eine this compound-Stammlösung in einem geeigneten organischen Lösungsmittel (z. B. Methanol oder Acetonitril) vor.

  • Stressbedingungen:

    • Saure Hydrolyse: Mischen Sie die this compound-Lösung mit 0,1 M Salzsäure und inkubieren Sie sie bei 60 °C.

    • Basische Hydrolyse: Mischen Sie die this compound-Lösung mit 0,1 M Natriumhydroxid und inkubieren Sie sie bei 60 °C.

    • Oxidativer Abbau: Mischen Sie die this compound-Lösung mit 3%igem Wasserstoffperoxid und inkubieren Sie sie bei Raumtemperatur.

    • Thermischer Abbau (in Lösung): Lösen Sie this compound in einem Puffer mit neutralem pH-Wert und inkubieren Sie es bei 60 °C.

    • Photolytischer Abbau: Setzen Sie eine this compound-Lösung UV-Licht (z. B. 254 nm) aus.

  • Probenentnahme: Entnehmen Sie zu definierten Zeitpunkten (z. B. 0, 2, 4, 8, 24 Stunden) Aliquots.

  • Neutralisierung: Neutralisieren Sie die sauren und basischen Proben vor der Analyse.

  • Analyse: Analysieren Sie die Proben mittels einer validierten stabilitätsanzeigenden HPLC-Methode. Eine geeignete Methode könnte eine C18-Säule mit einer mobilen Phase aus einem Puffer (z. B. 5 mM Ammoniumformiat, pH 4,0), Methanol und Acetonitril im Verhältnis 40:30:30 (v/v/v) sein.

  • Quantifizierung: Bestimmen Sie den verbleibenden Prozentsatz an intaktem this compound im Vergleich zum Zeitpunkt Null.

Visualisierungen

Experimenteller Arbeitsablauf zur Stabilitätsprüfung

Der folgende Arbeitsablauf skizziert die Schritte zur Bewertung der Stabilität von this compound in einer Versuchslösung.

G cluster_prep Vorbereitung cluster_stress Stressanwendung cluster_analysis Analyse prep Vorbereitung der This compound-Stammlösung acid Saure Hydrolyse (z.B. 0.1M HCl) prep->acid Aliquots base Basische Hydrolyse (z.B. 0.1M NaOH) prep->base Aliquots oxid Oxidativer Stress (z.B. 3% H2O2) prep->oxid Aliquots photo Photolytischer Stress (UV/Vis-Licht) prep->photo Aliquots thermal Thermischer Stress (z.B. 60°C) prep->thermal Aliquots sampling Probenentnahme zu definierten Zeitpunkten acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling hplc Stabilitätsanzeigende HPLC-Analyse sampling->hplc quant Quantifizierung des verbleibenden Vorapaxars hplc->quant

Abbildung 1: Allgemeiner Arbeitsablauf für die Durchführung von Zersetzungsstudien mit this compound.

This compound-Wirkmechanismus: PAR-1-Signalweg

This compound ist ein Antagonist des Protease-aktivierten Rezeptors 1 (PAR-1) und hemmt die durch Thrombin vermittelte Thrombozytenaggregation.

G cluster_membrane Zellmembran der Thrombozyten PAR1 PAR-1 Rezeptor Gq Gq-Protein PAR1->Gq aktiviert PLC Phospholipase C (PLC) Gq->PLC aktiviert PIP2 PIP2 PLC->PIP2 spaltet Thrombin Thrombin Activation Rezeptoraktivierung (Spaltung) Thrombin->Activation bindet an & spaltet This compound This compound Block Blockade This compound->Block Activation->PAR1 Block->PAR1 hemmt IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺-Freisetzung aus dem ER IP3->Ca_Release PKC Proteinkinase C (PKC) Aktivierung DAG->PKC Aggregation Thrombozytenaggregation und -degranulation Ca_Release->Aggregation PKC->Aggregation

Abbildung 2: Vereinfachter Signalweg der PAR-1-vermittelten Thrombozytenaktivierung und der Hemmung durch this compound.

References

Technisches Support-Zentrum: Langzeitstudien mit Vorapaxar

Author: BenchChem Technical Support Team. Date: November 2025

Dieses technische Support-Zentrum bietet Forschern, Wissenschaftlern und Fachleuten aus der Arzneimittelentwicklung Fehlerbehebungsleitfäden und häufig gestellte Fragen (FAQs) zu den Herausforderungen bei Langzeitstudien mit Vorapaxar.

Häufig gestellte Fragen (FAQs) und Leitfäden zur Fehlerbehebung

F1: Bei unseren Probanden tritt eine höhere Inzidenz von Blutungskomplikationen auf als erwartet. Wie können wir dieses Problem eingrenzen und handhaben?

Antwort:

Ein erhöhtes Blutungsrisiko ist die bekannteste und schwerwiegendste Komplikation im Zusammenhang mit einer Langzeittherapie mit this compound.[1][2][3][4] Die folgenden Schritte können bei der Handhabung dieses Problems helfen:

  • Überprüfung der Ein- und Ausschlusskriterien: Stellen Sie sicher, dass die Probanden die Kriterien strikt erfüllen. This compound ist bei Patienten mit Schlaganfall, transitorischer ischämischer Attacke (TIA) oder intrakranieller Blutung (ICH) in der Anamnese kontraindiziert, da in dieser Population ein erhöhtes Risiko für eine ICH besteht.[5]

  • Bewertung der Begleitmedikation: Analysieren Sie die Begleitmedikation der Probanden sorgfältig. Die gleichzeitige Anwendung von anderen Thrombozytenaggregationshemmern, Antikoagulanzien, NSAR und bestimmten Antidepressiva kann das Blutungsrisiko signifikant erhöhen. This compound wird hauptsächlich über CYP3A4 verstoffwechselt. Die gleichzeitige Verabreichung von starken CYP3A-Inhibitoren (z. B. Ketoconazol, Ritonavir) oder -Induktoren (z. B. Rifampicin, Carbamazepin) sollte vermieden werden, da diese die this compound-Exposition und damit das Blutungsrisiko bzw. die Wirksamkeit beeinflussen können.

  • Überwachung von Risikopatienten: Ältere Patienten und Patienten mit niedrigem Körpergewicht (<60 kg) haben möglicherweise ein höheres Blutungsrisiko. Eine engmaschigere Überwachung dieser Subgruppen ist ratsam.

  • Standardisierte Blutungsklassifizierung: Verwenden Sie standardisierte Skalen zur Blutungsklassifizierung wie GUSTO (Global Utilization of Streptokinase and t-PA for Occluded Coronary Arteries) und TIMI (Thrombolysis in Myocardial Infarction), um Blutungsereignisse objektiv zu bewerten und zu dokumentieren.

F2: Wir beobachten eine unerwartete Variabilität in der Thrombozytenaggregationshemmung bei den Studienteilnehmern. Was könnten die Ursachen sein und welche experimentellen Protokolle können zur Überprüfung herangezogen werden?

Antwort:

Die Variabilität in der Reaktion auf this compound kann auf mehrere Faktoren zurückzuführen sein:

  • Adhärenz des Patienten: Die Nichteinhaltung des Medikationsplans ist eine häufige Ursache für eine inkonsistente Thrombozytenaggregationshemmung.

  • Arzneimittelwechselwirkungen: Wie in F1 erwähnt, können CYP3A4-Induktoren die Plasmakonzentration von this compound verringern und somit dessen Wirksamkeit reduzieren.

  • Pharmakogenetische Faktoren: Obwohl weniger dokumentiert als bei anderen Thrombozytenaggregationshemmern, könnten individuelle genetische Unterschiede im Arzneimittelstoffwechsel eine Rolle spielen.

Detailliertes experimentelles Protokoll: Messung der Thrombozytenaggregation

Zur Untersuchung der durch this compound vermittelten Thrombozytenaggregationshemmung kann die Licht-Transmissions-Aggregometrie (LTA) mit Thrombin-Rezeptor-Agonist-Peptid (TRAP) als Agonist verwendet werden.

  • Probenentnahme: Entnehmen Sie venöses Blut in Röhrchen mit 3,2 %igem Natriumcitrat.

  • Herstellung von plättchenreichem Plasma (PRP): Zentrifugieren Sie das Vollblut bei 150-200 x g für 10-15 Minuten bei Raumtemperatur.

  • Herstellung von plättchenarmem Plasma (PPP): Zentrifugieren Sie die verbleibende Blutprobe bei 1500-2000 x g für 15-20 Minuten, um PPP als Referenz (100 % Transmission) zu erhalten.

  • Thrombozytenzählung und -anpassung: Bestimmen Sie die Thrombozytenzahl im PRP und passen Sie sie bei Bedarf mit PPP auf eine Standardkonzentration (z. B. 250 x 10⁹/L) an.

  • Aggregometrie:

    • Inkubieren Sie die PRP-Proben bei 37 °C.

    • Fügen Sie einen TRAP-Agonisten (z. B. SFLLRN) in einer Konzentration hinzu, die bekanntermaßen eine maximale Aggregation induziert. This compound hemmt spezifisch die durch den Protease-aktivierten Rezeptor 1 (PAR-1) vermittelte Aggregation.

    • Messen Sie die maximale Aggregation über einen Zeitraum von 5-10 Minuten.

  • Datenanalyse: Vergleichen Sie die prozentuale Aggregationshemmung vor und nach der Verabreichung von this compound. Eine Hemmung von >80 % der TRAP-induzierten Plättchenaggregation wird im Allgemeinen als wirksam angesehen.

F3: Wie können wir die langfristige Sicherheit und das Nutzen-Risiko-Verhältnis von this compound in unserer Studie am besten bewerten?

Antwort:

Die Bewertung des langfristigen Nutzen-Risiko-Verhältnisses ist eine zentrale Herausforderung.

  • Kombinierte Endpunkte: Definieren Sie primäre Wirksamkeitsendpunkte (z. B. eine Kombination aus kardiovaskulärem Tod, Myokardinfarkt und Schlaganfall) und primäre Sicherheitsendpunkte (z. B. GUSTO mäßige oder schwere Blutungen).

  • Netto-klinischer Nutzen: Analysieren Sie einen kombinierten Endpunkt aus Wirksamkeits- und Sicherheitsereignissen, um den Netto-klinischen Nutzen zu bewerten. Studien haben gezeigt, dass der geringe Zugewinn bei der Prävention ischämischer Ereignisse gegen das erhöhte Blutungsrisiko abgewogen werden muss.

  • Subgruppenanalysen: Führen Sie vordefinierte Subgruppenanalysen durch, um Populationen zu identifizieren, die am meisten von der Behandlung profitieren könnten und bei denen das Blutungsrisiko akzeptabel ist (z. B. Patienten nach Myokardinfarkt ohne Schlaganfall in der Anamnese).

Quantitative Datenzusammenfassung

Tabelle 1: Wirksamkeits- und Sicherheitsergebnisse der TRA 2°P-TIMI 50-Studie (Patienten mit MI oder PAD ohne Schlaganfall/TIA in der Anamnese)

EndpunktThis compound (3 Jahre, %)Placebo (3 Jahre, %)Hazard Ratio (95 % CI)P-Wert
Primärer Wirksamkeitsendpunkt
Kardiovaskulärer Tod, MI oder Schlaganfall7.99.50.80 (0.73–0.89)<0.001
Primärer Sicherheitsendpunkt
GUSTO mäßige oder schwere Blutung3.72.41.55 (1.30–1.86)<0.001
Intrakranielle Blutung (ICH)0.60.41.46 (0.92–2.31)0.10

Tabelle 2: Blutungsereignisse in der TRACER-Studie (Patienten mit akutem Koronarsyndrom)

BlutungstypThis compound (%)Placebo (%)Hazard Ratio (95 % CI)P-Wert
GUSTO mäßige oder schwere Blutung7.25.2Nicht berichtet<0.001
Intrakranielle Blutung (ICH)1.10.2Nicht berichtet<0.001

Visualisierungen

Signalweg und experimenteller Workflow

Vorapaxar_Mechanism cluster_platelet Thrombozyt PAR1 PAR-1 Rezeptor Gq Gq-Protein PAR1->Gq Aktivierung PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺-Anstieg IP3->Ca2 Aggregation Thrombozyten- aggregation Ca2->Aggregation Thrombin Thrombin Thrombin->PAR1 spaltet und aktiviert This compound This compound This compound->PAR1 inhibiert kompetitiv

Abbildung 1: Vereinfachter Signalweg der this compound-Wirkung.

LTA_Workflow cluster_prep Probenvorbereitung cluster_analysis Aggregometrie-Analyse cluster_result Ergebnis Blood 1. Vollblutentnahme (Natriumcitrat) PRP 2. Zentrifugation (PRP-Gewinnung) Blood->PRP PPP 3. Zentrifugation (PPP-Gewinnung) Adjust 4. Thrombozytenzahl anpassen PRP->Adjust Incubate 5. Inkubation (37°C) Adjust->Incubate Agonist 6. Zugabe von TRAP Incubate->Agonist Measure 7. Messung der Lichttransmission Agonist->Measure Result 8. % Aggregations- hemmung Measure->Result

Abbildung 2: Workflow der Licht-Transmissions-Aggregometrie (LTA).

Troubleshooting_Bleeding Start Problem: Erhöhte Blutungsrate Check1 1. Ein-/Ausschlusskriterien überprüfen Start->Check1 Action1 Aktion: Patienten mit Schlaganfall/TIA/ICH in der Anamnese ausschließen Check1->Action1 Verstoß festgestellt Check2 2. Begleitmedikation analysieren Check1->Check2 Kriterien erfüllt Action1->Check2 Action2 Aktion: Starke CYP3A- Inhibitoren/Induktoren und andere Antikoagulanzien meiden Check2->Action2 Interaktion identifiziert Check3 3. Risikopopulationen identifizieren Check2->Check3 Keine krit. Interaktionen Action2->Check3 Action3 Aktion: Engmaschigere Überwachung bei Älteren und Patienten mit <60 kg Check3->Action3 Risikopatient identifiziert End Maßnahmen zur Risikominimierung Check3->End Keine Hochrisikopatienten Action3->End

Abbildung 3: Logischer Workflow zur Fehlerbehebung bei Blutungen.

References

Technisches Support-Center: Umgang mit Blutungskomplikationen in Vorapaxar-Tiermodellen

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute aus der Arzneimittelentwicklung.

Dieses technische Support-Center bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) zum Umgang mit Blutungskomplikationen bei der Arbeit mit Vorapaxar in Tiermodellen. Alle quantitativen Daten sind in übersichtlichen Tabellen zusammengefasst, und die wichtigsten Versuchsprotokolle werden detailliert beschrieben.

Häufig gestellte Fragen (FAQs)

F1: Was ist der Wirkmechanismus von this compound und wie führt er zu einem erhöhten Blutungsrisiko?

A1: this compound ist ein reversibler Antagonist des Protease-aktivierten Rezeptors 1 (PAR-1), auch bekannt als Thrombinrezeptor.[1] Thrombin ist ein potenter Aktivator der Blutplättchenaggregation.[2] Durch die Blockade von PAR-1 hemmt this compound die durch Thrombin vermittelte Thrombozytenaggregation.[1][2] Dieser Mechanismus, der für die antithrombotische Wirkung von this compound von zentraler Bedeutung ist, beeinträchtigt jedoch auch die normale Hämostase, was zu einem erhöhten Blutungsrisiko führt.[3]

F2: Beeinflusst this compound die Standard-Gerinnungstests wie die Prothrombinzeit (PT) oder die aktivierte partielle Thromboplastinzeit (aPTT)?

A2: Nein. In präklinischen und klinischen Studien hatte this compound keinen Einfluss auf die PT oder aPTT. Dies liegt daran, dass this compound gezielt auf die Thrombozytenfunktion wirkt und nicht auf die plasmatischen Gerinnungsfaktoren, die durch diese Tests gemessen werden.

F3: Welche Tiermodelle werden üblicherweise zur Untersuchung von Blutungskomplikationen mit this compound verwendet?

A3: Zur Bewertung von Blutungskomplikationen mit Thrombozytenaggregationshemmern wie this compound werden verschiedene Tiermodelle eingesetzt. Gängige Modelle sind:

  • Nagetier-Schwanzblutungsmodell (Maus, Ratte): Ein standardisierter Schnitt am Schwanz wird vorgenommen, um die Blutungszeit und das Blutverlustvolumen zu messen.

  • Kaninchenohr-Blutungsmodell: Ein kleiner Schnitt am Ohr wird gemacht, um die Blutung zu induzieren.

  • Nicht-menschliche Primaten (z. B. Cynomolgus-Affen): Es werden Inzisionen an verschiedenen Stellen wie der bukkalen Mukosa, dem Fingerballen oder dem Schwanz vorgenommen, um die Blutungszeit zu bestimmen. Diese Modelle gelten als translational relevanter für den Menschen.

F4: Gibt es ein spezifisches Gegenmittel für this compound?

A4: Derzeit gibt es kein spezifisches Gegenmittel zur Aufhebung der Wirkung von this compound. Aufgrund seiner langen Halbwertszeit ist die Unterbrechung der Verabreichung bei akuten Blutungsereignissen nicht sofort wirksam. Die Behandlung von Blutungen konzentriert sich auf unterstützende Maßnahmen und die Wiederherstellung der hämostatischen Funktion.

Leitfäden zur Fehlerbehebung

Problem 1: Unerwartet starke oder verlängerte Blutung nach einem chirurgischen Eingriff oder einer Gewebeentnahme.

Mögliche Ursachen:

  • Kombinationstherapie: Die gleichzeitige Verabreichung von this compound mit anderen Thrombozytenaggregationshemmern (z. B. Aspirin, Clopidogrel) oder Antikoagulanzien erhöht das Blutungsrisiko erheblich.

  • Dosierung: Eine höhere Dosis von this compound kann zu einer stärkeren Hemmung der Thrombozytenfunktion und damit zu einem erhöhten Blutungsrisiko führen.

  • Spezies-spezifische Empfindlichkeit: Verschiedene Tierarten können unterschiedlich auf this compound ansprechen.

  • Stelle der Verletzung: Stark vaskularisierte Gewebe neigen zu stärkeren Blutungen.

Lösungsschritte:

  • Sofortige Maßnahmen:

    • Lokale Hämostase: Üben Sie direkten Druck auf die Blutungsstelle aus. Verwenden Sie topische hämostatische Mittel (z. B. Kollagenschwämme, Fibrinkleber), um die Gerinnung zu fördern.

    • Unterstützende Pflege: Überwachen Sie die Vitalparameter des Tieres engmaschig. Sorgen Sie für einen intravenösen Zugang für die Verabreichung von Flüssigkeiten und Medikamenten. Halten Sie das Tier warm, um eine Hypothermie zu vermeiden, die die Gerinnung beeinträchtigen kann.

  • Hämostatische Interventionen:

    • Thrombozytentransfusion: Die Transfusion von frischem plättchenreichem Plasma (PRP) oder Thrombozytenkonzentraten ist die wirksamste Methode zur Wiederherstellung der Thrombozytenfunktion. In einer Studie an Cynomolgus-Affen konnte die durch eine Dreifach-Therapie mit this compound, Aspirin und Clopidogrel verursachte Blutung durch die Transfusion von frischem menschlichem PRP rückgängig gemacht werden.

    • Hämostatische Wirkstoffe (Off-Label-Anwendung):

      • Prothrombinkomplex-Konzentrate (PCCs): Obwohl es keine spezifischen Daten für this compound gibt, wurden PCCs zur Aufhebung der Wirkung anderer Antikoagulanzien in Tiermodellen eingesetzt. PCCs enthalten die Gerinnungsfaktoren II, VII, IX und X und können die Thrombinbildung fördern.

      • Rekombinanter aktivierter Faktor VII (rFVIIa): rFVIIa kann die Thrombinbildung an der Verletzungsstelle verstärken. Seine Wirksamkeit bei der Aufhebung von Thrombozytenaggregationshemmern ist in Tiermodellen unterschiedlich und sollte mit Vorsicht angewendet werden.

    • Antifibrinolytika: Tranexamsäure kann helfen, den gebildeten Pfropfen zu stabilisieren, indem sie die Fibrinolyse hemmt.

Problem 2: Schwierigkeiten bei der Quantifizierung des Blutverlusts.

Mögliche Ursachen:

  • Unzureichende Sammelmethoden.

  • Verdunstung von Blut.

  • Kontamination mit anderen Flüssigkeiten.

Lösungsschritte:

  • Standardisierte Methoden:

    • Gravimetrische Methode: Wiegen Sie die Gaze oder das absorbierende Material vor und nach der Blutaufnahme.

    • Spektrophotometrische Methode: Lysieren Sie die gesammelten roten Blutkörperchen und messen Sie die Hämoglobinkonzentration.

    • Volumetrische Methode: Sammeln Sie das Blut in einem graduierten Behälter.

  • Verwendung eines standardisierten Blutungsmodells:

    • Schwanzblutungsmodell bei Mäusen: Tauchen Sie den amputierten Schwanz in vorgewärmte Kochsalzlösung und sammeln Sie das Blut über einen definierten Zeitraum.

    • Bukkale Blutungszeit: Verwenden Sie eine standardisierte Lanzette, um eine Inzision in der Mundschleimhaut zu erzeugen, und messen Sie die Zeit bis zum Stillstand der Blutung.

Quantitative Daten

Hinweis: Die folgenden Tabellen fassen quantitative Daten aus Studien mit this compound zusammen. Spezifische, umfassende quantitative Daten aus verschiedenen Tiermodellen sind in der veröffentlichten Literatur begrenzt. Die Daten zur Blutungszeit stammen aus einer Studie an gesunden menschlichen Probanden und dienen der Veranschaulichung.

Tabelle 1: Einfluss von this compound auf die Blutungszeit (menschliche Probanden)

BehandlungMittlere Blutungszeit (Minuten) [LS Mean]Geometrisches Mittelverhältnis (90 % KI) vs. Baseline
Baseline5.09-
This compound allein5.121.01 (0.88–1.15)
Aspirin allein6.711.32 (1.15–1.51)
This compound + Aspirin7.521.12 (0.96–1.30) vs. Aspirin allein

Daten aus einer Studie an gesunden menschlichen Probanden. LS Mean = Least Squares Mean; KI = Konfidenzintervall.

Tabelle 2: Qualitative Auswirkungen von this compound auf die Blutungszeit bei Cynomolgus-Affen

BehandlungBeobachtete Zunahme der Blutungszeit
This compound (1 mg/kg, p.o.) alleinKein signifikanter Effekt
Aspirin (5 mg/kg, i.v.) alleinKein signifikanter Effekt
This compound + AspirinGeringfügige (<2-fache) Zunahme
This compound + Aspirin + Clopidogrel (1 mg/kg, p.o.)Deutliche Zunahme

Daten aus einer Studie an anästhesierten Cynomolgus-Affen.

Versuchsprotokolle

Protokoll 1: Schwanzblutungs-Assay bei Mäusen

Materialien:

  • Maus in einem Halter

  • Skalpell oder scharfe Schere

  • Becherglas mit 37 °C warmer Kochsalzlösung

  • Filterpapier

  • Stoppuhr

  • Analysenwaage (für die gravimetrische Methode)

Verfahren:

  • Die Maus sicher in einem Halter fixieren.

  • Den Schwanz der Maus in 37 °C warmes Wasser tauchen, um die Blutgefäße zu erweitern.

  • Den Schwanz vorsichtig trocknen.

  • Mit einem Skalpell einen präzisen Schnitt 3 mm von der Schwanzspitze entfernt machen.

  • Sofort die Stoppuhr starten und den Schwanz in das Becherglas mit der 37 °C warmen Kochsalzlösung tauchen.

  • Die Zeit bis zum Stillstand der Blutung messen (definiert als keine Blutung für mindestens 30 Sekunden). Die maximale Beobachtungszeit beträgt in der Regel 10-20 Minuten.

  • Zur Messung des Blutverlusts kann das Blut auf ein vorgewogenes Filterpapier getupft oder das Becherglas vor und nach der Blutung gewogen werden.

Protokoll 2: Bukkale Blutungszeit bei nicht-menschlichen Primaten

Materialien:

  • Anästhesierter nicht-menschlicher Primat

  • Mullbinde

  • Standardisiertes Lanzettengerät (z. B. Simplate®)

  • Filterpapier

  • Stoppuhr

Verfahren:

  • Das Tier in Seitenlage positionieren.

  • Die Oberlippe vorsichtig nach oben klappen und mit einer Mullbinde fixieren, um eine venöse Stauung zu erzeugen.

  • Eine geeignete Stelle auf der bukkalen Mukosa ohne sichtbare große Blutgefäße auswählen.

  • Das Lanzettengerät fest auf die Schleimhaut aufsetzen und auslösen, um eine standardisierte Inzision zu erzeugen. Gleichzeitig die Stoppuhr starten.

  • Das aus der Wunde austretende Blut alle 5-10 Sekunden vorsichtig mit Filterpapier abtupfen, ohne die Wunde selbst zu berühren.

  • Die Zeit bis zum vollständigen Stillstand der Blutung aufzeichnen.

Visualisierungen

PAR-1-Signalweg

PAR1_Signaling_Pathway cluster_extracellular Extrazellulärer Raum cluster_membrane Zellmembran cluster_intracellular Intrazellulärer Raum Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 aktiviert durch Spaltung G_Protein Gq/G12/13 PAR1->G_Protein aktiviert This compound This compound This compound->PAR1 blockiert PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolysiert IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_Release Ca2+ Freisetzung IP3_DAG->Ca_Release Platelet_Activation Thrombozyten- aktivierung & Aggregation Ca_Release->Platelet_Activation

Abbildung 1: Vereinfachter PAR-1-Signalweg und die hemmende Wirkung von this compound.

Experimenteller Arbeitsablauf: Management einer Blutungskomplikation

Bleeding_Management_Workflow Start Blutungsereignis beobachtet Assess_Severity Schweregrad der Blutung bewerten Start->Assess_Severity Minor_Bleeding Geringfügige Blutung Assess_Severity->Minor_Bleeding Gering Major_Bleeding Starke Blutung Assess_Severity->Major_Bleeding Schwer Local_Hemostasis Lokale Hämostase (Druck, topische Mittel) Minor_Bleeding->Local_Hemostasis Major_Bleeding->Local_Hemostasis Supportive_Care Unterstützende Pflege (IV-Zugang, Flüssigkeiten, Wärme) Major_Bleeding->Supportive_Care Monitor_Vitals Vitalparameter überwachen Local_Hemostasis->Monitor_Vitals Reversal_Agents Reversibilisierende Wirkstoffe erwägen Supportive_Care->Reversal_Agents Resolution Blutung gestillt Monitor_Vitals->Resolution Platelet_Transfusion Thrombozyten- transfusion Reversal_Agents->Platelet_Transfusion Primäre Option Other_Agents Andere Wirkstoffe (PCC, rFVIIa) Reversal_Agents->Other_Agents Sekundäre Option Platelet_Transfusion->Monitor_Vitals Other_Agents->Monitor_Vitals

Abbildung 2: Allgemeiner Arbeitsablauf für das Management einer Blutungskomplikation.

Logisches Diagramm: Fehlerbehebung bei verlängerter Blutungszeit

Troubleshooting_Bleeding_Time Start Verlängerte Blutungszeit Check_Dose Problem Dosierung von this compound überprüfen Lösung Sicherstellen, dass die korrekte Dosis verabreicht wurde Start->Check_Dose Check_Concomitant_Meds Problem Begleitmedikation überprüfen Lösung Überprüfen, ob andere Thrombozytenaggregationshemmer/Antikoagulanzien verabreicht werden Start->Check_Concomitant_Meds Check_Technique Problem Blutungs-Assay-Technik überprüfen Lösung Sicherstellen, dass das Protokoll standardisiert und korrekt ausgeführt wird Start->Check_Technique Consider_Species Problem Spezies-spezifische Unterschiede berücksichtigen Lösung Literatur auf bekannte Empfindlichkeiten der Spezies prüfen Start->Consider_Species Implement_Management Management-Strategien implementieren (siehe Arbeitsablauf) Check_Dose->Implement_Management Check_Concomitant_Meds->Implement_Management Check_Technique->Implement_Management Consider_Species->Implement_Management

Abbildung 3: Logisches Diagramm zur Fehlerbehebung bei verlängerter Blutungszeit.

References

Technisches Support-Zentrum: Verbesserung der Bioverfügbarkeit von Vorapaxar in Tiermodellen

Author: BenchChem Technical Support Team. Date: November 2025

Dieses Handbuch bietet Forschern, Wissenschaftlern und Fachleuten aus der Arzneimittelentwicklung technische Unterstützung und Anleitungen zur Fehlerbehebung bei Experimenten zur Verbesserung der oralen Bioverfügbarkeit von Vorapaxar in Tiermodellen.

Leitfaden zur Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während Ihrer Experimente auftreten können, und bietet systematische Lösungsansätze.

F1: Warum beobachte ich eine sehr niedrige und stark schwankende orale Bioverfügbarkeit von this compound in meinen Rattenstudien?

A1: Eine niedrige und variable Bioverfügbarkeit von this compound ist häufig auf eine Kombination von Faktoren zurückzuführen, die für lipophile Verbindungen typisch sind. Die Hauptursachen sind:

  • Geringe wässrige Löslichkeit: this compound ist eine lipophile Substanz mit geringer Wasserlöslichkeit. Dies führt zu einer langsamen und unvollständigen Auflösung im Magen-Darm-Trakt, was der primär limitierende Schritt für die Absorption ist.

  • Extensiver First-Pass-Metabolismus: Nach der Absorption wird this compound stark durch das Enzym Cytochrom P450 3A4 (CYP3A4) in der Darmwand und der Leber verstoffwechselt.[1][2] Dieser präsystemische Metabolismus reduziert die Menge des aktiven Wirkstoffs, die den systemischen Kreislauf erreicht, erheblich.

  • Efflux durch P-Glykoprotein (P-gp): Obwohl nicht endgültig als Substrat bestätigt, deuten Studien darauf hin, dass this compound ein schwacher Inhibitor von P-gp ist. Es ist plausibel, dass es auch ein Substrat sein könnte, was bedeutet, dass es nach der Absorption aktiv aus den Darmzellen zurück in das Darmlumen gepumpt wird.[2]

Die hohe Variabilität kann durch Unterschiede in der Magen-Darm-Physiologie der einzelnen Tiere (z. B. Magenentleerungsrate, pH-Wert) und die Instabilität der Formulierung (z. B. Ausfällung des Wirkstoffs) verursacht werden.

`dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1, bgcolor="#FFFFFF", label="Fehlerbehebungs-Workflow bei geringer Bioverfügbarkeit", fontcolor="#202124", fontsize=14, labelloc=t]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368", penwidth=1.5, fontsize=11]; edge [color="#4285F4", penwidth=1.5];

} ` Abbildung 1: Fehlerbehebungs-Workflow bei geringer Bioverfügbarkeit von this compound.

Häufig gestellte Fragen (FAQs)

F2: Was sind die primären Mechanismen, die die orale Bioverfügbarkeit von this compound einschränken?

A2: Die orale Bioverfügbarkeit von this compound wird hauptsächlich durch zwei physiologische Barrieren eingeschränkt:

  • CYP3A4-Metabolismus: this compound ist ein Substrat für das Enzym CYP3A4, das sowohl in den Enterozyten (Zellen der Darmwand) als auch in der Leber hoch exprimiert wird.[1][2] Dies führt zu einem signifikanten First-Pass-Metabolismus, der die Wirkstoffmenge, die die systemische Zirkulation erreicht, stark reduziert.

  • Geringe wässrige Löslichkeit: Als lipophile Verbindung (hoher LogP-Wert) löst sich this compound schlecht in den wässrigen Flüssigkeiten des Magen-Darm-Trakts. Die Auflösungsgeschwindigkeit ist oft der geschwindigkeitsbestimmende Schritt für die Absorption.

G

F3: Ist this compound ein Substrat des P-Glykoprotein (P-gp)-Effluxtransporters?

A3: Die verfügbare Literatur klassifiziert this compound nicht eindeutig als P-gp-Substrat. Eine Studie zur Arzneimittelwechselwirkung zeigte, dass this compound die maximale Plasmakonzentration (Cmax) von Digoxin (einem bekannten P-gp-Substrat) um 54 % erhöht, was auf eine schwache Inhibition von P-gp durch this compound hindeutet. Ob es selbst aktiv durch P-gp transportiert wird (Substratstatus), ist jedoch unklar. Da viele lipophile, CYP3A4-metabolisierte Medikamente auch P-gp-Substrate sind, ist es eine plausible Hypothese, die experimentell überprüft werden sollte. Sie können dies mit einem In-vitro-Permeabilitätsassay (siehe Protokoll unten) untersuchen.

F4: Welche Formulierungsstrategien sind am vielversprechendsten, um die Bioverfügbarkeit von this compound zu verbessern?

A4: Lipidbasierte Formulierungen sind besonders vielversprechend, da sie die Löslichkeitsprobleme adressieren und potenziell den First-Pass-Metabolismus teilweise umgehen können. Die effektivsten Strategien umfassen:

  • Selbst-emulgierende/mikroemulgierende Drug Delivery Systems (SEDDS/SMEDDS): Dies sind isotrope Mischungen aus Ölen, Tensiden und Co-Tensiden, die bei Kontakt mit Magen-Darm-Flüssigkeiten spontan feine Emulsionen bilden. Dies erhöht die Oberfläche für die Absorption und hält den Wirkstoff in gelöster Form. Eine kürzlich durchgeführte Studie beschreibt die Entwicklung eines festen SMEDDS (S-SMEDDS) für this compound.

  • Feste Lipid-Nanopartikel (SLN): SLNs sind kolloidale Träger aus biokompatiblen Lipiden, die bei Körpertemperatur fest sind. Sie können die orale Bioverfügbarkeit verbessern, indem sie die Löslichkeit erhöhen und die Aufnahme über das lymphatische System fördern, wodurch der hepatische First-Pass-Metabolismus umgangen wird.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die in einer Studie zur Entwicklung eines festen selbst-mikroemulgierenden Systems (S-SMEDDS) für this compound ermittelten Formulierungs- und Charakterisierungsdaten zusammen.

Tabelle 1: Formulierung und Charakterisierung eines optimierten this compound S-SMEDDS

ParameterKomponente / WertBegründung / Ergebnis
Ölphase Capryol 90Zeigte die höchste Löslichkeit für this compound (225 ± 1.32 mg/mL).
Tensid Tween 80Hohe Löslichkeit (140 ± 1.68 mg/mL) und gute Emulgierfähigkeit.
Co-Tensid PEG 400Höchste Löslichkeit unter den Co-Tensiden (170 ± 0.17 mg/mL).
Partikelgröße 90.5 nmNanometerbereich, der eine große Oberfläche für die Absorption bietet.
Polydispersitätsindex (PDI) 0.24Zeigt eine relativ enge und homogene Größenverteilung der Tröpfchen an.
Zeta-Potenzial -4.1 mVGibt die Oberflächenladung an; der Wert deutet auf eine moderate Stabilität hin.
In-vitro-Wirkstofffreisetzung 99.55% in 50 MinutenDeutlich schnellere und vollständigere Freisetzung im Vergleich zur reinen Substanz.

Die folgende Tabelle zeigt repräsentative, erwartete pharmakokinetische Ergebnisse aus einer Rattenstudie, die eine Standard-Suspension mit einer verbesserten Formulierung wie festen Lipid-Nanopartikeln (SLN) vergleicht. Die prozentualen Verbesserungen basieren auf Ergebnissen, die für andere schwerlösliche Medikamente in ähnlichen Formulierungen erzielt wurden.

Tabelle 2: Erwartete pharmakokinetische Parameter von this compound nach oraler Gabe (10 mg/kg) in Ratten (Beispieldaten)

FormulierungCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioverfügbarkeit (%)
Wässrige Suspension 150 ± 454.0 ± 1.5950 ± 280100% (Referenz)
Feste Lipid-Nanopartikel (SLN) 480 ± 1102.5 ± 1.03100 ± 650~326%

Experimentelle Protokolle

Protokoll 1: Allgemeine pharmakokinetische Studie zur oralen Bioverfügbarkeit bei Ratten

  • Tierhaltung: Männliche Sprague-Dawley-Ratten (250-300 g) werden in einer kontrollierten Umgebung (12-h-Licht/Dunkel-Zyklus, 22±2°C) mit freiem Zugang zu Wasser und Standardfutter gehalten.

  • Fasten: Die Tiere werden über Nacht (12-18 Stunden) vor der Verabreichung gefastet, um die Variabilität der Magen-Darm-Absorption zu minimieren; Wasser bleibt verfügbar.

  • Formulierungsvorbereitung:

    • Suspension (Kontrolle): this compound wird in einem geeigneten Vehikel (z. B. 0,5% Carboxymethylcellulose in Wasser) auf eine Endkonzentration von 2 mg/mL suspendiert.

    • Testformulierung (z. B. SEDDS/SLN): Die Formulierung wird gemäß einem spezifischen Protokoll vorbereitet und auf die gleiche Endkonzentration verdünnt.

  • Verabreichung:

    • Die Ratten werden gewogen und die Dosis wird berechnet (z. B. 10 mg/kg). Das Verabreichungsvolumen beträgt typischerweise 5 mL/kg.

    • Die Formulierung wird mittels einer geeigneten Magensonde (16-18 Gauge, mit flexibler Spitze) per oraler Gabe verabreicht.

  • Blutentnahme:

    • Blutproben (ca. 200 µL) werden zu vordefinierten Zeitpunkten (z. B. 0, 0.5, 1, 2, 4, 6, 8, 12 und 24 Stunden nach der Verabreichung) aus der Schwanzvene oder der Vena saphena in heparinisierte Röhrchen entnommen.

    • Das entnommene Blutvolumen sollte 10 % des gesamten Blutvolumens des Tieres nicht überschreiten.

  • Probenverarbeitung:

    • Die Blutproben werden sofort bei 4000 x g für 10 Minuten bei 4°C zentrifugiert, um Plasma zu gewinnen.

    • Das Plasma wird in beschriftete Röhrchen überführt und bei -80°C bis zur Analyse gelagert.

  • Bioanalyse: Die Konzentration von this compound im Plasma wird mit einer validierten LC-MS/MS-Methode quantifiziert.

  • Datenanalyse: Pharmakokinetische Parameter (Cmax, Tmax, AUC) werden mit einer nicht-kompartimentellen Analyse berechnet.

G

Protokoll 2: In-vitro-Assay zur Bestimmung des P-gp-Substratstatus (Caco-2-Permeabilität)

  • Zellkultur: Caco-2-Zellen werden auf semipermeablen Transwell®-Einsätzen für 21 Tage kultiviert, um eine konfluente, differenzierte Monolage zu bilden, die die Darmepithelbarriere nachahmt.

  • Integrität des Monolayers: Die Integrität der Zellschicht wird vor dem Experiment durch Messung des transepithelialen elektrischen Widerstands (TEER) überprüft.

  • Transportstudie (Bidirektional):

    • A nach B (Apikal nach Basolateral): Die Testlösung von this compound (z. B. 10 µM in Transportpuffer) wird auf die apikale (obere) Seite des Transwells gegeben. Proben werden zu definierten Zeitpunkten aus dem basolateralen (unteren) Kompartiment entnommen.

    • B nach A (Basolateral nach Apikal): Die Testlösung wird auf die basolaterale Seite gegeben, und Proben werden aus dem apikalen Kompartiment entnommen.

  • Inhibitor-Kontrolle: Um den P-gp-spezifischen Transport zu bestätigen, wird der Assay in Anwesenheit eines bekannten P-gp-Inhibitors (z. B. Verapamil) wiederholt.

  • Analyse: Die Konzentration von this compound in den Proben wird mittels LC-MS/MS bestimmt.

  • Berechnung:

    • Der scheinbare Permeabilitätskoeffizient (Papp) wird für beide Richtungen berechnet.

    • Das Efflux-Ratio (ER) wird berechnet als: ER = Papp (B→A) / Papp (A→B) .

  • Interpretation: Ein Efflux-Ratio > 2 deutet darauf hin, dass this compound ein Substrat für einen Effluxtransporter wie P-gp ist. Wenn das ER in Anwesenheit des Inhibitors auf ~1 reduziert wird, wird der P-gp-spezifische Transport bestätigt.

References

Technisches Support-Center: Fehlerbehebung bei Vorapaxar-Bindungsassays

Author: BenchChem Technical Support Team. Date: November 2025

Willkommen im technischen Support-Center für Vorapaxar-Bindungsassays. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Er bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) im Frage-Antwort-Format, um spezifische Probleme zu lösen, die während Ihrer Experimente auftreten können.

Abschnitt 1: Häufig gestellte Fragen (FAQs)

F1: Was ist this compound und wie ist sein Wirkmechanismus? A1: this compound ist ein Thrombozytenaggregationshemmer, der als reversibler, kompetitiver Antagonist am Protease-aktivierten Rezeptor 1 (PAR-1) wirkt.[1][2] PAR-1 ist ein G-Protein-gekoppelter Rezeptor (GPCR), der stark auf menschlichen Thrombozyten exprimiert wird.[1][2] Normalerweise aktiviert das Enzym Thrombin den PAR-1-Rezeptor, was eine Signalkaskade auslöst, die zur Thrombozytenaggregation und Blutgerinnselbildung führt.[3] this compound blockiert die Bindungsstelle von Thrombin am PAR-1 und verhindert so die rezeptorvermittelte Thrombozytenaggregation. Es hemmt jedoch nicht die Spaltung von Fibrinogen zu Fibrin.

F2: Was ist der Zweck eines this compound-Bindungsassays? A2: Ein this compound-Bindungsassay ist ein In-vitro-Experiment, das entwickelt wurde, um die Interaktion zwischen this compound und seinem Ziel, dem PAR-1-Rezeptor, zu quantifizieren und zu charakterisieren. Solche Assays sind entscheidend für die Bestimmung wichtiger pharmakologischer Parameter wie der Bindungsaffinität (Ki, Kd), der Rezeptordichte (Bmax) und der Kinetik der Assoziation (kon) und Dissoziation (koff). Diese Daten sind für das Verständnis der Wirkungsweise des Medikaments und für die Arzneimittelentwicklung von grundlegender Bedeutung.

F3: Welche Hauptkomponenten werden für einen this compound-Radioliganden-Bindungsassay benötigt? A3: Ein typischer kompetitiver Radioliganden-Bindungsassay für this compound umfasst die folgenden Schlüsselkomponenten:

  • Rezeptorquelle: Membranpräparationen von Zellen oder Geweben, die den PAR-1-Rezeptor exprimieren (z. B. menschliche Thrombozytenmembranen).

  • Radioligand: Ein radioaktiv markierter Ligand (z. B. [³H]-haTRAP), der mit hoher Affinität an den PAR-1-Rezeptor bindet.

  • Nicht markierter Ligand (Kompetitor): this compound oder andere nicht markierte Verbindungen, deren Bindungseigenschaften untersucht werden sollen.

  • Assay-Puffer: Eine Pufferlösung mit optimiertem pH-Wert und Ionenstärke, um stabile Bindungsbedingungen zu gewährleisten.

  • System zur Trennung von gebundenem und freiem Radioliganden: Typischerweise eine schnelle Filtration über Glasfaserfilter, die die an die Membran gebundenen Radioliganden zurückhalten, während ungebundene Radioliganden durchgewaschen werden.

  • Detektionssystem: Ein Szintillationszähler zur Quantifizierung der Radioaktivität auf den Filtern.

Abschnitt 2: Diagramme: Signalwege und Arbeitsabläufe

PAR1_Signaling_Pathway cluster_extracellular Extrazellulärer Raum cluster_membrane Zellmembran cluster_intracellular Intrazellulärer Raum Thrombin Thrombin PAR1 PAR-1 Rezeptor Thrombin->PAR1 aktiviert This compound This compound This compound->PAR1 blockiert Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 PLC PLC Gq->PLC Rho Rho G1213->Rho Aggregation Thrombozyten- aggregation PLC->Aggregation Ca²⁺ Freisetzung Rho->Aggregation Formänderung

Abbildung 1: Vereinfachter PAR-1-Signalweg und die hemmende Wirkung von this compound.

Assay_Workflow start Start prep 1. Reagenzien vorbereiten (Membranen, Radioligand, Puffer, this compound) start->prep incubate 2. Inkubation (Rezeptor + Radioligand ± Kompetitor) prep->incubate separate 3. Trennung (Schnelle Filtration über Glasfaserfilter) incubate->separate wash 4. Waschen (Entfernung von ungebundenem Radioliganden) separate->wash detect 5. Detektion (Szintillationszählung) wash->detect analyze 6. Datenanalyse (Bestimmung von Ki / IC₅₀) detect->analyze end Ende analyze->end High_NSB_Troubleshooting start Problem: Hohe unspezifische Bindung (NSB > 20% der Gesamtbindung) check_ligand Radioligand überprüfen start->check_ligand Haftet Ligand an leeren Wells/Filtern? check_wash Wasch-/Blockier- bedingungen optimieren start->check_wash Nein solution1 Neue Ligandencharge verwenden Ligandenkonzentration reduzieren check_ligand->solution1 Ja check_protein Membranprotein- konzentration anpassen check_wash->check_protein Problem besteht weiterhin solution2 Waschzyklen erhöhen Blocker-Konzentration erhöhen Filter vorinkubieren check_wash->solution2 solution3 Proteinkonzentration titrieren check_protein->solution3

References

Technisches Support-Center: Minimierung der Variabilität in Vorapaxar-Experimenten

Author: BenchChem Technical Support Team. Date: November 2025

Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen und FAQs zur Minimierung der Variabilität bei Experimenten mit Vorapaxar.

Häufig gestellte Fragen (FAQs)

F1: Was ist der primäre Wirkmechanismus von this compound? this compound ist ein potenter, selektiver und kompetitiver Antagonist des Protease-aktivierten Rezeptors 1 (PAR-1), auch bekannt als Thrombinrezeptor.[1][2] Er hemmt die durch Thrombin und das Thrombin-Rezeptor-Aktivierungspeptid (TRAP) induzierte Thrombozytenaggregation, indem er die Bindung des aktivierenden "Tethered Ligand" an den Rezeptor blockiert.[1][2][3] this compound beeinflusst nicht die durch andere Agonisten wie ADP oder Kollagen induzierte Aggregation.

F2: Warum ist die Variabilität bei Thrombozytenfunktionstests ein häufiges Problem? Die Variabilität bei Thrombozytenfunktionstests ist ein bekanntes Problem und kann auf eine Vielzahl von präanalytischen, analytischen und patientenspezifischen Faktoren zurückgeführt werden. Zu den präanalytischen Variablen gehören die Blutentnahmetechnik, das verwendete Antikoagulans, die Zentrifugationsgeschwindigkeit zur Gewinnung von plättchenreichem Plasma (PRP), die Lagerungszeit und -temperatur der Proben sowie der Hämatokrit des Patienten. Diese Faktoren können die Thrombozyten bereits vor der eigentlichen Messung aktivieren und so zu inkonsistenten Ergebnissen führen.

F3: Welche spezifischen Eigenschaften von this compound müssen bei der Versuchsplanung berücksichtigt werden? this compound zeichnet sich durch eine hohe Affinität zum PAR-1-Rezeptor und eine langsame Reversibilität der Bindung aus. Diese "langsam-reversible" Kinetik bedeutet, dass this compound auch nach dem Auswaschen für eine gewisse Zeit am Rezeptor gebunden bleiben kann, was bei der Planung von Washout-Experimenten berücksichtigt werden muss. Seine lange Halbwertszeit macht es in vivo praktisch irreversibel.

F4: Wie sollte ich this compound-Stammlösungen vorbereiten und lagern? this compound ist in DMSO und Ethanol löslich. Für zelluläre Experimente wird empfohlen, eine konzentrierte Stammlösung in DMSO herzustellen. Diese Stammlösung sollte aliquotiert und bei -20°C (für bis zu 1 Jahr) oder -80°C (für bis zu 2 Jahre) gelagert werden, um wiederholte Einfrier-Auftau-Zyklen zu vermeiden. Für den kurzfristigen Gebrauch können Aliquots bei 4°C gelagert werden.

F5: Welcher Agonist wird typischerweise verwendet, um die Wirkung von this compound in vitro zu untersuchen? Da this compound spezifisch den PAR-1-Rezeptor blockiert, ist das Thrombin-Rezeptor-Aktivierungspeptid 6 (TRAP-6) der Agonist der Wahl. TRAP-6 ist ein synthetisches Peptid, das den "Tethered Ligand" von PAR-1 nachahmt und den Rezeptor unabhängig von der Thrombin-Spaltung aktiviert. Dies ermöglicht eine spezifische Untersuchung der PAR-1-vermittelten Signalwege.

Quantitative Datenzusammenfassung

Die folgenden Tabellen fassen wichtige quantitative Daten zur Charakterisierung von this compound zusammen.

Tabelle 1: In-vitro-Aktivität von this compound

ParameterWertBedingungenReferenz
Ki (PAR-1) 8.1 nMMenschliche Thrombozytenmembranen
IC₅₀ (Thrombin-induzierte Aggregation) 47 nMMenschliches PRP
IC₅₀ (TRAP-induzierte Aggregation) 25 nMMenschliches PRP
Kd (PAR-1) 1.8 nMIntakte menschliche Thrombozyten

Tabelle 2: Pharmakokinetische Eigenschaften von this compound

ParameterWertAnmerkungenReferenz
Apparente terminale Halbwertszeit ~8 TageMacht die Wirkung in vivo praktisch irreversibel
Metabolismus Hauptsächlich über CYP3A4 und CYP2J2Potenzial für Arzneimittelwechselwirkungen
Ausscheidung Überwiegend fäkalWeniger als 10% renal

Fehlerbehebungshandbücher

Handbuch 1: Thrombozytenaggregationsstudien (Lichttransmission-Aggregometrie)
Problem/SymptomMögliche Ursache(n)Empfohlene Lösung(en)
Hohe Variabilität zwischen Replikaten 1. Pipettierfehler: Ungenaue Zugabe von this compound oder Agonist. 2. Unzureichende Durchmischung: Rührstäbchen funktioniert nicht oder hat ungleichmäßige Geschwindigkeit. 3. Temperaturschwankungen: Küvetten nicht ausreichend auf 37°C vorinkubiert.1. Kalibrierte Pipetten verwenden; Spitze unter die Oberfläche des PRP tauchen. 2. Funktion des Rührstäbchens vor jeder Messung prüfen; konstante Rührgeschwindigkeit sicherstellen (z.B. 1000-1200 U/min). 3. PRP-Proben für mindestens 5 Minuten im Aggregometer auf 37°C äquilibrieren.
Geringere als erwartete Hemmung durch this compound 1. Abbau von this compound: Stammlösung wurde unsachgemäß gelagert oder wiederholt eingefroren/aufgetaut. 2. Zu hohe Agonisten-Konzentration (TRAP-6): Sättigung des Systems, die die hemmende Wirkung von this compound maskiert. 3. Kurze Inkubationszeit: Aufgrund der langsamen Kinetik war die Inkubationszeit mit this compound nicht ausreichend, um ein Gleichgewicht zu erreichen.1. Frische Aliquots der this compound-Stammlösung verwenden. 2. Eine TRAP-6-Konzentrations-Wirkungs-Kurve erstellen und eine submaximale Konzentration (z.B. EC₈₀) für die Hemmstudien verwenden. 3. Die Inkubationszeit von PRP mit this compound vor der Agonistenzugabe verlängern (z.B. 15-30 Minuten).
Keine Aggregationsantwort (auch in der Kontrolle) 1. Prä-aktivierte Thrombozyten: Fehlerhafte Blutentnahme oder Probenhandhabung. 2. Niedrige Thrombozytenzahl im PRP. 3. Inaktiver Agonist (TRAP-6). 1. Blutentnahme mit einer 19- oder 21-G-Nadel durchführen, die ersten 2-3 ml Blut verwerfen. Probe bei Raumtemperatur verarbeiten und nicht kühlen. 2. Thrombozytenzahl im PRP prüfen und ggf. auf einen Standardwert (z.B. 250 x 10⁹/L) mit plättchenarmem Plasma (PPP) einstellen. 3. Frische TRAP-6-Lösung ansetzen und die Aktivität mit einem positiven Kontroll-PRP validieren.
Spontane Aggregation 1. Thrombozytenaktivierung während der PRP-Herstellung: Zu hohe Zentrifugationsgeschwindigkeit oder mechanischer Stress. 2. Pathologischer Spender: Spender mit einer Grunderkrankung, die zu hyperreaktiven Thrombozyten führt.1. Zentrifugationsgeschwindigkeit zur PRP-Herstellung optimieren (typischerweise 150-200 x g für 10-15 Minuten). 2. Eine Kontrollmessung ohne Agonist durchführen, um spontane Aggregation zu überprüfen. Wenn vorhanden, Probe ausschließen.
Handbuch 2: Durchflusszytometrie-basierte Assays (z.B. PAR-1-Belegung)
Problem/SymptomMögliche Ursache(n)Empfohlene Lösung(en)
Schwaches oder kein Fluoreszenzsignal 1. Niedrige Expression des Zielproteins (PAR-1): Nicht alle Thrombozytenpopulationen exprimieren PAR-1 in gleichem Maße. 2. Antikörperkonzentration zu niedrig. 3. Unzureichende Fixierung/Permeabilisierung (für intrazelluläre Ziele). 4. Laser nicht korrekt ausgerichtet. 1. Positivkontrollen (Zellen mit bekannter hoher PAR-1-Expression) verwenden. 2. Antikörperkonzentration titrieren, um die optimale Konzentration zu finden. 3. Fixierungs- und Permeabilisierungsprotokoll optimieren. 4. Gerät mit Kalibrierungs-Beads überprüfen und Laser neu ausrichten.
Hoher Hintergrund 1. Antikörperkonzentration zu hoch. 2. Unspezifische Bindung: Antikörper bindet an Fc-Rezeptoren auf den Thrombozyten. 3. Unzureichende Waschschritte. 1. Antikörperkonzentration reduzieren. 2. Einen Fc-Rezeptor-Blocker vor der Antikörper-Inkubation hinzufügen. 3. Anzahl der Waschschritte erhöhen und/oder ein mildes Detergens (z.B. Tween-20) zum Waschpuffer hinzufügen.
Hohe Variabilität der PAR-1-Belegungswerte 1. Inkonsistente this compound-Inkubationszeit: Führt zu unterschiedlichen Graden der Rezeptorbindung. 2. Dissoziation von this compound während der Färbung: Waschschritte können zur teilweisen Dissoziation des langsam-reversiblen Inhibitors führen. 3. Variabilität von Spender zu Spender: Genetische Unterschiede in der PAR-1-Expression oder Thrombozytenreaktivität.1. Inkubationszeit mit this compound streng standardisieren. 2. Waschschritte auf ein Minimum reduzieren und bei 4°C mit eiskalten Puffern durchführen, um die Dissoziation zu verlangsamen. 3. Ausreichend große Spenderkohorten verwenden, um biologische Variabilität zu berücksichtigen. Ergebnisse nach Spendern stratifizieren.

Detaillierte experimentelle Protokolle

Protokoll 1: Lichttransmission-Aggregometrie (LTA) zur Bestimmung der IC₅₀ von this compound

Prinzip: Diese Methode misst die Zunahme der Lichttransmission durch eine Suspension von plättchenreichem Plasma (PRP), während die Thrombozyten nach Zugabe eines Agonisten aggregieren. This compound hemmt die durch den PAR-1-Agonisten TRAP-6 induzierte Aggregation konzentrationsabhängig.

Reagenzien und Materialien:

  • Frisch entnommenes menschliches Vollblut in 3.2% Natriumcitrat (Verhältnis 9:1)

  • This compound-Stammlösung (z.B. 10 mM in DMSO)

  • TRAP-6-Stammlösung (z.B. 1 mM in Wasser)

  • Plättchenarmes Plasma (PPP)

  • Lichttransmissions-Aggregometer mit Küvetten und Rührstäbchen

  • Kalibrierte Pipetten

  • Zentrifuge

Verfahren:

  • PRP- und PPP-Herstellung:

    • Das Citratblut bei 150-200 x g für 15 Minuten bei Raumtemperatur zentrifugieren, um PRP zu gewinnen.

    • Die verbleibende Blutprobe bei >2000 x g für 20 Minuten zentrifugieren, um PPP zu gewinnen.

    • Die Proben bei Raumtemperatur lagern und innerhalb von 3-4 Stunden verwenden.

  • Einstellung der Thrombozytenzahl:

    • Die Thrombozytenzahl im PRP bestimmen. Falls erforderlich, die Konzentration mit autologem PPP auf einen Standardwert (z.B. 250 x 10⁹/L) einstellen.

    • Das PRP mindestens 30 Minuten bei Raumtemperatur ruhen lassen.

  • Aggregometer-Kalibrierung:

    • Das Aggregometer auf 37°C vorheizen.

    • Den 100%-Transmissionswert mit PPP und den 0%-Wert mit dem eingestellten PRP kalibrieren.

  • Inkubation und Messung:

    • Eine serielle Verdünnungsreihe von this compound in einem geeigneten Vehikel (z.B. Puffer oder verdünntes DMSO) herstellen.

    • PRP (z.B. 450 µL) in eine Aggregometer-Küvette mit Rührstäbchen geben.

    • Eine kleine Menge (z.B. 5 µL) der this compound-Verdünnung oder des Vehikels (Kontrolle) hinzufügen.

    • Die Probe für 15 Minuten bei 37°C im Aggregometer inkubieren.

    • Die Aggregation durch Zugabe einer submaximalen Konzentration von TRAP-6 (z.B. 5-10 µM) initiieren.

    • Die prozentuale maximale Aggregation für 5-10 Minuten aufzeichnen.

  • Datenanalyse:

    • Die prozentuale Hemmung für jede this compound-Konzentration im Vergleich zur Vehikel-Kontrolle berechnen.

    • Die Daten in einer geeigneten Software (z.B. GraphPad Prism) darstellen und eine nichtlineare Regression (log(Inhibitor) vs. response) durchführen, um den IC₅₀-Wert zu bestimmen.

Protokoll 2: Durchflusszytometrie zur Bestimmung der PAR-1-Belegung

Prinzip: Dieser Assay misst die Menge an freien (unbesetzten) PAR-1-Rezeptoren auf der Thrombozytenoberfläche nach Inkubation mit this compound. Ein fluoreszenzmarkierter Anti-PAR-1-Antikörper, der an eine andere Stelle als this compound bindet, oder ein fluoreszenzmarkierter Agonist wird verwendet, um die verbleibenden freien Rezeptoren zu detektieren.

Reagenzien und Materialien:

  • Aufbereitete gewaschene Thrombozyten oder PRP

  • This compound-Verdünnungsreihe

  • Fluoreszenz-konjugierter Anti-PAR-1-Antikörper (z.B. PE-konjugiert)

  • Isotyp-Kontroll-Antikörper (z.B. PE-konjugiertes Maus-IgG1)

  • Fixierlösung (z.B. 1% Paraformaldehyd)

  • Waschpuffer (z.B. PBS mit 1% BSA)

  • Durchflusszytometer

Verfahren:

  • Probenvorbereitung:

    • Gewaschene Thrombozyten oder PRP auf eine Konzentration von ca. 1-5 x 10⁷ Zellen/mL einstellen.

  • Inkubation mit this compound:

    • Aliquots der Thrombozytensuspension mit verschiedenen Konzentrationen von this compound oder Vehikel für 20 Minuten bei Raumtemperatur inkubieren.

  • Antikörper-Färbung:

    • Den PE-konjugierten Anti-PAR-1-Antikörper (oder die Isotyp-Kontrolle) in einer vorab titrierten, sättigenden Konzentration zu den Proben geben.

    • Für 20 Minuten bei Raumtemperatur im Dunkeln inkubieren.

  • Waschen und Fixieren:

    • Die Zellen mit 1 mL eiskaltem Waschpuffer waschen und bei 500 x g für 5 Minuten zentrifugieren.

    • Den Überstand verwerfen und das Zellpellet vorsichtig resuspendieren.

    • Die Zellen in 200 µL Fixierlösung resuspendieren und für mindestens 20 Minuten bei 4°C im Dunkeln inkubieren.

  • Akquisition am Durchflusszytometer:

    • Die Proben mit Waschpuffer auf ein geeignetes Volumen für die Akquisition verdünnen.

    • Die Thrombozytenpopulation basierend auf ihren Streueigenschaften (FSC/SSC) gaten.

    • Die mittlere Fluoreszenzintensität (MFI) des PE-Signals für mindestens 10.000 Thrombozyten-Ereignisse pro Probe aufzeichnen.

  • Datenanalyse:

    • Die MFI der Isotyp-Kontrolle von der MFI der Anti-PAR-1-gefärbten Proben subtrahieren.

    • Die prozentuale PAR-1-Belegung für jede this compound-Konzentration berechnen mit der Formel: % Belegung = (1 - (MFI_this compound / MFI_Vehikel)) * 100

    • Die Daten zur Bestimmung der EC₅₀ für die Rezeptorbelegung grafisch darstellen.

Visualisierungen

PAR1_Signaling_Pathway Thrombin Thrombin PAR1 PAR-1 Rezeptor Thrombin->PAR1 spaltet & aktiviert Gq Gαq PAR1->Gq aktiviert G1213 Gα12/13 PAR1->G1213 aktiviert This compound This compound This compound->PAR1 blockiert PLC PLCβ Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG RhoA ↑ RhoA-GTP RhoGEF->RhoA Ca ↑ Ca²⁺ Mobilisierung IP3_DAG->Ca PKC PKC Aktivierung IP3_DAG->PKC ShapeChange Formänderung RhoA->ShapeChange Aggregation Aggregation & Granulasekretion Ca->Aggregation PKC->Aggregation

Abbildung 1: Vereinfachter PAR-1-Signalweg in Thrombozyten und der Angriffspunkt von this compound.

LTA_Workflow start_end start_end process process incubation incubation measurement measurement analysis analysis A Blutentnahme (3.2% Citrat) B PRP-Herstellung (150-200g, 15 min) A->B C Thrombozytenzahl anpassen & ruhen lassen B->C D Aggregometer kalibrieren (PRP/PPP) C->D E PRP + this compound/Vehikel in Küvette geben D->E F Inkubation bei 37°C (15 min) E->F G Agonist (TRAP-6) hinzufügen & Messung starten F->G H Maximale Aggregation aufzeichnen (5-10 min) G->H I IC₅₀-Wert berechnen H->I Troubleshooting_Tree problem problem check check cause cause solution solution p1 Inkonsistente Hemmung durch this compound c1 Präanalytische Variablen? p1->c1 c2 Assay- Parameter? p1->c2 c3 Reagenzien- Qualität? p1->c3 c1->c2 Nein ca1 Probenalter / Temperatur c1->ca1 Ja c2->c3 Nein ca2 Variable Thrombozytenzahl c2->ca2 Ja ca3 Inkubationszeit zu kurz c3->ca3 Ja c4 c4 c3->c4 Nein s1 Proben frisch verarbeiten (RT) ca1->s1 s2 Thrombozytenzahl standardisieren ca2->s2 s3 Inkubationszeit verlängern (≥15 min) ca3->s3 ca4 Agonisten-Konz. zu hoch s4 Agonisten-Konz. titrieren (EC₈₀) ca4->s4 ca5 This compound abgebaut s5 Frische Aliquots verwenden ca5->s5 c4->ca4 Ja c4->ca5 Nein

References

Technisches Support-Zentrum: Interpretation unerwarteter Ergebnisse mit Vorapaxar

Author: BenchChem Technical Support Team. Date: November 2025

Dieses technische Support-Zentrum richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die Vorapaxar in experimentellen Studien einsetzen. Es bietet Fehlerbehebungshandbücher und häufig gestellte Fragen (FAQs) im Frage-Antwort-Format, um spezifische Probleme bei der Interpretation unerwarteter Ergebnisse zu adressieren.

Häufig gestellte Fragen (FAQs)

F1: Was ist der erwartete primäre Effekt von this compound in In-vitro-Assays?

A1: this compound ist ein selektiver und reversibler Antagonist des Protease-aktivierten Rezeptors 1 (PAR-1).[1][2] Sein erwarteter primärer Effekt ist die Hemmung der durch Thrombin und Thrombinrezeptor-Agonist-Peptid (TRAP) induzierten Thrombozytenaggregation.[1][3][4] Es wird erwartet, dass this compound die durch andere Agonisten wie Adenosindiphosphat (ADP), Kollagen oder Thromboxan-Mimetika induzierte Thrombozytenaggregation nicht hemmt.

F2: Mein Experiment zeigt eine geringere als erwartete Hemmung der TRAP-induzierten Thrombozytenaggregation. Was sind mögliche Ursachen?

A2: Eine geringere als erwartete Wirksamkeit kann auf mehrere Faktoren zurückzuführen sein:

  • This compound-Konzentration: Stellen Sie sicher, dass die verwendete Konzentration von this compound für eine signifikante Hemmung ausreicht. Die IC50-Werte für die Hemmung der Thrombin- und TRAP-induzierten Thrombozytenaggregation liegen im nanomolaren Bereich.

  • Anwesenheit von Plasmaproteinen: Die Bindung von this compound an Plasmaproteine kann dessen freie Konzentration und damit die für die Rezeptorbindung verfügbare Menge verringern. Erwägen Sie die Durchführung von Experimenten in Pufferlösungen im Vergleich zu Plasma, um diesen Effekt zu bewerten.

  • Agonisten-Konzentration: Eine zu hohe Konzentration von TRAP oder Thrombin kann die hemmende Wirkung von this compound überwinden. Führen Sie eine Dosis-Wirkungs-Kurve für Ihren Agonisten durch, um die optimale Konzentration zu bestimmen.

  • Thrombozyten-Variabilität: Die Reaktivität der Thrombozyten kann zwischen den Spendern erheblich variieren. Es ist wichtig, Kontrollen mit unbehandelten Thrombozyten von demselben Spender in jedem Experiment durchzuführen.

F3: Ich beobachte Effekte von this compound auf Zellen, die keine Thrombozyten sind. Ist das zu erwarten?

A3: Ja, das ist möglich. PAR-1-Rezeptoren werden auch auf anderen Zelltypen exprimiert, einschließlich Endothelzellen, glatten Muskelzellen, Neuronen und Immunzellen. This compound kann die PAR-1-Signalgebung in diesen Zellen modulieren, was zu unerwarteten "pleiotropen" Effekten führen kann. Zum Beispiel wurde gezeigt, dass this compound die vaskuläre Inflammation und Atherosklerose in präklinischen Modellen beeinflusst, was auf eine Wirkung auf Endothel- und Immunzellen hindeutet.

F4: Könnte this compound die Ergebnisse von Gerinnungstests beeinflussen?

A4: this compound hemmt selektiv die durch Thrombin vermittelte Thrombozytenaktivierung über PAR-1, beeinflusst aber nicht direkt die Gerinnungskaskade, wie z. B. die Spaltung von Fibrinogen durch Thrombin. Daher sollte es in Standard-Gerinnungstests wie der Prothrombinzeit (PT) oder der aktivierten partiellen Thromboplastinzeit (aPTT) keine signifikanten Effekte zeigen. Studien haben gezeigt, dass this compound keinen Einfluss auf die Gerinnselbildung oder Gerinnungsmarker wie Faktor IXa-Antithrombin- oder Thrombin-Antithrombin-Komplexe hat.

F5: Mein Experiment deutet auf entzündungshemmende Wirkungen von this compound hin. Wie kann ich das weiter untersuchen?

A5: Beobachtete entzündungshemmende Wirkungen sind ein bekanntes pleiotropes Merkmal von this compound. Um dies weiter zu untersuchen, können Sie die Expression von Adhäsionsmolekülen (z. B. VCAM-1, E-Selectin) auf Endothelzellen oder die Freisetzung von pro-inflammatorischen Zytokinen (z. B. TNF-α, IL-6) aus Immunzellen (z. B. Makrophagen) nach einer Stimulation (z. B. mit Lipopolysaccharid, LPS) in Gegenwart und Abwesenheit von this compound messen.

Fehlerbehebungshandbücher

Problem 1: Hohe Variabilität der Ergebnisse bei der Thrombozytenaggregationsmessung
Mögliche UrsacheEmpfohlene Lösung
Präanalytische Variablen Standardisieren Sie die Blutentnahmeverfahren. Verwenden Sie eine 19-21-Gauge-Nadel, verwerfen Sie die ersten Milliliter Blut und verwenden Sie 3,2 %iges Natriumcitrat als Antikoagulans (Verhältnis 9:1).
Verarbeiten Sie die Proben innerhalb eines konsistenten Zeitrahmens (idealerweise innerhalb von 2-4 Stunden) nach der Entnahme.
Halten Sie eine konstante Raumtemperatur für die Lagerung und Verarbeitung der Proben ein.
Qualität der Thrombozyten Überprüfen Sie die Thrombozytenzahl im plättchenreichen Plasma (PRP) und passen Sie sie bei Bedarf auf eine standardisierte Konzentration an (z. B. 2,5 x 10⁸ Thrombozyten/ml).
Minimieren Sie die Aktivierung der Thrombozyten während der PRP-Vorbereitung durch vorsichtiges Pipettieren und Zentrifugieren bei niedriger Geschwindigkeit (z. B. 200 x g für 15 Minuten).
Reagenzien und Instrumente Bereiten Sie für jedes Experiment frische Agonistenlösungen (z. B. TRAP) vor.
Kalibrieren Sie das Aggregometer regelmäßig und stellen Sie sicher, dass die Optik sauber ist.
Problem 2: Unerwartete Ergebnisse bei der Untersuchung der endothelialen Permeabilität
Mögliche UrsacheEmpfohlene Lösung
Unvollständige endotheliale Monolayer Stellen Sie sicher, dass die Endothelzellen eine konfluente Monolayer bilden, bevor Sie das Experiment beginnen. Überprüfen Sie die Integrität der Monolayer mikroskopisch.
Hohes Hintergrundsignal in den Kontrollen Überprüfen Sie die Integrität der Transwell-Einsätze. Verringern Sie die Inkubationszeit mit FITC-Dextran.
Keine Reaktion auf bekannte Stimuli (z. B. Thrombin) Erhöhen Sie die Inkubationszeit mit dem Stimulus. Überprüfen Sie die Konzentration und Aktivität des verwendeten Stimulus.
Paradoxe Erhöhung der Permeabilität mit this compound Obwohl nicht typisch, könnten hohe Konzentrationen von this compound Off-Target-Effekte haben. Führen Sie eine Dosis-Wirkungs-Kurve durch. Untersuchen Sie die Zellviabilität, um zytotoxische Effekte auszuschließen.

Quantitative Datenzusammenfassung

Tabelle 1: In-vitro-Wirksamkeit von this compound

ParameterWertZelltyp/SystemReferenz
IC₅₀ (Thrombin-induzierte Aggregation) 47 nMHumane Thrombozyten
IC₅₀ (TRAP-induzierte Aggregation) 25 nMHumane Thrombozyten
Ki (PAR-1-Rezeptor) 8.1 nMRekombinante Zellen
Ki (Thrombin-induzierter Ca²⁺-Einstrom) 1.1 nMGlatte Muskelzellen der Koronararterie

Tabelle 2: Wirkung von this compound auf die TRAP-induzierte Thrombozytenaggregation in klinischen Studien

This compound-DosierungZeitpunkt% Hemmung der TRAP-induzierten Aggregation (mindestens 80 %)Referenz
10 mg (Ladedosis)Innerhalb von 120 Minuten42.9%
40 mg (Ladedosis)Innerhalb von 120 Minuten96.3%
0.5 mg täglich (Erhaltungsdosis)Tag 30 und 6090.9%
1.0 oder 2.5 mg täglich (Erhaltungsdosis)Tag 30 und 60100%

Detaillierte experimentelle Protokolle

Protokoll 1: Lichttransmissionsaggregometrie (LTA)

Dieses Protokoll beschreibt die Messung der TRAP-induzierten Thrombozytenaggregation in Gegenwart von this compound.

Materialien:

  • Vollblut, entnommen in 3,2 % Natriumcitrat

  • This compound-Stammlösung (in DMSO oder Ethanol)

  • Thrombinrezeptor-Agonist-Peptid (TRAP)

  • Plättchenarmes Plasma (PPP) und plättchenreiches Plasma (PRP)

  • Lichttransmissionsaggregometer

Verfahren:

  • PRP- und PPP-Herstellung:

    • Zentrifugieren Sie das Vollblut bei 200 x g für 15 Minuten bei Raumtemperatur, um PRP zu erhalten.

    • Zentrifugieren Sie das verbleibende Blut bei 2000 x g für 20 Minuten, um PPP zu erhalten.

  • Thrombozytenzählung:

    • Bestimmen Sie die Thrombozytenzahl im PRP und passen Sie sie mit PPP auf 2,5 x 10⁸ Thrombozyten/ml an.

  • Inkubation:

    • Inkubieren Sie das PRP mit verschiedenen Konzentrationen von this compound (oder dem Vehikel als Kontrolle) für 15 Minuten bei 37 °C.

  • Aggregometrie:

    • Kalibrieren Sie das Aggregometer mit PRP (0 % Transmission) und PPP (100 % Transmission).

    • Geben Sie die vorinkubierte PRP-Probe in eine Küvette mit einem Rührstab.

    • Starten Sie die Messung und fügen Sie nach einer stabilen Basislinie TRAP (z. B. 15 µM Endkonzentration) hinzu.

    • Zeichnen Sie die Aggregation für 5-10 Minuten auf.

  • Datenanalyse:

    • Bestimmen Sie die maximale Aggregation (%) für jede Bedingung.

    • Berechnen Sie die prozentuale Hemmung der Aggregation im Vergleich zur Vehikel-Kontrolle.

Protokoll 2: In-vitro-Assay zur endothelialen Permeabilität

Dieses Protokoll misst die Wirkung von this compound auf die durch Thrombin induzierte Permeabilität einer Endothelzell-Monolayer.

Materialien:

  • Humane Endothelzellen (z. B. HUVECs)

  • Transwell-Einsätze (z. B. 0,4 µm Poren)

  • FITC-Dextran (hohes Molekulargewicht)

  • Thrombin

  • This compound

  • Fluoreszenz-Plattenleser

Verfahren:

  • Zellkultur:

    • Säen Sie Endothelzellen auf den Transwell-Einsätzen aus und kultivieren Sie sie bis zur Konfluenz.

  • Behandlung:

    • Behandeln Sie die konfluente Monolayer mit this compound oder Vehikel für 1 Stunde vor.

    • Fügen Sie Thrombin (oder Puffer als Kontrolle) zum oberen Kompartiment hinzu und inkubieren Sie für eine definierte Zeit (z. B. 30 Minuten).

  • Permeabilitätsmessung:

    • Fügen Sie FITC-Dextran zum oberen Kompartiment hinzu.

    • Inkubieren Sie für 1 Stunde.

    • Messen Sie die Fluoreszenz im unteren Kompartiment mit einem Plattenleser.

  • Datenanalyse:

    • Quantifizieren Sie die Menge des durchgetretenen FITC-Dextrans und vergleichen Sie die behandelten Gruppen mit den Kontrollen.

Visualisierungen

PAR1_Signaling_Pathway cluster_extracellular Extrazellulär cluster_membrane Zellmembran cluster_intracellular Intrazellulär Thrombin Thrombin PAR1_inactive PAR-1 (inaktiv) Thrombin->PAR1_inactive Spaltung This compound This compound This compound->PAR1_inactive Blockade PAR1_active PAR-1 (aktiv) PAR1_inactive->PAR1_active Gq Gαq PAR1_active->Gq G1213 Gα12/13 PAR1_active->G1213 beta_arrestin β-Arrestin PAR1_active->beta_arrestin PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF MAPK MAPK-Weg beta_arrestin->MAPK IP3_DAG IP3 / DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Ca_release Ca²⁺-Freisetzung IP3_DAG->Ca_release Platelet_Activation Thrombozyten- aktivierung & Aggregation RhoA->Platelet_Activation Ca_release->Platelet_Activation

Abbildung 1: Vereinfachter PAR-1-Signalweg in Thrombozyten.

Experimental_Workflow_LTA A 1. Blutentnahme (3.2% Citrat) B 2. PRP/PPP-Herstellung (Zentrifugation) A->B C 3. Thrombozytenzählung und -anpassung B->C D 4. Vorinkubation (this compound/Vehikel) C->D E 5. Aggregometrie (Basislinie + TRAP-Zugabe) D->E F 6. Datenanalyse (% Hemmung) E->F

Abbildung 2: Experimenteller Arbeitsablauf für die Lichttransmissionsaggregometrie.

Troubleshooting_Logic Start Unerwartetes Ergebnis: Geringe Hemmung der Aggregation Check_Conc This compound-Konzentration und -Stabilität prüfen Start->Check_Conc Check_Agonist Agonisten-Konzentration und -Aktivität prüfen Check_Conc->Check_Agonist OK Result_Bad Problem identifiziert Check_Conc->Result_Bad Problem Check_Platelets Thrombozytenqualität und -anzahl prüfen Check_Agonist->Check_Platelets OK Check_Agonist->Result_Bad Problem Check_Protocol Assay-Protokoll überprüfen Check_Platelets->Check_Protocol OK Check_Platelets->Result_Bad Problem Result_OK Ergebnis plausibel Check_Protocol->Result_OK OK Check_Protocol->Result_Bad Problem

Abbildung 3: Logikdiagramm zur Fehlerbehebung bei Aggregationsassays.

References

Safety Operating Guide

Proper Disposal of Vorapaxar: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Vorapaxar, a protease-activated receptor-1 (PAR-1) antagonist. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, adhering to general best practices for hazardous pharmaceutical waste management. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department and local regulations for specific guidance.

Hazard Classification and Environmental Impact

This compound and its sulfate salt are classified as hazardous to the aquatic environment with long-lasting effects[1][2]. Therefore, it is imperative to prevent its release into drains, water courses, or the ground[1][3]. While not explicitly defined as a "Hazardous Chemical" by the OSHA Hazard Communication Standard, it is considered a pharmaceutical-related compound of unknown potency and should be handled with care[3].

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Protective gloves

  • Protective clothing

  • Eye and face protection

Step-by-Step Disposal Procedure for this compound Waste

The following steps outline the recommended procedure for the disposal of expired or unused this compound and contaminated materials in a laboratory setting.

Step 1: Segregation of Waste

  • Isolate all this compound-containing waste from other laboratory waste streams. This includes pure compound, solutions, and any materials used in handling, such as contaminated vials, pipette tips, and absorbent pads.

Step 2: Waste Containment

  • Place all this compound waste into a designated, properly labeled, and sealed hazardous waste container.

  • It is best practice to use a black container, which is often designated for RCRA (Resource Conservation and Recovery Act) hazardous pharmaceutical waste.

  • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."

Step 3: Handling Spills

  • In the event of a spill, absorb the material with a finely-powdered, liquid-binding material such as diatomite or universal binders.

  • Collect the contaminated absorbent material and any other contaminated items and place them into the designated hazardous waste container.

  • Decontaminate the surfaces and equipment by scrubbing with alcohol.

Step 4: Storage of Waste

  • Store the sealed hazardous waste container in a secure, designated area away from incompatible materials.

  • Ensure the storage area is well-ventilated.

Step 5: Final Disposal

  • Arrange for the collection and disposal of the this compound waste through a licensed hazardous material disposal company.

  • The recommended method of disposal is incineration in a facility equipped with an afterburner and scrubber to handle potentially hazardous combustion byproducts.

  • Do not dispose of this compound down the drain or in the regular trash.

Contaminated Packaging:

  • Dispose of contaminated packaging in the same manner as the product itself.

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifying disposal concentration limits for this compound. The guiding principle is that any amount of expired or unused product, as well as any material contaminated with it, must be treated as hazardous waste.

ParameterValueSource
RCRA ClassificationNot explicitly listed, but should be handled as hazardous due to environmental toxicity.General Best Practice
Disposal MethodIncineration with afterburner and scrubber.
Environmental HazardVery toxic to aquatic life with long-lasting effects.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

VorapaxarDisposalWorkflow cluster_prep Waste Generation & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start This compound Waste Generated (Unused product, contaminated labware) segregate Segregate from non-hazardous waste start->segregate spill Spill Occurs segregate->spill No container Place in labeled, sealed hazardous waste container (Black) segregate->container Yes cleanup Clean up spill with absorbent material spill->cleanup Yes cleanup->container storage Store in designated secure area container->storage disposal_co Contact licensed hazardous material disposal company storage->disposal_co incinerate Incinerate at approved facility disposal_co->incinerate end Disposal Complete incinerate->end

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The information provided is based on publicly available Safety Data Sheets and general guidelines for pharmaceutical waste disposal. It is not a substitute for a site-specific risk assessment and consultation with your institution's EHS department and licensed waste disposal professionals. Always ensure that all federal, state, and local regulations are followed.

References

Essential Safety and Logistical Information for Handling Vorapaxar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial procedural and step-by-step guidance for the safe handling and disposal of Vorapaxar in a laboratory setting. Adherence to these protocols is essential to mitigate risks and ensure a safe research environment.

Hazard Identification and Safety Precautions

This compound is a potent pharmaceutical compound and has been evaluated by the National Institute for Occupational Safety and Health (NIOSH) for inclusion on its list of hazardous drugs.[1] It is classified as harmful if swallowed, causes skin and eye irritation, and may cause damage to organs through prolonged or repeated exposure. The primary risks associated with handling this compound include accidental ingestion, skin contact, and inhalation of dust particles.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection N95 or higher-rated respiratorRecommended for all procedures involving solid this compound or where aerosolization may occur.
Hand Protection Double Nitrile GlovesWear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination.
Body Protection Disposable GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.
Eye Protection Safety GogglesChemical splash goggles should be worn at all times.
Face Protection Face ShieldA face shield should be worn in addition to safety goggles when there is a risk of splashes or aerosol generation.

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Controlled Area gather_materials Gather All Materials prep_area->gather_materials 1. don_ppe Don Appropriate PPE gather_materials->don_ppe 2. weigh Weigh Solid this compound in a Ventilated Enclosure don_ppe->weigh 3. dissolve Dissolve in Appropriate Solvent weigh->dissolve 4. aliquot Aliquot and Store dissolve->aliquot 5. decontaminate Decontaminate Work Surfaces aliquot->decontaminate 6. dispose_waste Dispose of Waste in Labeled Containers decontaminate->dispose_waste 7. doff_ppe Doff PPE Correctly dispose_waste->doff_ppe 8. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 9. PAR-1 Signaling Pathway thrombin Thrombin par1 PAR-1 Receptor thrombin->par1 Activates g_protein G-Protein Activation par1->g_protein This compound This compound This compound->par1 Inhibits plc Phospholipase C g_protein->plc platelet_activation Platelet Aggregation plc->platelet_activation Leads to

References

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vorapaxar
Reactant of Route 2
Reactant of Route 2
Vorapaxar

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